molecular formula C19H13BrFN3O2 B1193190 MIDD0301

MIDD0301

Número de catálogo: B1193190
Peso molecular: 414.2344
Clave InChI: OSBXEAZWQGBYFU-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MIDD0301 is a first-in-class, orally active investigational compound that targets gamma-aminobutyric acid type A receptors (GABAAR) in the lung, representing a novel mechanism of action for asthma research . This imidazobenzodiazepine derivative acts as an allosteric GABAAR agonist, binding to receptors expressed on airway smooth muscle cells and inflammatory cells such as CD4+ T cells and alveolar macrophages . Its primary research applications include the study of airway hyperresponsiveness (AHR) reduction and attenuation of lung inflammation in experimental asthma models. The compound's value lies in its targeted pharmacology. This compound relaxes constricted airway smooth muscle and reduces CD4+ T cell activity, leading to decreased levels of pro-inflammatory cytokines including IL-17, IL-4, and TNFα in asthmatic models . It demonstrates high aqueous solubility and favorable pharmacokinetic properties with selective tissue distribution—achieving high concentrations in the lung and blood while maintaining very low brain exposure, thus avoiding central nervous system effects . This selective distribution is a critical design feature that differentiates it from other GABAAR ligands. In preclinical studies, this compound significantly reduced AHR in both ovalbumin-induced and house dust mite murine asthma models when administered orally or via nebulization . It demonstrated comparable or superior efficacy to nebulized albuterol in reversing bronchospasm and was effective in a steroid-resistant asthma model where oral dexamethasone failed . A 28-day repeat dose immunotoxicity evaluation revealed no signs of general toxicity, with no adverse effects on animal weight, organ weight, or hematology parameters . Unlike prednisone, this compound did not reduce spleen or thymus weights and did not suppress systemic humoral immune function, as confirmed by normal IgG antibody responses to immunization . This compound undergoes minimal Phase I metabolism but undergoes moderate Phase II conjugation, primarily forming glucuronide metabolites after oral administration . The compound exhibits a half-life of 4-6 hours in the lung following oral administration and does not inhibit the hERG channel, with no observed adverse cardiovascular effects . This compound is provided as a high-purity compound (>98%) with established synthetic protocols suitable for large-scale manufacturing . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H13BrFN3O2

Peso molecular

414.2344

Nombre IUPAC

(4R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1

Clave InChI

OSBXEAZWQGBYFU-SNVBAGLBSA-N

SMILES

CC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MIDD0301;  MIDD0 301;  MIDD0-301

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MIDD0301 in Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic respiratory disease characterized by airway inflammation, bronchoconstriction, and airway hyperresponsiveness (AHR). While current treatments, such as corticosteroids and β2-agonists, are effective for many patients, there remains a significant need for novel therapeutic agents with alternative mechanisms of action, particularly for severe and steroid-resistant asthma.[1][2] MIDD0301 is a first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, offering a novel therapeutic approach to asthma management.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting GABA-A Receptors in the Lung

The primary mechanism of action of this compound involves its interaction with GABA-A receptors, which are ligand-gated chloride ion channels. While traditionally known for their role in inhibitory neurotransmission in the central nervous system (CNS), functional GABA-A receptors are also expressed on various cell types in the lungs, including airway smooth muscle (ASM) cells and inflammatory cells such as T cells and macrophages. This compound is a positive allosteric modulator that enhances the effect of GABA on the receptor, leading to increased chloride influx and hyperpolarization of the cell membrane. This action results in two key therapeutic effects in the context of asthma: bronchodilation and anti-inflammatory activity. A significant advantage of this compound is its limited ability to cross the blood-brain barrier, thereby minimizing the potential for CNS-related side effects commonly associated with other GABA-A receptor modulators.

Signaling Pathway of this compound

The binding of this compound to a specific site on the GABA-A receptor potentiates the receptor's response to GABA. This leads to a prolonged opening of the chloride channel, increased chloride ion influx, and subsequent hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization counteracts the depolarization required for muscle contraction, leading to relaxation and bronchodilation. In inflammatory cells, this modulation of ion flow can interfere with signaling pathways necessary for their activation and the release of pro-inflammatory cytokines.

MIDD0301_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Allosteric Site GABA->GABA_A_Receptor:gaba_site Binds This compound This compound This compound->GABA_A_Receptor:midd_site Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Bronchodilation Bronchodilation Hyperpolarization->Bronchodilation Leads to Anti_inflammatory_Effects Anti_inflammatory_Effects Hyperpolarization->Anti_inflammatory_Effects Leads to

This compound signaling pathway.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of asthma.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Asthma
ParameterTreatment GroupResultSignificanceReference
Airway Hyperresponsiveness (AHR) Ovalbumin-sensitized/challenged (ova s/c) mice + this compound (50 mg/kg, p.o., b.i.d.)Significant reduction in AHR at 12.5 mg/mL methacholine (B1211447)p < 0.05
Ovalbumin-sensitized/challenged (ova s/c) mice + this compound (100 mg/kg, p.o., b.i.d.)Significant reduction in AHR at 12.5 mg/mL methacholinep < 0.05
Inflammatory Cell Infiltration (BALF)
Total Leukocytesova s/c mice + this compound (100 mg/kg, p.o., b.i.d.)Significant reduction in total inflammatory cellsp < 0.05
Eosinophils/Alveolar Macrophages (Siglec F+)ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.)Significant reduction in Siglec F+ cellsp < 0.05
Macrophages (F4/80+)ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.)Significant reduction in F4/80+ cellsp < 0.05
CD4+ T cellsova s/c mice + this compound (20 mg/kg, p.o., b.i.d.)Significant reduction in airway CD4+ T cellsNot specified
Lung Cytokine Expression
IL-17Aova s/c mice + this compoundReduced expressionNot specified
IL-4ova s/c mice + this compoundReduced expressionNot specified
TNF-αova s/c mice + this compoundReduced expressionNot specified
IL-10ova s/c mice + this compoundNo change in expressionNot specified
Table 2: Ex Vivo and In Vivo Bronchodilatory Effects of this compound
Experimental ModelAgonistThis compound Concentration/DoseEffectSignificanceReference
Ex Vivo Guinea Pig Tracheal Rings Histamine (B1213489) (10 µM)25 µM, 50 µM, 100 µMDose-dependent relaxationp < 0.05
Ex Vivo Human Tracheal Smooth Muscle HistamineNot specifiedRelaxationp < 0.05
Ex Vivo Mouse Precision-Cut Lung Slices Methacholine (100 nM)Not specified33.4 ± 3.5% relaxationp < 0.001
In Vivo A/J Mice (Forced Oscillation) Methacholine5 mM (nebulized)Significantly diminished increase in central airway resistancep < 0.05

Detailed Experimental Protocols

Ovalbumin-Induced Murine Model of Asthma

This model is used to evaluate the anti-inflammatory and anti-AHR effects of this compound.

  • Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA for 30 minutes.

  • Treatment: this compound is administered orally (p.o.) twice daily (b.i.d.) for 5 days during the challenge period.

  • AHR Measurement: On day 28, airway hyperresponsiveness to increasing concentrations of nebulized methacholine is assessed using a whole-body plethysmograph.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Following AHR measurement, mice are euthanized, and BALF is collected. Total and differential cell counts (eosinophils, macrophages, lymphocytes) are determined.

  • Lung Cytokine Analysis: Lung tissue is homogenized, and the levels of various cytokines (e.g., IL-4, IL-17A, TNF-α) are quantified using methods such as ELISA or multiplex assays.

Ex Vivo Tracheal Ring Relaxation Assay

This assay assesses the direct relaxant effect of this compound on airway smooth muscle.

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction: The tracheal rings are pre-contracted with an agonist such as histamine or methacholine to induce a stable contraction.

  • Treatment: Increasing concentrations of this compound are cumulatively added to the organ bath.

  • Measurement: Changes in isometric tension are recorded to determine the extent of relaxation induced by this compound.

Experimental_Workflow_Tracheal_Ring_Assay Start Start Isolate_Tracheal_Rings Isolate Guinea Pig Tracheal Rings Start->Isolate_Tracheal_Rings Mount_in_Organ_Bath Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Isolate_Tracheal_Rings->Mount_in_Organ_Bath Pre_contract_with_Agonist Pre-contract with Histamine or Methacholine Mount_in_Organ_Bath->Pre_contract_with_Agonist Add_this compound Add Cumulative Concentrations of this compound Pre_contract_with_Agonist->Add_this compound Record_Tension Record Isometric Tension Add_this compound->Record_Tension Analyze_Data Analyze Relaxation Data Record_Tension->Analyze_Data End End Analyze_Data->End

Workflow for ex vivo tracheal ring assay.

Safety and Pharmacokinetics

Preclinical studies have demonstrated a favorable safety profile for this compound. In a 28-day repeat-dose immunotoxicity study in mice, oral administration of this compound did not show signs of general toxicity, as determined by animal weight, organ weight, or hematology. Unlike prednisone, this compound did not cause a reduction in spleen and thymus weights. Furthermore, it did not alter the numbers of circulating lymphocytes, monocytes, and granulocytes, nor did it affect systemic humoral immune function.

Pharmacokinetic studies in mice have shown that after oral administration, this compound has a long half-life in both serum (t1/2 = 13.9 hr) and lung tissue (t1/2 = 3.9 hr). Importantly, brain distribution is very low, which is consistent with the lack of observed adverse CNS effects. When administered via nebulization, therapeutic levels are sustained in the lung for at least 25 minutes, with minimal brain exposure.

Conclusion

This compound represents a promising novel therapeutic candidate for the treatment of asthma with a unique mechanism of action. By targeting GABA-A receptors in the lungs, it exerts both bronchodilatory and anti-inflammatory effects. Preclinical data robustly support its efficacy in reducing airway hyperresponsiveness, inflammation, and bronchoconstriction in relevant animal models. Its favorable safety profile, particularly the lack of systemic immune suppression and limited CNS penetration, further enhances its therapeutic potential. The continued development of this compound could provide a valuable new treatment option for patients with asthma.

References

GABAA Receptor: A Novel Therapeutic Target in Asthma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Asthma, a chronic inflammatory disease of the airways, is characterized by airway hyperresponsiveness, bronchoconstriction, and mucus overproduction. While current therapies, primarily centered on β2-agonists and corticosteroids, are effective for many patients, a significant portion continues to experience symptoms, highlighting the need for novel therapeutic strategies. Emerging evidence points to the γ-aminobutyric acid type A (GABA-A) receptor, traditionally known for its role as the primary inhibitory neurotransmitter receptor in the central nervous system, as a promising, non-traditional target for the management of asthma. This technical guide provides a comprehensive overview of the GABAergic system in the lungs and details the potential of targeting GABA-A receptors for the treatment of asthma.

The GABAergic System in the Airway

The components of a functional GABAergic system, including GABA, its synthesizing enzyme glutamic acid decarboxylase (GAD), and GABA receptors, have been identified in various cells of the airway, including airway smooth muscle (ASM) cells and epithelial cells.[1][2] The airway epithelium is a significant source of endogenous GABA, suggesting a paracrine signaling role within the lung.[2]

GABA-A Receptor Subunit Expression in the Airway

GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties. Studies have identified the mRNA and protein for several GABA-A receptor subunits in human and guinea pig airway smooth muscle and cultured human ASM cells.

Table 1: GABA-A Receptor Subunit Expression in Airway Tissues

Tissue/Cell TypeSpeciesSubunits Detected (mRNA)Subunits Detected (Protein)Reference
Native Airway Smooth MuscleHuman, Guinea Pigα4, α5, β3, δ, γ1-3, π, θα4, α5, β3, γ2[3][4]
Cultured Airway Smooth Muscle CellsHumanα4, α5, β3, δ, γ1-3, π, θα4, α5, β3, γ2
Airway Epithelial CellsHuman, Mouseα1, α3, α4, β2, π, ρ1-3Not specified in detail
Fetal LungRatα1-6, β1-3, γ1-3, δ, θ, ε, π, ρ1-3Not applicable

This table summarizes the identified GABA-A receptor subunits in various airway components, highlighting the specific expression patterns that may allow for targeted therapeutic intervention.

GABA-A Receptor as a Therapeutic Target

The functional presence of GABA-A receptors on key cell types involved in asthma pathophysiology, including airway smooth muscle cells, epithelial cells, and immune cells, positions it as a multifaceted therapeutic target.

Airway Smooth Muscle Relaxation

Activation of GABA-A receptors on airway smooth muscle cells leads to membrane hyperpolarization through chloride ion influx, which in turn promotes smooth muscle relaxation. This provides a direct mechanism for bronchodilation.

Studies using guinea pig tracheal rings have demonstrated that the GABA-A selective agonist, muscimol, can relax contractions induced by various bronchoconstrictors like substance P and histamine. This effect is inhibited by the GABA-A selective antagonist, gabazine.

Table 2: Effect of GABA-A Receptor Modulators on Airway Smooth Muscle Contraction

Agonist/AntagonistModelContractile AgentEffectReference
Muscimol (100 µM)Guinea Pig Tracheal RingsSubstance P (1 µM)Relaxation
Muscimol (100 µM)Guinea Pig Tracheal RingsHistamine (10 µM)Relaxation
Gabazine (100 µM) + Muscimol (100 µM)Guinea Pig Tracheal RingsSubstance P (1 µM)Attenuation of muscimol-induced relaxation
PI320 (5 µM)Guinea Pig Tracheal RingsAcetylcholineRelaxation
Gabazine (200 µM) + PI320Guinea Pig Tracheal RingsAcetylcholinePartial reversal of PI320-induced relaxation

This table presents quantitative data from key studies demonstrating the bronchodilatory effects of GABA-A receptor agonists.

Modulation of Mucus Production

The GABAergic system in airway epithelial cells plays a crucial role in mucus overproduction, a key feature of asthma. Activation of this system is linked to increased mucus secretion. Conversely, blocking this GABA signaling can reduce mucus production. In asthmatic mice, inhalation of substances that block the GABA signaling system significantly reduces airway mucus production. This suggests that GABA-A receptor antagonists could be beneficial in controlling mucus hypersecretion in asthma.

Immunomodulatory Effects

GABA-A receptors are also expressed on various immune cells, including T-cells and macrophages. Activation of these receptors can suppress inflammatory responses. Specifically, GABA-A receptor activation has been shown to inhibit T-cell responses and reduce cytokine production by macrophages. In a murine asthma model, global knockout of the GABA-A receptor α4-subunit led to increased airway inflammation and reactivity, suggesting a protective role for this subunit in allergic lung sensitization. Therefore, GABA-A receptor agonists, particularly those selective for the α4-subunit, hold therapeutic potential by not only inducing direct airway smooth muscle relaxation but also by inhibiting airway inflammation.

Signaling Pathways

The therapeutic potential of targeting GABA-A receptors in asthma stems from its involvement in multiple signaling pathways that influence bronchoconstriction, inflammation, and mucus production.

GABA_A_Signaling_in_Asthma cluster_ASM Airway Smooth Muscle Cell cluster_Epithelium Airway Epithelial Cell cluster_Immune Immune Cell (e.g., T-cell) GABA_agonist_ASM GABA-A Agonist GABAA_R_ASM GABA-A Receptor (α4/α5 subunits) GABA_agonist_ASM->GABAA_R_ASM Cl_influx Cl- Influx GABAA_R_ASM->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Ca_influx_decrease Decreased Intracellular Ca2+ Hyperpolarization->Ca_influx_decrease Relaxation Relaxation (Bronchodilation) Ca_influx_decrease->Relaxation GABA_agonist_Epi GABA GABAA_R_Epi GABA-A Receptor GABA_agonist_Epi->GABAA_R_Epi Mucus_production Mucus Overproduction GABAA_R_Epi->Mucus_production IL13 IL-13 IL13->GABAA_R_Epi Upregulates GABA_agonist_Immune GABA-A Agonist GABAA_R_Immune GABA-A Receptor (α4 subunit) GABA_agonist_Immune->GABAA_R_Immune Inflammation_decrease Decreased Inflammation (e.g., ↓ Cytokine production) GABAA_R_Immune->Inflammation_decrease

Caption: Signaling pathways of the GABA-A receptor in asthma.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of GABA-A receptors in the airways.

Western Blotting for GABA-A Receptor Subunit Protein Expression

This technique is used to identify the presence of specific GABA-A receptor subunit proteins in tissue or cell lysates.

Western_Blot_Workflow start Tissue/Cell Homogenization protein_extraction Protein Extraction and Quantification start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-GABA-A subunit) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection end Analysis of Protein Bands detection->end

Caption: Workflow for Western blotting of GABA-A receptor subunits.

Protocol Summary:

  • Sample Preparation: Tissues (e.g., human or guinea pig airway smooth muscle) are homogenized, and proteins are extracted.

  • SDS-PAGE: Protein lysates are separated by size using polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated with a blocking agent (e.g., nonfat dry milk) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the GABA-A receptor subunits of interest.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry for Localization of GABA-A Receptor Subunits

This method is used to visualize the location of GABA-A receptor subunits within the airway tissue.

Protocol Summary:

  • Tissue Preparation: Guinea pig tracheal rings are fixed in formalin, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are dewaxed, rehydrated, and endogenous peroxidase activity is blocked. Heat-mediated antigen retrieval is performed.

  • Staining: Sections are incubated with a primary antibody against a specific GABA-A receptor subunit, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The signal is developed with a chromogen, and sections are counterstained.

Tracheal Ring Contraction and Relaxation Studies

This ex vivo method assesses the direct effect of GABA-A receptor modulators on airway smooth muscle tone.

Tracheal_Ring_Experiment start Isolate Guinea Pig Tracheal Rings mount Mount in Organ Bath start->mount equilibrate Equilibrate mount->equilibrate contract Induce Contraction (e.g., Substance P, Histamine, Acetylcholine) equilibrate->contract treat Add GABA-A Agonist/Antagonist contract->treat measure Measure Isometric Force treat->measure end Analyze Data measure->end

Caption: Experimental workflow for tracheal ring studies.

Protocol Summary:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2.

  • Contraction: A stable contraction is induced using an agonist such as substance P, histamine, or acetylcholine.

  • Treatment: The GABA-A receptor agonist (e.g., muscimol, PI320) is added, and changes in muscle tension are recorded. In some experiments, rings are pre-treated with a GABA-A antagonist (e.g., gabazine) before the addition of the contractile agent and agonist.

In Vivo Murine Asthma Models

Animal models are essential for evaluating the therapeutic potential of targeting GABA-A receptors in a complex physiological setting.

Protocol Summary (Ovalbumin Sensitization and Challenge Model):

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

  • Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.

  • Treatment: GABA-A receptor modulators are administered (e.g., orally, by inhalation) before or during the challenge phase.

  • Assessment: Airway hyperresponsiveness, lung inflammation (e.g., eosinophil infiltration), and mucus production are evaluated.

Future Directions and Conclusion

The discovery of a functional GABAergic system in the airways has opened up a new avenue for asthma therapy. The multifaceted role of GABA-A receptors in regulating airway smooth muscle tone, mucus secretion, and inflammation makes them an attractive therapeutic target. The expression of specific GABA-A receptor subunit combinations in the lung, particularly those containing α4 and α5 subunits, which differ from the predominant α1-containing receptors in the brain, offers the potential for developing lung-selective drugs with minimal central nervous system side effects. Further research focusing on the development of subtype-selective, peripherally restricted GABA-A receptor modulators is warranted to translate these promising preclinical findings into novel and effective treatments for asthma.

References

MIDD0301: A Positive Allosteric Modulator of GABA A Receptors for Targeted Respiratory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MIDD0301 is a novel, orally available imidazobenzodiazepine that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA A) receptor. Developed with a unique pharmacological profile, this compound is engineered to selectively target GABA A receptors in peripheral tissues, particularly the lungs, while minimizing central nervous system (CNS) penetration and associated side effects. This strategic design makes it a promising first-in-class therapeutic candidate for respiratory diseases such as asthma. Preclinical studies have demonstrated its efficacy in relaxing airway smooth muscle, attenuating airway hyperresponsiveness, and reducing lung inflammation in various animal models. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, intended to support further research and development in the field.

Introduction

The GABA A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS. However, the expression and functional role of GABA A receptors in non-neuronal tissues, including airway smooth muscle and immune cells, have opened new avenues for therapeutic intervention.[1] this compound was developed as a subtype-selective GABA A receptor modulator with limited brain permeability to harness the therapeutic potential of these peripheral receptors for the treatment of asthma.[2] Its mechanism of action involves the potentiation of GABA-induced chloride currents, leading to smooth muscle relaxation and modulation of inflammatory responses in the airways.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology
ParameterValueCell/Tissue TypeGABAA Receptor Subtype(s)Reference
IC50 72 nMRat Brain HomogenateMixture (predominantly α1–3β2–3γ1–2)[3]
EC50 17 nMMurine CD4+ T LymphocytesNot specified[1]
Maximal Potentiation 512%Murine CD4+ T LymphocytesNot specified
Maximal Potentiation (0.1 µM) ~250%Recombinant α1β3γ2α1β3γ2
Maximal Potentiation (1 µM) ~600%Recombinant α1β3γ2α1β3γ2
Maximal Potentiation (0.1 µM) ~200%Recombinant α2β3γ2α2β3γ2
Maximal Potentiation (1 µM) ~450%Recombinant α2β3γ2α2β3γ2
Maximal Potentiation (0.1 µM) ~150%Recombinant α3β3γ2α3β3γ2
Maximal Potentiation (1 µM) ~300%Recombinant α3β3γ2α3β3γ2
Maximal Potentiation (0.1 µM) ~100%Recombinant α5β3γ2α5β3γ2
Maximal Potentiation (1 µM) ~200%Recombinant α5β3γ2α5β3γ2

Note: The IC50 value was determined in a radioligand competition assay with ³H-flunitrazepam. The EC50 and maximal potentiation values were determined from electrophysiology experiments measuring the enhancement of GABA-induced currents.

Table 2: Pharmacokinetic Parameters in Mice (25 mg/kg, oral administration)
ParameterBloodLungBrainReference
Tmax (min) 20Not specifiedNot specified
Cmax (µg/g) 8.244.390.48
AUC (µg*min/g) 2087.11390.5Not specified
Half-life (t1/2) (hours) 4-54-5Not specified

Signaling and Experimental Workflows

Mechanism of Action at the GABAA Receptor

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA A receptor. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions upon GABA binding. The resulting hyperpolarization of the cell membrane in airway smooth muscle cells leads to relaxation, while in immune cells, it can modulate inflammatory signaling pathways.

GABAA_Modulation cluster_receptor GABA A Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABAA Receptor (Pentameric Ion Channel) GABA->Receptor binds to orthosteric site This compound This compound This compound->Receptor binds to allosteric site Cl_Influx Increased Cl- Influx Receptor->Cl_Influx potentiates channel opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization ASM_Relaxation Airway Smooth Muscle Relaxation Hyperpolarization->ASM_Relaxation Immune_Modulation Modulation of Inflammatory Response Hyperpolarization->Immune_Modulation

Mechanism of this compound at the GABAA Receptor.
Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound involves a multi-step process, from initial in vitro screening to in vivo efficacy and safety assessment in animal models of asthma.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assays cluster_invivo In Vivo Efficacy & Safety Binding Radioligand Binding Assay (IC50 determination) Electrophysiology Two-Electrode Voltage Clamp (EC50 & Imax determination) Binding->Electrophysiology confirms functional activity Tracheal_Rings Guinea Pig Tracheal Ring Relaxation Assay Electrophysiology->Tracheal_Rings validates physiological effect Asthma_Model Ovalbumin-Induced Murine Asthma Model Tracheal_Rings->Asthma_Model informs in vivo studies AHR Airway Hyperresponsiveness Measurement Asthma_Model->AHR Inflammation BALF Cell Counts & Cytokine Analysis Asthma_Model->Inflammation PK Pharmacokinetic Studies (Blood, Lung, Brain) Asthma_Model->PK Toxicity Safety & Tolerability (e.g., Rotarod test) Asthma_Model->Toxicity

References

A Technical Guide to the In Vivo Anti-inflammatory Effects of MIDD0301

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of MIDD0301, a first-in-class, orally available, and nebulized positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor). This compound has been developed as a novel therapeutic candidate for asthma, targeting GABA-A receptors in the lungs to reduce both airway constriction and inflammation without causing systemic immune suppression.[1] This document details the key in vivo findings, experimental methodologies, and underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating GABA-A receptors, which are ligand-gated chloride ion channels, on various cells within the airway, including airway smooth muscle (ASM) and immune cells like CD4+ T cells and macrophages.[1][2] This targeted action in the lungs allows for potent local anti-inflammatory activity with minimal central nervous system (CNS) exposure, thereby avoiding sedative side effects.[2][3]

MIDD0301_Mechanism cluster_drug This compound Administration cluster_receptor Receptor Interaction cluster_effects Downstream Effects This compound This compound (Oral or Nebulized) GABAAR GABA-A Receptor (α-subunit containing) This compound->GABAAR Positive Allosteric Modulation ImmuneCells Immune Cells (CD4+ T Cells, Macrophages) ASM Airway Smooth Muscle (ASM) Inflammation Reduced Pro-inflammatory Cytokine Release (IL-4, IL-17A, TNF-α) GABAAR->Inflammation CellCount Decreased Infiltration of Eosinophils, Macrophages, and CD4+ T Cells GABAAR->CellCount AHR Reduced Airway Hyperresponsiveness (AHR) GABAAR->AHR Relaxation ASM Relaxation GABAAR->Relaxation

Caption: Workflow for the Ovalbumin-Induced Asthma Model.

Steroid-Resistant Asthma Model

To evaluate this compound in more severe forms of asthma, a steroid-resistant model is utilized.

  • Induction: Severe, acute lung inflammation is induced in mice through the intratracheal instillation of lipopolysaccharide (LPS) and interferon-gamma (IFNγ).

  • Treatment: Nebulized this compound is administered and compared to other treatments like nebulized albuterol, fluticasone, or ineffective oral dexamethasone.

  • Assessment: The primary endpoint is the reduction in bronchoconstriction, measured via plethysmography following a methacholine (B1211447) challenge.

Immunotoxicity Evaluation

To ensure the safety of this compound and confirm it does not cause systemic immunosuppression, a 28-day repeat-dose immunotoxicity study was conducted.

  • Administration: Mice received high doses of this compound (100 mg/kg) orally twice a day for 28 days.

  • Monitoring: General toxicity was assessed by monitoring animal weight, organ (spleen, thymus) weight, and hematology.

  • Humoral Immune Response: To assess systemic immune function, mice were immunized with dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH), and the subsequent IgG antibody response was quantified.

  • Results: this compound did not cause weight loss, changes in lymphoid organ weight, or alterations in circulating lymphocyte numbers, unlike the corticosteroid prednisone. Importantly, it did not impair the systemic humoral immune response, indicating that its anti-inflammatory action is localized to the lung without compromising systemic immunity.

dot

Logical_Relationship cluster_properties Key Properties cluster_outcomes In Vivo Therapeutic Outcomes MIDD This compound Mechanism GABA-A Receptor Positive Allosteric Modulator MIDD->Mechanism Safety Limited CNS Penetration No Systemic Immunosuppression MIDD->Safety AntiInflam Anti-Inflammatory Effects (↓ Cytokines, ↓ Inflammatory Cells) Mechanism->AntiInflam Bronchodilation Bronchodilation (↓ AHR, ASM Relaxation) Mechanism->Bronchodilation Asthma Potential Asthma Treatment Safety->Asthma Favorable Safety Profile AntiInflam->Asthma Bronchodilation->Asthma

Caption: Therapeutic Logic of this compound for Asthma Treatment.

Conclusion

This compound demonstrates significant in vivo anti-inflammatory effects in preclinical models of asthma. It effectively reduces the infiltration of key inflammatory cells, such as eosinophils, macrophages, and CD4+ T cells, into the airways. Furthermore, it decreases the expression of critical pro-inflammatory cytokines, including IL-4, IL-17A, and TNF-α. These anti-inflammatory actions, combined with its ability to relax airway smooth muscle and reduce airway hyperresponsiveness, underscore its potential as a novel dual-action therapeutic for asthma. A key advantage of this compound is its targeted action in the lung, which allows it to achieve these therapeutic effects without the systemic immunosuppression or CNS side effects associated with current and other potential therapies. These findings strongly support the continued development of this compound as a first-in-class asthma medication.

References

MIDD0301: A Novel GABA-A Receptor Modulator for Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MIDD0301, a first-in-class, orally available and nebulized drug candidate for the treatment of bronchoconstrictive diseases such as asthma. This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. A key feature of this molecule is its limited penetration of the blood-brain barrier, which minimizes the potential for central nervous system (CNS) side effects like sedation, a common concern with other GABA-A receptor activators.[1][2] This document details the mechanism of action, experimental evidence, and methodologies related to this compound's potent airway smooth muscle (ASM) relaxation effects.

Core Mechanism of Action: Targeting Airway GABA-A Receptors

Airway smooth muscle cells express GABA-A receptors, which are ligand-gated chloride ion channels.[1][2][3] The activation of these receptors leads to an influx of chloride ions, causing membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated Ca²⁺ channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.

This compound acts as a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand, GABA, on the GABA-A receptor. This amplification of the GABAergic signal in the airways is the primary mechanism through which this compound induces bronchodilation. Additionally, this compound has demonstrated anti-inflammatory properties by reducing the numbers of eosinophils, macrophages, and CD4+ T cells in the lungs in murine asthma models.

This compound Signaling Pathway cluster_0 Airway Smooth Muscle Cell GABA GABA GABAAR GABA-A Receptor GABA->GABAAR MIDD This compound MIDD->GABAAR Enhances Cl_channel Chloride (Cl⁻) Influx GABAAR->Cl_channel Opens Channel Hyperpol Membrane Hyperpolarization Cl_channel->Hyperpol Ca_influx Reduced Ca²⁺ Influx Hyperpol->Ca_influx Relaxation ASM Relaxation Ca_influx->Relaxation

Caption: this compound signaling cascade in airway smooth muscle cells.

Quantitative Data Summary

The efficacy of this compound in relaxing airway smooth muscle and reducing airway hyperresponsiveness has been quantified across several preclinical models.

Table 1: Ex Vivo Airway Smooth Muscle Relaxation
Model SystemAgonist (Contraction)This compound ConcentrationOutcomeReference
Guinea Pig Tracheal Rings1 µM Substance P0 - 100 µMSignificant, concentration-dependent relaxation
Guinea Pig Tracheal Rings10 µM Histamine (B1213489)100 µMSignificant relaxation over 30 minutes
Human Tracheal Strips10 µM Histamine100 µMSignificant relaxation, reaching below baseline tension by 30 min
Mouse Precision-Cut Lung Slices100 nM Methacholine (B1211447) (MCh)100 µMReversed MCh-induced airway narrowing by 98.6 ± 11.1%
Table 2: In Vivo Reduction of Airway Hyperresponsiveness (AHR)
Animal ModelAdministrationThis compound DosageKey FindingsReference
Ovalbumin-sensitized BALB/c MiceOral (p.o.), twice daily for 5 days50 mg/kgSignificantly attenuated AHR against 12.5 mg/kg MCh challenge
A/J Mice (MCh sensitive)Nebulized5 mM (10s nebulization)Inhibited MCh-induced increases in airway resistance
A/J Mice (MCh sensitive)Nebulized10.8 mg/kgSignificant reduction of AHR at later MCh challenges
LPS/IFN-γ induced severe inflammationNebulized7.2 mg/kgSimilar reduction of AHR compared to albuterol
Ovalbumin & HDM allergic modelsNebulized3 - 10 mg/kgProphylactically reduced MCh-induced bronchoconstriction
Table 3: Pharmacokinetic & Binding Profile
ParameterValueSpecies/SystemReference
GABA-A Receptor Binding (IC₅₀)26.3 nMRat Brain Extract
CD4+ T Cell Current (EC₅₀)17 nMMouse
Half-life (t₁/₂) in Lung (Oral)3.9 hoursMouse
Half-life (t₁/₂) in Serum (Oral)13.9 hoursMouse
Brain Concentration (vs. circulation)~5%Mouse

Detailed Experimental Protocols

Ex Vivo Organ Bath Experiments (Guinea Pig/Human Trachea)

This protocol is used to measure the direct effect of this compound on pre-contracted airway tissue.

  • Tissue Preparation: Tracheas are excised from guinea pigs or obtained from human donors. The surrounding connective tissue and epithelium are removed. For guinea pigs, transverse rings (2-3 mm wide) are prepared. For humans, smooth muscle strips are dissected.

  • Apparatus: Tissues are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Protocol:

    • Tissues are equilibrated under a resting tension (e.g., 1.5 g for guinea pig rings).

    • Viability is confirmed by challenging with KCl.

    • A stable contraction is induced using an agonist such as 10 µM histamine or 1 µM substance P.

    • Once a plateau in contraction is reached, this compound (at various concentrations) or vehicle (0.1% DMSO) is added to the bath.

    • Changes in muscle force are recorded over time (e.g., 30-60 minutes) to determine the extent of relaxation.

In Vivo Airway Hyperresponsiveness (AHR) Measurement

This protocol assesses the ability of this compound to prevent or reverse bronchoconstriction in live animal models of asthma.

  • Animal Models:

    • Allergic Asthma Model: BALB/c mice are sensitized via intraperitoneal injections of ovalbumin (Ova) and challenged with intranasal Ova to induce an asthmatic phenotype.

    • Severe, Steroid-Resistant Model: Induced by intratracheal installation of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Drug Administration:

    • Oral (p.o.): this compound is administered by oral gavage, often twice daily for several days leading up to the AHR measurement.

    • Nebulized: Mice are placed in a whole-body plethysmography chamber, and an aerosol of this compound is delivered for a set duration.

  • AHR Measurement Technique:

    • Whole-Body Plethysmography (WBP): A non-invasive method where conscious, spontaneously breathing mice are placed in chambers. The instrument measures pressure changes to calculate specific airway resistance (sRaw).

    • Forced Oscillation Technique (flexiVent): Anesthetized, tracheostomized mice are mechanically ventilated. A computer-controlled piston generates pressure oscillations to provide a detailed and direct measurement of lung mechanics, including Newtonian resistance (Rn).

  • Challenge Protocol:

    • A baseline measurement of airway mechanics is taken.

    • The vehicle or this compound is administered.

    • Mice are exposed to nebulized methacholine (MCh) in escalating doses to induce bronchoconstriction.

    • Airway resistance is measured after each MCh dose.

    • A dose-response curve is generated to quantify AHR. A reduction in the curve's height or a rightward shift indicates a therapeutic effect.

AHR Experimental Workflow cluster_workflow In Vivo Airway Hyperresponsiveness Protocol start Asthma Model Mouse (e.g., OVA-sensitized) baseline 1. Baseline Airway Resistance Measurement start->baseline admin 2. Drug Administration (Nebulized or Oral this compound) baseline->admin challenge 3. Bronchial Challenge (Escalating doses of MCh) admin->challenge measure 4. Measure Airway Resistance (e.g., sRaw or Rn) challenge->measure measure->challenge Repeat for each MCh dose analysis 5. Data Analysis (Dose-Response Curve) measure->analysis end Therapeutic Efficacy Determined analysis->end

Caption: Generalized workflow for assessing this compound's effect on AHR in vivo.

Conclusion

This compound represents a promising drug candidate for asthma and other bronchoconstrictive diseases, operating through a novel mechanism of action. Extensive preclinical data demonstrates its ability to potently relax both central and peripheral airway smooth muscle from multiple species, including humans. It effectively reduces airway hyperresponsiveness in various murine models when administered both orally and via nebulization. The compound's favorable pharmacokinetic profile, particularly its low brain distribution, confers a significant safety advantage by avoiding CNS-related side effects. The detailed protocols and quantitative data presented herein provide a solid foundation for further research and development of this compound as a next-generation respiratory therapeutic.

References

The Pharmacological Profile of MIDD0301: A Novel GABAA Receptor Modulator for Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MIDD0301 is a first-in-class, orally available, small molecule being investigated for the treatment of asthma and other bronchoconstrictive diseases.[1][2] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, offering a novel mechanism of action that targets both airway smooth muscle relaxation and inflammation.[1][3] Developed to have limited penetration of the blood-brain barrier, this compound is designed to minimize central nervous system (CNS) side effects, such as sedation, which are common with other GABAA receptor agonists.[4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

This compound is an imidazobenzodiazepine derivative that positively and allosterically modulates the GABAA receptor, a ligand-gated chloride ion channel. The binding of this compound to the GABAA receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the cell. This hyperpolarizes the cell membrane, resulting in the relaxation of airway smooth muscle and the modulation of inflammatory cell activity. GABAA receptors are expressed on various cells in the lungs, including airway smooth muscle cells and immune cells like T-lymphocytes and macrophages, which are key players in asthma pathophysiology.

Signaling Pathway

The proposed signaling pathway for this compound's action in the airways involves its binding to specific GABAA receptor subtypes present on airway smooth muscle and inflammatory cells. This binding potentiates the inhibitory effects of GABA, leading to a cascade of events that ultimately results in bronchodilation and a reduction in airway inflammation.

MIDD0301_Signaling_Pathway cluster_airway_cell Airway Smooth Muscle / Inflammatory Cell cluster_effects Pharmacological Effects GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds This compound This compound This compound->GABAAR Potentiates Cl_channel Chloride Channel Opening GABAAR->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Relaxation Airway Smooth Muscle Relaxation Hyperpolarization->Relaxation Inflammation Reduced Inflammation Hyperpolarization->Inflammation

This compound signaling pathway in airway cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity
ParameterValueSpecies/SystemReference
IC50 (GABAAR Binding) 26.3 nMRat Brain
EC50 (CD4+ T-cell Transmembrane Current) 17 nMMouse
Relaxation of Pre-contracted Airway Smooth Muscle Effective at low µM concentrationsGuinea Pig Tracheal Rings
Relaxation of MCh-contracted Peripheral Airways 33.4 ± 3.5% relaxationMouse Precision-Cut Lung Slices
Table 2: In Vivo Efficacy in Murine Asthma Models
ModelAdministrationDoseEffectReference
Ovalbumin-induced Asthma Oral (b.i.d. for 5 days)20 mg/kgReduced CD4+ T-cell numbers
Ovalbumin-induced Asthma Oral (b.i.d. for 5 days)50 mg/kgAttenuated airway hyperresponsiveness
Ovalbumin-induced Asthma Oral (b.i.d. for 5 days)100 mg/kgReduced eosinophils and macrophages
Methacholine-induced Bronchoconstriction Nebulized10.8 mg/kgReduced airway hyperresponsiveness
IFN-γ and LPS-induced Airway Inflammation Nebulized7.2 mg/kgReduced airway hyperresponsiveness
IFN-γ and LPS-induced Airway Inflammation Oral (daily for 3 days)100 mg/kgReduced airway hyperresponsiveness
Table 3: Pharmacokinetic Profile in Mice
ParameterOral (25 mg/kg)Intraperitoneal (25 mg/kg)Intravenous (1 mg/kg)Nebulized (7.5 mM)Reference
t1/2 (serum/blood) 13.9 hr~4-6 hr~1-2 hr-
t1/2 (lung) 3.9 hr~4-6 hr~1-2 hrSustained for at least 25 min
AUC (serum) 84.0 µM/h---
AUC (lung) 56.0 µM/h---
Cmax (blood) 8.24 µg/g---
Cmax (lung) 4.39 µg/g---
Brain Concentration Negligible (mean Cmax of 0.48 µg/g)Very lowVery lowMinimal

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

GABAA Receptor Binding Assay

The affinity of this compound for GABAA receptors was determined using a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start PrepareMembranes Prepare rat brain membrane homogenates Start->PrepareMembranes Incubate Incubate membranes with [3H]-flunitrazepam (radioligand) and varying concentrations of this compound PrepareMembranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 value Quantify->Analyze End End Analyze->End

Workflow for the GABA-A receptor binding assay.
  • Tissue Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the GABAA receptors.

  • Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Ex Vivo Airway Smooth Muscle Relaxation

The ability of this compound to relax pre-contracted airway smooth muscle is assessed using organ bath experiments.

  • Tissue Preparation: Tracheal rings from guinea pigs or human donor tissue are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or substance P to induce a stable muscle tone.

  • Drug Administration: Increasing concentrations of this compound are cumulatively added to the organ bath.

  • Measurement: Changes in isometric tension are continuously recorded to measure the degree of relaxation.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension.

In Vivo Airway Hyperresponsiveness Measurement

The forced-oscillation technique or whole-body plethysmography is used to measure airway hyperresponsiveness in animal models of asthma.

AHR_Measurement_Workflow Start Start Sensitize Sensitize and challenge mice (e.g., with ovalbumin or HDM) Start->Sensitize AdministerDrug Administer this compound or vehicle (oral or nebulized) Sensitize->AdministerDrug PlaceInChamber Place mouse in plethysmography chamber or connect to ventilator AdministerDrug->PlaceInChamber MethacholineChallenge Expose to increasing concentrations of nebulized methacholine PlaceInChamber->MethacholineChallenge MeasureResistance Measure airway resistance (e.g., Rn or sRaw) MethacholineChallenge->MeasureResistance Analyze Analyze dose-response curve to assess airway hyperresponsiveness MeasureResistance->Analyze End End Analyze->End

Workflow for in vivo AHR measurement.
  • Animal Model: An asthma-like phenotype is induced in mice through sensitization and challenge with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract.

  • Drug Administration: this compound or a vehicle control is administered to the mice via the desired route (e.g., oral gavage, nebulization).

  • Measurement of Airway Mechanics:

    • Forced-Oscillation Technique: Anesthetized and mechanically ventilated mice are challenged with increasing concentrations of a bronchoconstrictor (e.g., methacholine), and changes in central airway resistance (Rn) are measured.

    • Whole-Body Plethysmography: Conscious, unrestrained mice are placed in a chamber and exposed to nebulized methacholine, while changes in specific airway resistance (sRaw) are recorded.

  • Data Analysis: The results are used to construct a dose-response curve to methacholine, allowing for the assessment of airway hyperresponsiveness and the effect of this compound.

Pharmacokinetic Studies

The absorption, distribution, metabolism, and excretion (ADME) of this compound are evaluated through pharmacokinetic studies in animals.

  • Drug Administration: A defined dose of this compound is administered to mice via various routes (oral, intravenous, intraperitoneal).

  • Sample Collection: At predetermined time points, blood, lung, and brain tissues are collected.

  • Quantification: The concentration of this compound and its metabolites in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Metabolism and Excretion

This compound does not undergo Phase I metabolism. It is primarily metabolized through Phase II conjugation, with glucuronidation being the main pathway for oral administration. Following intravenous and intraperitoneal administration, this compound glucoside and this compound taurine (B1682933) are also significant metabolites. The metabolites, such as this compound glucuronide and taurine, have been shown to bind to GABAA receptors, albeit with approximately 10-fold weaker affinity than the parent compound. Unchanged this compound and its metabolites are excreted in both urine and feces.

Safety and Toxicology

Preclinical studies have demonstrated a favorable safety profile for this compound.

  • CNS Safety: Due to its limited brain distribution, this compound does not cause sedation or sensorimotor impairment in mice, even at high oral doses (up to 1000 mg/kg).

  • Immunotoxicity: A 28-day repeat-dose immunotoxicity study in mice showed no signs of general toxicity, as determined by animal weight, organ weight, or hematology. This compound did not alter the number of circulating lymphocytes, monocytes, or granulocytes and did not suppress systemic humoral immune function.

  • Cardiovascular Safety: this compound does not inhibit the hERG channel and has shown no adverse cardiovascular effects following a 100 mg/kg intraperitoneal dose.

  • Genotoxicity: Initial genotoxicity studies have not revealed any evidence of DNA damage.

Conclusion

This compound is a promising drug candidate for the treatment of asthma with a unique dual mechanism of action that addresses both bronchoconstriction and airway inflammation. Its pharmacological profile is characterized by potent and selective modulation of GABAA receptors in the lung, favorable pharmacokinetics with limited brain exposure, and a strong preclinical safety profile. These attributes make this compound a compelling candidate for further clinical development as a novel, orally administered therapy for patients with asthma.

References

The Immunomodulatory Role of MIDD0301 in the Lung: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIDD0301 is a novel, first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Initially developed for its bronchodilatory effects in asthma, emerging evidence has highlighted its significant immunomodulatory properties within the pulmonary system. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating immune responses in the lung, with a focus on its mechanism of action, effects on various immune cell populations, and impact on key inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory lung diseases.

Mechanism of Action: Targeting GABA-A Receptors on Immune Cells

The primary mechanism of action of this compound is its positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, increase chloride ion influx, leading to hyperpolarization of the cell membrane and subsequent inhibition of cellular activity.[1][2] Importantly, functional GABA-A receptors are not only present in the central nervous system but have also been identified on various immune cells, including T-lymphocytes and macrophages, as well as on airway smooth muscle cells.[1][2]

This compound enhances the effect of endogenous GABA, leading to a more profound and sustained inhibition of the activity of these immune cells. This targeted action within the lung, coupled with its negligible brain distribution, minimizes the risk of central nervous system side effects.[1]

Quantitative Effects of this compound on Lung Inflammation

Numerous preclinical studies using murine models of allergic asthma have demonstrated the potent anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Cell TypeAnimal ModelThis compound DosageRoute of AdministrationDuration of TreatmentPercentage Reduction vs. VehicleReference
EosinophilsOvalbumin-induced asthma100 mg/kg b.i.d.Oral5 daysSignificant reduction
MacrophagesOvalbumin-induced asthma100 mg/kg b.i.d.Oral5 daysSignificant reduction
CD4+ T-lymphocytesOvalbumin-induced asthma20 mg/kg b.i.d.Oral5 daysSignificant reduction
CD4+ T-lymphocytesOvalbumin-induced asthma100 mg/kg b.i.d.Oral5 daysSignificant reduction
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Lung
CytokineAnimal ModelThis compound DosageRoute of AdministrationDuration of TreatmentOutcomeReference
IL-4Ovalbumin-induced asthma20-100 mg/kg b.i.d.Oral5 daysSignificantly decreased
IL-17AOvalbumin-induced asthma20-100 mg/kg b.i.d.Oral5 daysSignificantly decreased
TNF-αOvalbumin-induced asthma20-100 mg/kg b.i.d.Oral5 daysSignificantly decreased
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)
Animal ModelThis compound DosageRoute of AdministrationOutcomeReference
Ovalbumin-induced asthma50 mg/kg b.i.d.OralSignificantly attenuated AHR
Ovalbumin-induced asthma100 mg/kg b.i.d.OralSignificantly attenuated AHR
House Dust Mite-induced asthmaNebulizedReduced AHR
Steroid-resistant asthma (LPS + IFN-γ)200 mg/kg/dayOralSignificantly reduced AHR

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on key intracellular signaling pathways within immune cells.

GABA-A Receptor Signaling Cascade

The binding of this compound to the GABA-A receptor potentiates the influx of chloride ions, leading to hyperpolarization of the cell membrane. This change in membrane potential is a critical event that can influence a variety of downstream signaling pathways.

GABA_A_Signaling This compound This compound GABA_A_R GABA-A Receptor This compound->GABA_A_R Binds to Cl_influx ↑ Chloride (Cl⁻) Influx GABA_A_R->Cl_influx Potentiates Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Downstream Downstream Signaling (e.g., Ca²⁺ signaling, Kinase cascades) Hyperpolarization->Downstream Modulates

Caption: this compound potentiates GABA-A receptor-mediated chloride influx.

Inhibition of the NF-κB Pathway

A crucial mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-17. Evidence suggests that GABA-A receptor activation can suppress the activation of NF-κB.

NFkB_Inhibition cluster_gaba GABA-A Receptor Activation cluster_nfkb NF-κB Signaling This compound This compound GABA_A_R GABA-A Receptor This compound->GABA_A_R Hyperpolarization Membrane Hyperpolarization GABA_A_R->Hyperpolarization IKK IKK Complex Hyperpolarization->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB IκBα->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-17) Nucleus->Proinflammatory_Genes within

Caption: this compound inhibits the NF-κB signaling pathway.

Crosstalk with Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS). In the context of lung inflammation, the TLR4 signaling pathway, which often converges on NF-κB activation, is a critical driver of the inflammatory cascade. There is evidence to suggest that GABAergic signaling can negatively regulate TLR4-mediated inflammation.

TLR4_Crosstalk LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines This compound This compound GABA_A_R GABA-A Receptor This compound->GABA_A_R GABA_A_R->MyD88 Inhibits GABA_A_R->NFkB Inhibits

Caption: this compound may inhibit TLR4 signaling through GABA-A receptors.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (B78521) in phosphate-buffered saline (PBS) on days 0 and 14.

  • Challenge: From day 21 to day 25, mice are challenged daily for 30 minutes with an aerosolized solution of 1% ovalbumin in PBS.

  • This compound Administration: this compound is administered orally (e.g., 20, 50, or 100 mg/kg b.i.d.) during the challenge period.

  • Readouts: 24 hours after the final challenge, airway hyperresponsiveness to methacholine (B1211447) is measured. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (eosinophils, macrophages, lymphocytes) by flow cytometry. Lung tissue can be harvested for cytokine analysis (ELISA or qPCR) and histological examination.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant to human asthma as HDM is a common human allergen.

  • Sensitization and Challenge: Mice are intranasally instilled with HDM extract (e.g., 25 µg in 50 µL of saline) on day 0, followed by daily challenges from day 7 to 11.

  • This compound Administration: this compound can be administered via nebulization or orally during the challenge phase.

  • Readouts: Similar to the OVA model, AHR, BALF cell counts, and lung cytokine levels are assessed.

Steroid-Resistant Asthma Model (LPS and IFN-γ)

This model mimics a severe form of asthma that is poorly responsive to corticosteroid treatment.

  • Induction: Mice are intratracheally administered with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a steroid-resistant phenotype.

  • This compound Administration: this compound is administered orally.

  • Readouts: AHR is the primary readout to assess the efficacy of this compound in overcoming steroid resistance.

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

  • Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

  • Cytokine Analysis: The supernatant from the centrifuged BALF can be used to measure cytokine levels using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory lung diseases due to its dual action as a bronchodilator and a potent immunomodulator. Its ability to selectively target GABA-A receptors on immune cells in the lung provides a novel mechanism to dampen the inflammatory cascade, reduce airway hyperresponsiveness, and decrease the influx of key inflammatory cells. The inhibition of the NF-κB pathway appears to be a central mechanism underlying its anti-inflammatory effects. Further research into the detailed molecular interactions and signaling cascades modulated by this compound will continue to elucidate its full therapeutic potential and pave the way for its clinical development in the treatment of asthma and other inflammatory respiratory conditions.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of MIDD0301 in Murine Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MIDD0301 is a first-in-class, orally available small molecule being investigated for the treatment of asthma. It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. Unlike traditional asthma therapies, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells, offering a novel mechanism of action that combines bronchodilator and anti-inflammatory effects[1][2][3]. Studies in murine models of allergic asthma have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR), decreasing inflammatory cell infiltration, and lowering the levels of pro-inflammatory cytokines in the lungs following oral administration[2].

I. Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies involving the oral administration of this compound in murine models of asthma.

Table 1: Effect of Oral this compound on Airway Hyperresponsiveness (AHR) in Ovalbumin-Sensitized/Challenged Mice

Treatment GroupDosageAdministration RouteDurationOutcome
Vehicle-Oral5 days-
This compound20 mg/kg, b.i.d.Oral5 daysDid not significantly reduce AHR[2]
This compound50 mg/kg, b.i.d.Oral5 daysSignificantly reduced AHR at a 12.5 mg/kg methacholine (B1211447) challenge

Table 2: Effect of Oral this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Cell TypeDosageAdministration RouteDuration% Reduction vs. Vehicle
Eosinophils100 mg/kg, b.i.d.Oral5 daysSignificant reduction
MacrophagesNot specifiedOralNot specifiedReduction observed
CD4+ T cells20 mg/kg, b.i.d.Oral5 daysSignificant reduction

Table 3: Effect of Oral this compound on Lung Cytokine Levels

CytokineDosageAdministration RouteDurationOutcome
IL-17ANot specifiedOral5 daysSignificantly reduced
IL-4Not specifiedOral5 daysSignificantly reduced
TNF-αNot specifiedOral5 daysSignificantly reduced
IL-10Not specifiedOral5 daysNo significant change

II. Experimental Protocols

A. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a commonly used model to induce an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Al(OH)3) adjuvant (e.g., Imject™ Alum)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound (see Protocol B)

Protocol:

  • Sensitization:

    • On day 0 and day 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

  • Challenge:

    • From day 21 to day 25, challenge the mice by intranasal administration of 10 µg of OVA in 50 µL of PBS daily.

  • Treatment:

    • Administer this compound or vehicle orally, as described in Protocol B, concurrently with the challenge phase (e.g., from day 21 to day 25).

  • Endpoint Analysis:

    • 24-48 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness (Protocol C) and collection of bronchoalveolar lavage fluid (Protocol D).

B. Oral Administration of this compound

This compound can be administered orally via gavage or formulated in a palatable medium.

1. Oral Gavage Formulation:

  • Prepare a vehicle solution of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol in sterile water.

  • Suspend this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to administer 0.2 mL).

  • Administer the solution (typically 0.2 mL) to mice using a 20G gavage needle.

  • Dosing is typically performed twice daily (b.i.d.).

2. Peanut Butter Formulation:

  • This method is suitable for longer-term studies to reduce the stress associated with gavage.

  • Mix the calculated dose of this compound (e.g., 100 mg/kg) into a small, standardized amount of peanut butter (e.g., 100 mg).

  • Present the formulated peanut butter to individual mice in separate containers. Ensure consumption of the entire dose.

  • This is typically performed twice daily.

C. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine using a whole-body plethysmograph.

Materials:

  • Whole-body plethysmograph system

  • Methacholine solution in PBS (e.g., 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer

Protocol:

  • Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.

  • Record baseline readings for 3 minutes.

  • Nebulize PBS (vehicle control) into the chamber and record readings.

  • Sequentially nebulize increasing concentrations of methacholine.

  • Record respiratory parameters for 3-5 minutes after each methacholine challenge.

  • The primary parameter measured is the enhanced pause (Penh), a calculated value that correlates with airway resistance. A significant increase in Penh in response to methacholine indicates AHR. Oral treatment with effective doses of this compound is expected to attenuate the methacholine-induced increase in Penh.

D. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Tracheal cannula

  • Surgical tools (scissors, forceps)

  • Ice-cold PBS

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin and slides

  • Diff-Quik stain

Protocol:

  • Anesthetize the mouse via i.p. injection.

  • Expose the trachea through a midline incision and insert a cannula.

  • Secure the cannula with a suture.

  • Wash the lungs by instilling and withdrawing 1 mL of ice-cold PBS through the cannula three times.

  • Pool the recovered fluid (BALF).

  • Centrifuge the BALF at low speed (e.g., 300 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides from the cell suspension.

  • Stain the slides with Diff-Quik to perform differential cell counts (identifying eosinophils, macrophages, lymphocytes, and neutrophils) based on morphology. A reduction in eosinophils and CD4+ T-cells is indicative of this compound's anti-inflammatory effect.

III. Visualizations: Signaling Pathways and Workflows

MIDD0301_Mechanism_of_Action cluster_0 This compound Oral Administration cluster_1 Target Cells in the Lung cluster_2 Cellular Mechanism cluster_3 Physiological Outcome This compound This compound ASM Airway Smooth Muscle (ASM) Cell This compound->ASM ImmuneCell Inflammatory Cell (e.g., CD4+ T-Cell) This compound->ImmuneCell GABA_A_ASM GABA-A Receptor on ASM ASM->GABA_A_ASM GABA_A_Immune GABA-A Receptor on Immune Cell ImmuneCell->GABA_A_Immune Cl_Influx_ASM Cl- Influx & Hyperpolarization GABA_A_ASM->Cl_Influx_ASM + Cl_Influx_Immune Cl- Influx & Altered Signaling GABA_A_Immune->Cl_Influx_Immune + Bronchodilation Bronchodilation (Reduced AHR) Cl_Influx_ASM->Bronchodilation Anti_Inflammation Anti-Inflammatory Effect (Reduced Cytokines & Cells) Cl_Influx_Immune->Anti_Inflammation

Caption: Proposed mechanism of action for this compound in the lung.

Experimental_Workflow Day0 Day 0 & 14: Sensitization (i.p. OVA + Alum) Day21 Day 21-25: Challenge & Treatment Day0->Day21 Challenge Daily Intranasal OVA Challenge Day21->Challenge Treatment Twice Daily Oral This compound or Vehicle Day21->Treatment Day26 Day 26-27: Endpoint Analysis Day21->Day26 AHR AHR Measurement (Plethysmography) Day26->AHR BALF BALF Collection (Cell Counts) Day26->BALF Lungs Lung Tissue Harvest (Cytokine Analysis) Day26->Lungs

References

Nebulization of MIDD0301 for Preclinical Asthma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma, a chronic inflammatory disease of the airways, presents a significant global health challenge. While current therapies offer symptomatic relief, many patients experience disease progression, necessitating higher doses or combination therapies with increased risks of adverse effects.[1] MIDD0301 has emerged as a promising novel therapeutic candidate for asthma. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A R), targeting these receptors in the lung to induce bronchodilation and reduce inflammation.[1][2][3] Notably, this compound has been designed to have limited brain distribution, thereby avoiding central nervous system (CNS) side effects commonly associated with GABA-A R modulators.[4]

This document provides detailed application notes and protocols for the nebulization of this compound in preclinical asthma research, based on established murine models.

Mechanism of Action

This compound exerts its therapeutic effects by potentiating the activity of GABA-A receptors located on airway smooth muscle and various immune cells. This novel mechanism of action offers an alternative to traditional asthma therapies. The binding of this compound to the GABA-A receptor enhances the influx of chloride ions into the cell, leading to hyperpolarization and subsequent relaxation of constricted airway smooth muscle. Furthermore, its action on immune cells helps to attenuate the inflammatory response characteristic of asthma.

MIDD0301_Mechanism cluster_airway Airway Lumen & Epithelium cluster_smooth_muscle Airway Smooth Muscle Cell cluster_immune Immune Cell (e.g., T-cell) Nebulized this compound Nebulized this compound GABAAR GABA-A Receptor Nebulized this compound->GABAAR Binds to GABAAR_immune GABA-A Receptor Nebulized this compound->GABAAR_immune Binds to Relaxation Bronchodilation GABAAR->Relaxation Activates Inflammation Reduced Inflammation GABAAR_immune->Inflammation Modulates

This compound Mechanism of Action.

Data Presentation

Table 1: Efficacy of Nebulized this compound in Murine Asthma Models
Asthma ModelAnimal StrainThis compound Dose (Nebulized)Comparator(s)Key FindingsReference(s)
Ovalbumin (OVA)-induced Allergic AsthmaSwiss WebsterProphylacticAlbuterol, MontelukastReduced methacholine-induced bronchoconstriction; comparable or better potency than comparators.
House Dust Mite (HDM)-induced Allergic AsthmaSwiss WebsterProphylacticAlbuterol, MontelukastEffectively reduced subsequent methacholine-induced bronchoconstriction.
Steroid-Resistant Asthma (LPS + IFN-γ)Swiss Webster3, 7.2, 10 mg/kgAlbuterol (7.2 mg/kg), Fluticasone, Dexamethasone (B1670325) (oral)Demonstrated similar reduction of airway hyperresponsiveness to albuterol and fluticasone; oral dexamethasone was ineffective.
Methacholine-induced Bronchospasm (Reversal)Not SpecifiedNot SpecifiedAlbuterolEffective in reversing bronchospasm, comparable to albuterol.
Table 2: Pharmacokinetic and Safety Profile of Nebulized this compound
ParameterValue/ObservationAnimal ModelReference(s)
Pharmacokinetics
Lung Deposition (Whole Body Plethysmograph)~0.06% of nebulized doseMouse
Therapeutic Levels in Lung (Sustained)At least 25 minutesMouse
Brain ExposureMinimalMouse
Safety
Sensorimotor Effects (CNS)No observable adverse effects at high doses (100-150 mg/kg nebulized)Mouse
Respiratory DepressionNo observable adverse effectsMouse
Cardiovascular EffectsNo adverse effects observed following 100 mg/kg i.p. dosingMouse
Immunotoxicity (28-day repeat oral dosing)No signs of general toxicity or systemic immune suppressionMouse

Experimental Protocols

Protocol 1: Induction of Allergic Asthma using Ovalbumin (OVA) Sensitization

This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and challenge with ovalbumin.

OVA_Protocol Day0 Day 0 Sensitization: OVA + Alum (i.p.) Day7 Day 7 Sensitization: OVA + Alum (i.p.) Day0->Day7 Day14 Day 14 Sensitization: OVA + Alum (i.p.) Day7->Day14 Challenge Consecutive Days Challenge: Intranasal OVA Day14->Challenge Treatment Treatment Period Nebulized this compound or Vehicle/Comparator Challenge->Treatment AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis AHR->BALF

Ovalbumin-Induced Asthma Model Workflow.

Materials:

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA mixed with alum. A typical dose is 20 µg OVA in 2 mg of alum in a total volume of 200 µL saline.

    • A control group should receive i.p. injections of saline with alum.

  • Challenge:

    • Following the sensitization period, challenge the mice for 5 consecutive days by intranasal (i.n.) administration of OVA (e.g., 1 mg/kg/day) while under light isoflurane anesthesia.

    • The control group is challenged with i.n. saline.

  • Treatment:

    • During the challenge period, administer nebulized this compound, vehicle, or a comparator drug (e.g., albuterol) to respective groups of mice prior to the OVA challenge.

Protocol 2: Nebulization of this compound and Measurement of Airway Hyperresponsiveness (AHR)

This protocol details the procedure for administering this compound via nebulization and subsequently measuring airway hyperresponsiveness to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography.

Materials:

  • This compound solution for nebulization

  • Vehicle control solution

  • Methacholine solution (e.g., 40 mg/mL)

  • Whole-body plethysmograph system

  • Nebulizer compatible with the plethysmograph

Procedure:

  • Acclimatization:

    • Place the mouse in the whole-body plethysmograph chamber and allow it to acclimatize for at least 1 minute.

  • Prophylactic Drug Administration:

    • Nebulize the vehicle, this compound, or a comparator drug (e.g., albuterol) into the chamber and record the specific airway resistance (sRaw) for 3 minutes.

  • Methacholine Challenge:

    • After a 1-minute acclimatization period following drug administration, nebulize a solution of methacholine (e.g., 40 mg/mL, 20 µL) into the chamber.

    • Acquire sRaw data for 3 minutes.

  • Repeated Challenges:

    • Repeat the acclimatization and methacholine challenge cycle for a total of five times to assess the duration of the drug's effect.

  • Data Analysis:

    • Calculate the average sRaw values for each treatment group at each methacholine challenge to determine the extent of bronchoprotection.

AHR_Measurement Start Place Mouse in Plethysmograph Nebulize_Drug Nebulize this compound or Control Start->Nebulize_Drug Record_sRaw1 Record sRaw (3 min) Nebulize_Drug->Record_sRaw1 Acclimatize1 Acclimatize (1 min) Record_sRaw1->Acclimatize1 Nebulize_MCh Nebulize Methacholine Acclimatize1->Nebulize_MCh Record_sRaw2 Record sRaw (3 min) Nebulize_MCh->Record_sRaw2 Repeat Repeat Cycle (4 more times) Record_sRaw2->Repeat Repeat->Acclimatize1 Yes End End Experiment Repeat->End No

AHR Measurement Workflow.

Conclusion

Nebulized this compound represents a promising therapeutic strategy for asthma, demonstrating significant efficacy in various preclinical models, including those resistant to current standard-of-care treatments. Its novel mechanism of action, targeting GABA-A receptors in the lung, combined with a favorable safety profile characterized by minimal CNS effects, positions it as a strong candidate for further development. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of nebulized this compound in preclinical settings.

References

Application Notes and Protocols for MIDD0301 Efficacy Testing in an Ovalbumin-Induced Asthma Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2][3] The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established preclinical model that mimics many of the key features of human allergic asthma, including eosinophilic inflammation, elevated serum IgE, and AHR.[4][5] This model is crucial for evaluating the efficacy of novel therapeutic agents for asthma.

MIDD0301 is a novel, orally available, first-in-class small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike traditional asthma therapies, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells, offering a unique mechanism of action. Studies have demonstrated its potential to relax constricted airway smooth muscle, reduce airway hyperresponsiveness, and exert anti-inflammatory effects in the lungs without causing systemic immune suppression.

These application notes provide a detailed protocol for inducing an ovalbumin-induced asthma model and utilizing it to test the efficacy of this compound.

Mechanism of Action of this compound in Asthma

This compound's therapeutic effects in asthma are mediated through its interaction with GABA-A receptors, which are ligand-gated chloride ion channels. While renowned for their role in the central nervous system, functional GABA-A receptors are also expressed on various cells in the lungs, including airway smooth muscle cells, epithelial cells, and immune cells like CD4+ T cells and alveolar macrophages.

By acting as a positive allosteric modulator, this compound enhances the effect of GABA on these receptors, leading to:

  • Bronchodilation: Relaxation of constricted airway smooth muscle.

  • Anti-inflammatory effects: Reduction in the number of inflammatory cells, such as eosinophils, macrophages, and CD4+ T cells, in the lungs. This is accompanied by a decrease in the levels of pro-inflammatory cytokines like IL-4, IL-5, IL-13, IL-17, and TNF-α.

Importantly, this compound has been designed to have limited brain distribution, thereby minimizing the risk of central nervous system side effects often associated with other GABA-A receptor modulators.

Experimental Protocols

Ovalbumin-Induced Asthma Model Protocol

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin sensitization and challenge.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS)

  • Ketamine and xylazine (B1663881) for anesthesia

  • Nebulizer (e.g., ultrasonic or jet nebulizer)

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.

    • A control group should be injected with aluminum hydroxide in PBS alone.

  • Challenge:

    • Starting on day 14, challenge the mice with an aerosolized solution of 1% OVA in sterile PBS for 30 minutes daily for four consecutive days (days 14, 15, 16, and 17).

    • The control group should be challenged with aerosolized PBS only.

  • This compound Treatment:

    • This compound can be administered orally (p.o.) or via nebulization.

    • Oral Administration: A typical dosing regimen is 20-100 mg/kg of this compound administered twice daily (b.i.d.) for 5 days, starting before the OVA challenge phase.

    • Nebulized Administration: Nebulized this compound can be administered prophylactically before each methacholine (B1211447) challenge.

    • A vehicle control group (for this compound) should be included.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR by measuring the response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

  • Sample Collection and Analysis:

    • Following AHR measurement, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, macrophages, lymphocytes) by cell counting and flow cytometry.

    • Collect blood for serum IgE analysis.

    • Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.

Data Presentation

The following tables summarize the expected quantitative outcomes from efficacy testing of this compound in the ovalbumin-induced asthma model.

Table 1: Effect of Oral this compound on Airway Hyperresponsiveness

Treatment GroupMethacholine Challenge (mg/mL)Airway Resistance (cmH2O·s/mL)
Control (non-asthmatic)12.5Baseline
OVA-sensitized/challenged (asthmatic)12.5Significantly increased
OVA + this compound (50 mg/kg, p.o.)12.5Significantly reduced vs. asthmatic
OVA + this compound (100 mg/kg, p.o.)12.5Significantly reduced vs. asthmatic

Data based on findings that oral treatment with 50 mg/kg and 100 mg/kg this compound significantly reduced AHR in response to methacholine challenge.

Table 2: Effect of Oral this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Leukocytes (cells/mL)Eosinophils (cells/mL)Macrophages (cells/mL)CD4+ T cells (cells/mL)
ControlBaselineBaselineBaselineBaseline
OVA-sensitized/challengedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
OVA + this compound (20 mg/kg, p.o.)---Significantly reduced
OVA + this compound (100 mg/kg, p.o.)Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced

Data based on findings that 100 mg/kg this compound significantly suppressed total inflammatory cells, eosinophils, and macrophages in BALF, while 20 mg/kg was sufficient to reduce CD4+ T cell numbers.

Table 3: Effect of Oral this compound on Pro-inflammatory Cytokines in Lung Homogenate

Treatment GroupIL-4 (pg/mL)IL-17 (pg/mL)TNF-α (pg/mL)
ControlBaselineBaselineBaseline
OVA-sensitized/challengedSignificantly increasedSignificantly increasedSignificantly increased
OVA + this compound treatedSignificantly reducedSignificantly reducedSignificantly reduced

Data based on findings that this compound treatment led to a reduction of specific pro-inflammatory cytokines such as IL-4, IL-17, and TNF-α in asthmatic mice.

Visualizations

Signaling Pathway of Allergic Asthma

Allergic_Asthma_Pathway cluster_0 Antigen Presenting Cell (APC) cluster_1 T Helper 2 (Th2) Cell Differentiation cluster_2 B Cell Activation & IgE Production cluster_3 Mast Cell Degranulation & Eosinophil Recruitment Allergen Allergen APC APC Allergen->APC Uptake Naive_T_Cell Naive T Cell APC->Naive_T_Cell Presentation Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation B_Cell B Cell Th2_Cell->B_Cell Activation (IL-4) Eosinophil Eosinophil Th2_Cell->Eosinophil Recruitment (IL-5) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Binding Mediators Inflammatory Mediators Mast_Cell->Mediators Degranulation Airway_Inflammation Airway Inflammation & Hyperresponsiveness Mediators->Airway_Inflammation Eosinophil->Airway_Inflammation

Caption: Allergic asthma is driven by a Th2-mediated immune response to allergens.

Experimental Workflow for this compound Efficacy Testing

MIDD0301_Efficacy_Workflow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0: OVA/Alum i.p. injection Day7 Day 7: OVA/Alum i.p. injection Day14_17 Days 14-17: Daily OVA Aerosol Challenge & this compound Treatment Day7->Day14_17 7 days Day18 Day 18: Assess Airway Hyperresponsiveness (Methacholine Challenge) Day14_17->Day18 24 hours Day18_samples Day 18: Sample Collection (BALF, Blood, Lungs) Day18->Day18_samples

Caption: Workflow for evaluating this compound efficacy in the OVA-induced asthma model.

Proposed Mechanism of Action of this compound

MIDD0301_MoA cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes This compound This compound GABA_A_Receptor GABA-A Receptor (on Airway Smooth Muscle & Immune Cells) This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Cell_Hyperpolarization Cell Hyperpolarization & Reduced Excitability Chloride_Influx->Cell_Hyperpolarization Bronchodilation Bronchodilation (Relaxation of Airway Smooth Muscle) Cell_Hyperpolarization->Bronchodilation Anti_Inflammation Anti-inflammatory Effects (Reduced Cytokine Release & Immune Cell Activity) Cell_Hyperpolarization->Anti_Inflammation

Caption: this compound enhances GABA-A receptor activity, leading to bronchodilation and anti-inflammatory effects.

References

Application Notes and Protocols: Evaluation of MIDD0301 in a Steroid-Resistant Asthma Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe asthma affects a significant portion of the asthmatic population and often responds poorly to standard treatments like inhaled corticosteroids, leading to the classification of steroid-resistant asthma. This presents a major clinical challenge, necessitating the development of novel therapeutics with alternative mechanisms of action. MIDD0301 is a first-in-class investigational drug that acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor).[1][2] Its novel mechanism targets GABA-A receptors found on airway smooth muscle and inflammatory cells, providing both bronchodilatory and anti-inflammatory effects.[2][3]

These application notes provide detailed protocols for inducing a robust, steroid-resistant asthma phenotype in mice using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This model is suitable for evaluating the efficacy of novel drug candidates like this compound, which has demonstrated significant therapeutic potential in preclinical studies.[1]

Mechanism of Action: this compound

This compound represents a novel therapeutic approach by targeting GABA-A receptors in the lungs. Upon binding, it enhances the receptor's response to GABA, leading to an influx of chloride ions. This hyperpolarization of the cell membrane results in the relaxation of airway smooth muscle (bronchodilation) and a reduction in the activity of inflammatory immune cells, such as CD4+ T cells. This dual-action mechanism addresses both bronchoconstriction and underlying inflammation, key pathologies in asthma. Notably, this compound has been designed for low central nervous system (CNS) exposure, minimizing the risk of sedative side effects associated with other GABA-A receptor modulators.

MIDD0301_MoA cluster_input Pharmacological Agent cluster_target Molecular Target cluster_cellular Cellular Effects cluster_physiologic Physiological Outcomes This compound This compound GABAAR GABA-A Receptor (on Lung Cells) This compound->GABAAR Positive Allosteric Modulation ASM Airway Smooth Muscle Cells GABAAR->ASM Immune Immune Cells (e.g., CD4+ T Cells) GABAAR->Immune Bronchodilation Bronchodilation ASM->Bronchodilation Relaxation AntiInflam Reduced Inflammation Immune->AntiInflam Modulation

Caption: Mechanism of action for this compound in the lungs.

Experimental Protocols

Induction of Steroid-Resistant Asthma Model

This protocol describes the establishment of a severe, steroid-resistant asthma phenotype in mice through the intratracheal administration of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). This method effectively mimics key features of steroid-resistant asthma, where treatment with glucocorticoids like dexamethasone (B1670325) proves ineffective.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ), murine recombinant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Mice (e.g., C57BL/6J)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Preparation of Reagents: Prepare a solution of LPS and IFN-γ in sterile PBS at the desired concentration.

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Intratracheal Administration:

    • Position the anesthetized mouse on its back on a surgical board.

    • Expose the trachea through a small incision.

    • Using a fine-gauge needle, carefully instill the LPS/IFN-γ solution directly into the trachea.

  • Recovery: Monitor the mice until they have fully recovered from anesthesia.

  • Model Development: Allow sufficient time (e.g., 24-72 hours) for the severe inflammatory phenotype to develop before proceeding with therapeutic agent testing.

Steroid_Resistant_Workflow cluster_induction Model Induction cluster_treatment Treatment & Assessment Day0 Day 0: Animal Acclimatization (1 week) Day7 Day 7: Induction of Steroid-Resistant Asthma Day0->Day7 Day8_10 Days 8-10: Therapeutic Intervention Day7->Day8_10 Induction_Detail Intratracheal Instillation of LPS + IFN-γ Day7->Induction_Detail Day10_AHR Day 10: Airway Hyperresponsiveness (AHR) Measurement Day8_10->Day10_AHR Treatment Administer this compound, Dexamethasone, or Vehicle Day8_10->Treatment Day10_Analysis Day 10: Endpoint Analysis Day10_AHR->Day10_Analysis AHR_Detail Methacholine Challenge & Whole-Body Plethysmography Day10_AHR->AHR_Detail Analysis_Detail Collect BAL Fluid, Lung Tissue, and Serum Day10_Analysis->Analysis_Detail

References

Application Notes and Protocols for Assessing MIDD0301 Effects Using Whole-Body Plethysmography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIDD0301 is a novel, first-in-class positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABAAR) being investigated for the treatment of asthma.[1][2] It exhibits both bronchodilatory and anti-inflammatory properties by targeting GABAARs present on airway smooth muscle (ASM) and inflammatory cells.[1][3] Unlike traditional asthma therapies, this compound offers a unique mechanism of action with the potential for an improved safety profile, particularly regarding central nervous system (CNS) effects, due to its limited brain penetration.[4] Preclinical studies in murine models of asthma have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR), and whole-body plethysmography is a key technique for assessing these effects.

These application notes provide detailed protocols for utilizing whole-body plethysmography to evaluate the therapeutic potential of this compound in preclinical models of asthma.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of GABAARs, which are ligand-gated chloride ion channels. The binding of this compound to the GABAAR enhances the effect of GABA, leading to an increased influx of chloride ions into the cell. This hyperpolarization of the cell membrane in airway smooth muscle cells leads to muscle relaxation and bronchodilation. In inflammatory cells, such as T cells and eosinophils, this modulation of ion channels can lead to a reduction in the release of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of asthma.

MIDD0301_Mechanism_of_Action cluster_airway Airway Environment cluster_cell Airway Smooth Muscle / Inflammatory Cell This compound This compound GABA_A_Receptor GABAA Receptor This compound->GABA_A_Receptor Binds to GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Reduced_Ca_Influx Reduced Ca2+ Influx Hyperpolarization->Reduced_Ca_Influx Bronchodilation Bronchodilation Reduced_Ca_Influx->Bronchodilation Anti_inflammatory_Effects Anti-inflammatory Effects Reduced_Ca_Influx->Anti_inflammatory_Effects

This compound signaling pathway in airway cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies assessing the efficacy of nebulized this compound in murine models of asthma using whole-body plethysmography. The primary endpoint measured is specific airway resistance (sRaw), an indicator of bronchoconstriction.

Table 1: Prophylactic Efficacy of Nebulized this compound on Methacholine-Induced Bronchoconstriction in a Murine Asthma Model

Treatment GroupDose (mg/kg)sRaw at 4th Methacholine (B1211447) Challenge (Mean ± SEM)sRaw at 5th Methacholine Challenge (Mean ± SEM)
Vehicle---
This compound1.0Not significantly different from vehicleNot significantly different from vehicle
This compound3.0Significantly reduced vs. vehicleSignificantly reduced vs. vehicle
Albuterol7.2Significantly reduced vs. vehicleSignificantly reduced vs. vehicle

Note: This table is a representation of findings where prophylactic dosing of 3 mg/kg this compound was effective.

Table 2: Therapeutic Efficacy of Nebulized this compound in Reversing Methacholine-Induced Bronchospasm

Treatment GroupDose (mg/kg)Onset of ActionEfficacy in Reversing Bronchospasm
This compound7.2Within 3 minutesComparable to Albuterol
Albuterol7.2~1.8 minutesEffective in reversing bronchospasm

Note: This table summarizes the rapid onset of action of nebulized this compound in reversing established bronchoconstriction.

Table 3: Efficacy of Nebulized this compound in a Steroid-Resistant Murine Asthma Model

Treatment GroupEfficacy in Reducing Bronchoconstriction
Nebulized this compoundComparable to nebulized albuterol or fluticasone
Nebulized AlbuterolEffective
Nebulized FluticasoneEffective
Oral DexamethasoneIneffective

Note: This table highlights the potential of this compound in difficult-to-treat asthma phenotypes.

Experimental Protocols

Whole-Body Plethysmography for Assessing Airway Hyperresponsiveness

This protocol describes the use of a whole-body plethysmograph to measure specific airway resistance (sRaw) in spontaneously breathing mice following a methacholine challenge.

Materials:

  • Whole-body plethysmograph (e.g., Buxco)

  • Nebulizer

  • This compound solution

  • Vehicle control solution

  • Albuterol solution (positive control)

  • Methacholine solution (40 mg/mL)

  • Experimental animals (e.g., BALB/c mice, sensitized and challenged with an allergen like ovalbumin or house dust mite extract)

Experimental Workflow:

WBP_Workflow cluster_setup Setup cluster_treatment Treatment cluster_challenge Methacholine Challenge cluster_repeat Repeat Place_Mouse Place mouse in plethysmograph chamber Acclimatize_1 Acclimatize for 1 min Place_Mouse->Acclimatize_1 Nebulize_Drug Nebulize Vehicle, this compound, or Albuterol Acclimatize_1->Nebulize_Drug Record_sRaw_1 Record sRaw for 3 min Nebulize_Drug->Record_sRaw_1 Acclimatize_2 Acclimatize for 1 min Record_sRaw_1->Acclimatize_2 Nebulize_MCh Nebulize Methacholine (40 mg/mL, 20 µL) Acclimatize_2->Nebulize_MCh Record_sRaw_2 Record sRaw for 3 min Nebulize_MCh->Record_sRaw_2 Repeat_Cycle Repeat challenge cycle (typically 5 times) Record_sRaw_2->Repeat_Cycle

Experimental workflow for WBP assessment.

Procedure:

  • Animal Acclimatization: Place the conscious, unrestrained mouse into the whole-body plethysmograph chamber. Allow the animal to acclimatize for at least 1 minute.

  • Baseline Measurement (Optional): Record baseline respiratory parameters before any treatment.

  • Prophylactic Dosing Protocol:

    • Nebulize the vehicle, this compound, or a positive control (e.g., albuterol) into the chamber.

    • Record the specific airway resistance (sRaw) for 3 minutes.

    • Allow the animal to acclimatize for 1 minute.

  • Methacholine Challenge:

    • Nebulize a 40 mg/mL solution of methacholine (20 µL) into the chamber.

    • Immediately following nebulization, acquire data for 3 minutes to measure the bronchoconstrictive response.

  • Repeat Challenges:

    • Allow a 1-minute acclimatization period after each methacholine challenge.

    • Repeat the methacholine challenge and data acquisition cycle five times to assess the sustained effect of the prophylactic treatment.

  • Therapeutic Dosing Protocol (Reversal of Bronchospasm):

    • First, induce bronchospasm by nebulizing methacholine.

    • After confirming an increase in sRaw, nebulize the vehicle, this compound, or albuterol to assess the reversal of bronchoconstriction.

  • Data Analysis:

    • Calculate the average sRaw values for each treatment group at each methacholine challenge point.

    • Compare the sRaw values of the this compound-treated groups to the vehicle and positive control groups using appropriate statistical analyses (e.g., ANOVA).

Safety and Pharmacokinetics

Pharmacokinetic studies have shown that nebulized this compound results in therapeutic levels in the lungs for at least 25 minutes, with minimal brain exposure. This targeted delivery to the lungs minimizes the risk of CNS side effects, such as sedation, which can be a concern with other GABAAR modulators. Furthermore, studies have shown no adverse cardiovascular effects following high-dose administration.

Conclusion

Whole-body plethysmography is a valuable and sensitive tool for the preclinical evaluation of novel asthma drug candidates like this compound. The protocols outlined in these application notes provide a framework for assessing the bronchodilatory and bronchoprotective effects of this compound in murine models of asthma. The data generated from these studies are crucial for understanding the therapeutic potential of this compound and advancing its development as a new treatment for asthma.

References

Synthesis and Purification of MIDD0301: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of MIDD0301, a positive allosteric modulator of the GABA-A receptor, for research purposes. The methodologies outlined are based on an improved and scalable synthesis that avoids the need for column chromatography, ensuring high purity and enantiomeric excess of the final compound.[1][2][3][4]

I. Overview of the Synthesis Strategy

The synthesis of this compound, a chiral imidazobenzodiazepine, has been optimized to overcome challenges such as the low reactivity of the starting material and racemization at a key stereocenter.[1] The improved four-step synthesis starts from 2-amino-5-bromo-2'-fluorobenzophenone (B16372) and utilizes the N-carboxyanhydride of D-alanine to ensure the correct stereochemistry and facilitate the formation of the 1,4-diazepine ring under neutral conditions. This method is designed for scalability and yields this compound with high purity and enantiomeric excess after a final recrystallization step.

II. Signaling Pathway of this compound

This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal excitability. This compound enhances the effect of GABA by binding to an allosteric site on the receptor, thereby increasing the frequency of channel opening. This modulation of GABAergic signaling is the basis of its therapeutic potential in conditions like asthma, where it has been shown to relax airway smooth muscle.

MIDD0301_Signaling_Pathway cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor Cl_ion Cl- GABA_R->Cl_ion Enhances Influx GABA_site GABA Binding Site MIDD_site This compound Allosteric Site GABA GABA GABA->GABA_site Binds This compound This compound This compound->MIDD_site Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Cellular_Response Reduced Neuronal Excitability & Airway Smooth Muscle Relaxation Hyperpolarization->Cellular_Response Results in

Caption: this compound signaling pathway via the GABA-A receptor.

III. Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound is a four-step process. The following is a detailed protocol for the synthesis.

Step 1: Synthesis of (R)-2-((1-((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-5-bromo-2'-fluorobenzophenone (Compound 4)

  • To a solution of 2-amino-5-bromo-2'-fluorobenzophenone (1) in a suitable solvent, add (9H-fluoren-9-yl)methyl (R)-(1-chloro-1-oxopropan-2-yl)carbamate (3).

  • The reaction is carried out at room temperature, and complete conversion is typically observed within 30 minutes.

  • Slowly add six equivalents of piperidine (B6355638) to the reaction mixture to facilitate the formation of compound 4.

Step 2: Synthesis of (R)-2-(2-aminopropanamido)-5-bromo-2'-fluorobenzophenone (Compound 5)

  • Dissolve the crude product from the previous step in methanol.

  • Add 1.6 M aqueous sodium hydroxide (B78521) to the solution.

  • Stir the reaction at room temperature for 12 hours to yield compound 5.

Step 3: Formation of the Imidazodiazepine Ring (Compound 7)

  • The established procedure involves the formation of an iminophosphate in the presence of a base like potassium t-butoxide, followed by the addition of diethylchlorophosphate.

  • An improved method treats the starting material with NaH in THF, followed by the dropwise addition of diethyl chlorophosphate and a slow addition of ethyl isocyanoacetate and NaH.

  • A systematic analysis identified t-BuOK as the optimal base at 1.1 equivalents for the reaction of the starting material and diethyl chlorophosphate (1.3 equivalents) at 0 °C, followed by the slow sequential addition of ethyl isocyanoacetate (1.1 equivalents) and NaH (1.1 equivalents) at -35 °C or below.

Step 4: Final Hydrolysis to Yield this compound

  • The final step involves the hydrolysis of the ester group on the imidazodiazepine ring to yield the carboxylic acid, this compound.

  • This is typically achieved using standard hydrolysis conditions, such as treatment with a base like sodium hydroxide followed by acidic workup.

B. Purification of this compound

A key advantage of this improved synthesis is the elimination of the need for column chromatography. Purification is achieved through carefully designed workup procedures and recrystallization.

  • Workup Procedures: Utilize the divergent solubility of the synthetic intermediates in various solvents and solvent combinations to remove impurities. For instance, after the formation of intermediate 2, the product can be precipitated by adding heptane (B126788) to a dichloromethane (B109758) solution.

  • Trituration: Intermediates can be purified by trituration with appropriate solvent systems, such as 10% ethyl acetate (B1210297) in hexanes.

  • Recrystallization: The final product, this compound, is purified by recrystallization to achieve high purity.

IV. Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of this compound.

Parameter Value Reference
Overall Yield44%
Purity (after recrystallization)98.9%
Enantiomeric Excess>99.0%
Purity of Intermediates>97%

Table 1: Summary of Yield and Purity Data for this compound Synthesis.

V. Experimental Workflows

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Amino-5-bromo- 2'-fluorobenzophenone Step1 Step 1: Coupling with protected D-alanine derivative Start->Step1 Intermediate1 Intermediate Compound 4 Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Intermediate Compound 5 Step2->Intermediate2 Step3 Step 3: Imidazodiazepine ring formation Intermediate2->Step3 Intermediate3 Intermediate Compound 7 (Ester) Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 Crude_MIDD Crude this compound Step4->Crude_MIDD

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification of this compound Crude_MIDD Crude this compound Workup Aqueous Workup & Solvent Extraction Crude_MIDD->Workup Trituration Trituration of Intermediates Workup->Trituration For Intermediates Recrystallization Final Recrystallization Trituration->Recrystallization Pure_MIDD Pure this compound (>98.9% Purity) Recrystallization->Pure_MIDD

Caption: Workflow for the purification of this compound.

VI. Conclusion

The protocols described provide a robust and scalable method for the synthesis and purification of this compound for research applications. By avoiding column chromatography and utilizing strategic workup and recrystallization steps, high yields of pure this compound can be obtained. These methods are suitable for producing the quantities of material necessary for further preclinical and clinical development.

References

Preparing MIDD0301 Solutions for In Vivo and In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

MIDD0301 is a novel, first-in-class anti-inflammatory and bronchodilatory drug candidate that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] It has shown significant potential in preclinical studies for the treatment of asthma by targeting GABA-A receptors on airway smooth muscle and inflammatory cells, leading to relaxation of constricted airways and a reduction in lung inflammation.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions for both in vivo and in vitro experimental settings, along with a summary of its pharmacological properties and established experimental data.

Chemical and Physical Properties

This compound is a small molecule with a carboxylic acid group, which contributes to its high aqueous solubility at neutral pH. The purity of synthesized this compound is typically greater than 98%, as confirmed by HPLC.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Purity>98%
Aqueous SolubilityHigh at neutral pH
Brain DistributionVery low

Signaling Pathway of this compound

This compound exerts its therapeutic effects by targeting GABA-A receptors, which are ligand-gated ion channels, present on airway smooth muscle and various immune cells, including CD4+ T cells and macrophages. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent functional changes. In airway smooth muscle, this leads to relaxation and bronchodilation. In immune cells, it modulates inflammatory responses, reducing the release of pro-inflammatory cytokines such as IL-17, IL-4, and TNF-α.

MIDD0301_Signaling_Pathway cluster_cell Airway Smooth Muscle / Immune Cell cluster_effect Physiological Effect This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds to Cl- Channel Opening Cl- Channel Opening GABA-A Receptor->Cl- Channel Opening Activates Cellular Response Cellular Response Cl- Channel Opening->Cellular Response Leads to Bronchodilation Bronchodilation Cellular Response->Bronchodilation Reduced Inflammation Reduced Inflammation Cellular Response->Reduced Inflammation

Caption: this compound signaling pathway.

Solution Preparation Protocols

In Vivo Oral Administration

For oral gavage studies in mice, this compound can be prepared as a suspension.

Protocol 1: Suspension in Hydroxypropylmethylcellulose and Polyethylene (B3416737) Glycol

  • Weigh the required amount of this compound powder.

  • Create a fine suspension by grinding the this compound powder with polyethylene glycol (PEG) using a mortar and pestle.

  • Prepare a 2% solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in an appropriate aqueous solvent (e.g., sterile water).

  • Gradually add the 2% HPMC solution in small portions to the this compound-PEG mixture, grinding for 1-2 minutes after each addition to ensure a homogenous suspension.

  • The final concentration of PEG should be 2.5%.

Protocol 2: Formulation in Peanut Butter

For longer-term studies to improve voluntary intake, this compound can be mixed with peanut butter.

  • Calculate the required dose of this compound per animal.

  • Thoroughly mix the calculated amount of this compound with a pre-weighed amount of peanut butter (e.g., 100 mg).

In Vivo Nebulization

For administration via inhalation, this compound can be dissolved in a buffered solution.

Protocol 3: Solution for Nebulization

  • Dissolve this compound in phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 mM).

  • Ensure the solution is clear and free of particulates before use.

In Vitro Experiments

For in vitro assays, such as organ bath experiments or cell culture studies, this compound is typically dissolved in a suitable solvent and then diluted in the experimental buffer.

Protocol 4: Stock Solution and Working Dilutions

  • Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • For the experiment, dilute the stock solution to the final desired concentration in the appropriate physiological buffer (e.g., Krebs-Henseleit solution for organ bath experiments).

Experimental Protocols and Data

In Vivo Murine Asthma Model

Objective: To assess the efficacy of this compound in reducing airway hyperresponsiveness (AHR) and inflammation in an ovalbumin-induced murine asthma model.

Experimental Workflow:

InVivo_Workflow Sensitization Sensitization Challenge Challenge Sensitization->Challenge Days 1 & 14 Treatment Treatment Challenge->Treatment Daily during challenge AHR Measurement AHR Measurement Treatment->AHR Measurement After final treatment BALF Analysis BALF Analysis AHR Measurement->BALF Analysis Cytokine Analysis Cytokine Analysis BALF Analysis->Cytokine Analysis

Caption: In vivo experimental workflow.

Methodology:

  • Sensitization and Challenge: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) and subsequently challenged with nebulized OVA to induce an asthmatic phenotype.

  • Treatment: During the challenge period, mice are treated with this compound (e.g., 20-100 mg/kg, twice daily for 5 days) via oral gavage.

  • Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring the response to increasing doses of nebulized methacholine (B1211447) using a whole-body plethysmograph.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Following AHR measurement, BALF is collected to quantify inflammatory cell infiltration (e.g., eosinophils, macrophages, CD4+ T cells).

  • Cytokine Analysis: Lung tissue is harvested to measure the expression levels of pro-inflammatory cytokines (IL-17A, IL-4, TNF-α) and anti-inflammatory cytokines (IL-10).

Table 2: Summary of In Vivo Efficacy Data for this compound in a Murine Asthma Model

ParameterTreatment Group (Oral Dose)OutcomeReference
Airway Hyperresponsiveness50 mg/kg, b.i.d. for 5 daysSignificant reduction in AHR
Eosinophils in BALF100 mg/kg, b.i.d. for 5 daysSignificant reduction
Macrophages in BALF100 mg/kg, b.i.d. for 5 daysSignificant reduction
CD4+ T cells in lung20 mg/kg, b.i.d. for 5 daysSignificant reduction
IL-17A, IL-4, TNF-α in lungNot specifiedReduced expression
Ex Vivo Airway Smooth Muscle Relaxation

Objective: To determine the direct relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings from guinea pigs or humans are isolated and mounted in organ baths containing a physiological salt solution.

  • Contraction: The tracheal rings are contracted with an agent such as histamine (B1213489) or substance P.

  • Treatment: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative or single-dose manner.

  • Measurement: Changes in muscle tension are recorded to quantify the degree of relaxation.

Table 3: Summary of Ex Vivo Relaxation Data for this compound

TissueContractile AgentThis compound ConcentrationOutcomeReference
Guinea Pig Tracheal RingsSubstance PLow micromolarSignificant relaxation
Guinea Pig Tracheal RingsHistamine (10 µM)25, 50, 100 µMSignificant dose-dependent relaxation
Human Tracheal Smooth Muscle StripsHistamine (10 µM)100 µMSignificant relaxation
Mouse Peripheral Airways (PCLS)Methacholine (100 nM)Not specifiedSignificant relaxation

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that orally administered this compound has a long half-life in the blood and lungs, with very low distribution to the brain.

Table 4: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral gavage)

ParameterBloodLungBrainReference
Tmax~20 min~20 min-
t1/2~14 hours~4 hours-
AUC84.0 µM/h56.0 µM/h107.7 µg*min/g

Safety and Toxicology

Preclinical studies have indicated a favorable safety profile for this compound. Repeated oral administration of high doses (up to 200 mg/kg daily for 28 days) in mice did not result in observable adverse effects or systemic immune suppression. Importantly, this compound does not cause central nervous system effects, such as sedation, due to its limited brain penetration.

Conclusion

This compound is a promising therapeutic candidate for asthma with a novel mechanism of action. The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for a range of preclinical experimental applications. The provided data summary highlights its efficacy in relaxing airway smooth muscle, reducing airway hyperresponsiveness, and mitigating inflammation in relevant disease models.

References

Dosing Regimen and Protocols for Long-Term Animal Studies of MIDD0301

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Topic: Long-Term Oral Administration of MIDD0301 in Murine Models

Audience: Researchers, scientists, and drug development professionals involved in preclinical evaluation of therapeutic candidates for respiratory diseases.

Introduction: this compound is a novel, first-in-class positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, demonstrating potential as an oral therapeutic for asthma. It effectively reduces airway smooth muscle constriction and inflammation by targeting GABAa receptors located in the lungs.[1][2] This document provides detailed protocols for the long-term oral administration of this compound in mice, based on established preclinical safety and efficacy studies. The primary focus is on a 28-day repeat-dose immunotoxicity study, which serves as a robust model for assessing the long-term safety profile of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data from a 28-day repeat-dose immunotoxicity study of this compound in Swiss Webster mice.[1][3]

Table 1: Study Design and Dosing Regimen [1]

ParameterDetails
Drug This compound
Animal Model Swiss Webster mice (male and female, 6 weeks old)
Dosage 100 mg/kg
Route of Administration Oral (mixed with peanut butter)
Frequency Twice daily (b.i.d.)
Duration 28 consecutive days
Control Groups Peanut butter alone; Prednisone (5 mg/kg/day in peanut butter)

Table 2: Key Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueReference
Dose 25 mg/kg
Serum Half-life (t½) 13.9 hours
Lung Tissue Half-life (t½) 3.9 hours
Time to maximum concentration (tmax) 20 minutes
Brain Distribution Very low

Table 3: Summary of Immunotoxicity and General Toxicity Findings (28-Day Study)

ParameterThis compound (100 mg/kg b.i.d.)Prednisone (5 mg/kg/day)
Body Weight No significant changeWeight loss
Spleen Weight UnchangedSignificantly reduced
Thymus Weight UnchangedSignificantly reduced
Circulating Lymphocytes UnchangedReduced
Systemic Humoral Immune Function Not affectedNot reported in this study
General Toxicity Signs None observedNot reported in this study

Experimental Protocols

Protocol 1: 28-Day Oral Administration of this compound in Peanut Butter

This protocol is adapted from a 28-day immunotoxicity study and is suitable for long-term safety and efficacy studies.

1. Materials:

  • This compound (purity >98%)
  • Creamy peanut butter
  • Swiss Webster mice (male and female, 6 weeks old)
  • Individual feeding containers
  • Standard rodent chow and water (ad libitum)

2. Formulation of this compound in Peanut Butter: a. Calculate the total daily dose of this compound required per mouse based on the 100 mg/kg dosage. b. For each mouse, weigh out 100 mg of peanut butter for each of the two daily doses. c. Thoroughly mix the calculated dose of this compound with the 100 mg of peanut butter to ensure a uniform formulation.

3. Acclimation and Dosing Procedure: a. For one week prior to the start of the study, train the mice to consume 100 mg of peanut butter twice a day. b. To administer the dose, place each mouse individually in a small feeding container with the pre-formulated peanut butter. c. Allow the mouse to consume the entire amount of peanut butter (typically within 30 minutes). d. After consumption, return the mouse to its group housing cage. e. Repeat this procedure twice daily for 28 consecutive days.

4. Monitoring and Data Collection: a. Monitor the animals for any signs of general toxicity throughout the study period. b. Record the body weight of each mouse on days 1, 14, and 28. c. At the end of the 28-day period, collect blood for hematological analysis. d. Euthanize the mice and perform a necropsy to collect and weigh organs such as the spleen and thymus.

Protocol 2: Oral Gavage Administration of this compound

For studies requiring more precise dose delivery, oral gavage can be used for shorter-term studies. However, for long-term studies, administration in peanut butter is recommended to avoid stress-induced weight loss.

1. Materials:

2. Formulation: a. Prepare the vehicle solution. b. Suspend the calculated amount of this compound in the vehicle to achieve the desired final concentration for dosing.

3. Dosing Procedure: a. Administer the this compound suspension to the mice via oral gavage. b. The volume administered will depend on the concentration of the formulation and the body weight of the mouse.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for the 28-day oral dosing study.

MIDD0301_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABAaR GABAa Receptor (on Airway Smooth Muscle & Inflammatory Cells) GABA->GABAaR Binds This compound This compound This compound->GABAaR Positive Allosteric Modulation Cl_influx Chloride (Cl-) Influx GABAaR->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Ca_influx Reduced Calcium (Ca2+) Influx Hyperpolarization->Ca_influx Relaxation Airway Smooth Muscle Relaxation Ca_influx->Relaxation Inflammation Reduced Inflammation Ca_influx->Inflammation Long_Term_Dosing_Workflow start Start: Swiss Webster Mice (6 weeks old) acclimation 1-Week Acclimation: Train mice to consume 100 mg peanut butter twice daily start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing 28-Day Dosing Period: - this compound (100 mg/kg b.i.d. in peanut butter) - Vehicle (peanut butter) - Positive Control (Prednisone in peanut butter) randomization->dosing monitoring In-life Monitoring: - Body Weight (Days 1, 14, 28) - Clinical Observations dosing->monitoring termination End of Study (Day 28): - Blood Collection (Hematology) - Necropsy - Organ Weight Measurement dosing->termination monitoring->dosing Daily analysis Data Analysis: - Statistical comparison of treatment groups termination->analysis

References

Troubleshooting & Optimization

Improving the solubility and stability of MIDD0301 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with MIDD0301. Our goal is to help you overcome common challenges related to the solubility and stability of this promising asthma drug candidate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I am having trouble dissolving this compound. What solvents can I use?

A2: If you are encountering solubility issues, it is likely dependent on the desired concentration and the specific solvent system. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is an effective solvent. For in vivo studies, various formulations have been successfully used. These typically involve suspending or dissolving this compound in a vehicle suitable for the route of administration.

Q3: Is this compound stable in solution? How should I store my stock solutions?

A3: this compound has demonstrated good metabolic stability in the presence of liver and kidney microsomes. However, information regarding its long-term chemical stability in various solvents and storage conditions is limited. As a general best practice, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. For aqueous solutions, it is advisable to use them immediately or store them for a very short period at 2-8°C to minimize potential degradation. Avoid repeated freeze-thaw cycles.

Q4: Can I expect this compound to be stable during my cell-based assays?

A4: this compound has shown stability in in vitro microsomal stability assays for at least two hours. This suggests a reasonable degree of stability in biological matrices for the duration of typical cell-based experiments. However, it is important to consider that this compound is subject to Phase II metabolism, specifically glucuronidation and glucosidation. The extent to which this may occur in your specific cell line should be taken into consideration when designing long-term incubation studies.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Solution

Symptoms:

  • The solution appears cloudy or contains visible particles after dissolving this compound in an aqueous buffer (e.g., PBS).

  • Precipitation occurs after diluting a DMSO stock solution into an aqueous medium.

Possible Causes:

  • Concentration Exceeds Solubility Limit: The desired concentration in the aqueous buffer may be too high.

  • pH of the Solution: As a carboxylic acid-containing compound, the solubility of this compound is pH-dependent. At acidic pH, its solubility is expected to decrease.

  • Improper Dissolution Technique: The compound may not have been fully dissolved initially.

Solutions:

  • Adjust the pH: Ensure the pH of your aqueous solution is neutral (pH 7.2-7.4). For nebulization, solutions have been successfully prepared by adjusting the pH to 7.2 with NaOH.

  • Use a Co-solvent: For challenging concentrations, consider preparing a higher concentration stock in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can have effects on cells.

  • Sonication and Gentle Warming: To aid dissolution, sonication and gentle warming (e.g., 37°C) can be employed. However, be cautious with heating to avoid potential degradation.

  • Prepare a Suspension: For oral administration in animal models, this compound has been successfully administered as a suspension in a vehicle containing 2% hydroxypropylmethylcellulose (B13716658) (HPMC) and 2.5% polyethylene (B3416737) glycol (PEG).

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound activity over the course of an experiment.

Possible Causes:

  • Solution Instability: this compound may be degrading in the experimental medium over time.

  • Adsorption to Labware: The compound may be adsorbing to the surface of plastic labware, reducing its effective concentration.

  • Metabolism by Cells: If using metabolically active cells, the compound could be undergoing Phase II conjugation.

Solutions:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation.

  • Use Low-Adsorption Labware: Consider using low-protein-binding polypropylene (B1209903) tubes and plates to minimize loss of the compound due to adsorption.

  • Include Appropriate Controls: Run time-course experiments to assess the stability of this compound in your specific assay conditions.

  • Consider Metabolic Inhibitors: In long-term cell culture experiments, if metabolism is suspected, the inclusion of appropriate inhibitors of glucuronidation could be considered, though this may introduce other experimental variables.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/VehicleConcentrationObservationsReference
DMSO100 mg/mLClear solution (may require sonication and warming)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLClear solution (requires sonication)[1]
PBS or Water3 mg/mLSolution for nebulization (pH adjusted to 7.2)[2]
2% HPMC, 2.5% PEG7.5 mg/mLSuspension for oral gavage[3]
50% Propylene Glycol, 50% PBS (pH 7.2)3.25 mg/mLSolution for intraperitoneal injection[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

This protocol is adapted from preclinical studies for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • 2% (w/v) Hydroxypropylmethylcellulose (HPMC) in sterile water

  • Polyethylene glycol (PEG)

  • Mortar and pestle

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • In a mortar, add the this compound powder and 2.5% (v/v of final volume) polyethylene glycol.

  • Grind the mixture with the pestle to obtain a fine, uniform paste.

  • Gradually add the 2% HPMC solution to the mortar while continuously grinding to ensure a homogenous suspension.

  • Transfer the final suspension to a sterile microcentrifuge tube.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

Protocol 2: Preparation of this compound for Nebulization (Solution)

This protocol is based on formulations used for aerosol delivery of this compound in murine asthma models.

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS) or sterile water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Sterile, low-adsorption tubes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of PBS or sterile water to achieve the target concentration (e.g., 3 mg/mL).

  • Vortex or sonicate the mixture until the this compound is fully dissolved.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 7.2 by adding small aliquots of 1 M NaOH solution, mixing well after each addition.

  • Sterile-filter the final solution through a 0.22 µm syringe filter if required for the application.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (α/β/γ subunits) GABA->GABAA_R Binds to orthosteric site This compound This compound This compound->GABAA_R Binds to allosteric site Cl_ion Cl- GABAA_R->Cl_ion Increases Cl- Influx Cytokine_Mod Modulation of Pro-inflammatory Cytokine Release GABAA_R->Cytokine_Mod In inflammatory cells Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibition Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Airway Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: GABAA Receptor Signaling Pathway in Airway Cells.

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve/Suspend in Vehicle weigh->dissolve adjust Adjust pH (if aqueous) dissolve->adjust vortex Vortex/Sonicate adjust->vortex oral Oral Gavage (Suspension) vortex->oral nebulize Nebulization (Solution) vortex->nebulize ip_inject IP Injection (Solution) vortex->ip_inject in_vitro In Vitro Assays (Cell-based) vortex->in_vitro pk_pd Pharmacokinetic/ Pharmacodynamic Studies oral->pk_pd nebulize->pk_pd ip_inject->pk_pd

Caption: Experimental Workflow for this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of MIDD0301

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of MIDD0301. The information is compiled from established protocols and aims to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a clinical drug candidate under development for the treatment of asthma.[1][2] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1][2] Unlike many other benzodiazepines, this compound is a chiral compound with limited absorption into the brain.[1] Its therapeutic effects in asthma are attributed to its action on GABAA receptors expressed on airway smooth muscle and inflammatory cells, leading to bronchodilation and anti-inflammatory effects.

Q2: What are the main challenges in the scale-up synthesis of this compound?

A2: The primary challenges in the large-scale synthesis of this compound include the low reactivity of the starting material, 2-amino-5-bromo-2'-fluorobenzophenone (B16372), due to its non-basic nitrogen. Other significant issues include incomplete conversions with standard peptide coupling reagents, racemization of the chiral center under basic conditions, and the formation of impurities that are difficult to remove without column chromatography. Additionally, the final hydrolysis step can lead to the formation of an insoluble gel-like sodium salt, complicating the isolation of the final product.

Q3: Why was the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent problematic on a larger scale?

A3: In the initial synthesis protocol, the use of DCC to couple 2-amino-5-bromo-2'-fluorobenzophenone with Boc-D-alanine resulted in incomplete conversion of the starting material, leading to low yields (around 58.6%) on a 204 mmol scale. Attempts to improve the yield by extending the reaction time or increasing the temperature were not successful.

Q4: What are the key impurities that can form during the synthesis of this compound?

A4: During the improved four-step synthesis, two main impurities have been identified. In the third step, the t-butyl ester of this compound (7a) and the 6H isomer (7b) can be formed. In the final product, after recrystallization, the 6H isomer (MIDD0301a) may still be present as a minor impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the coupling of 2-amino-5-bromo-2'-fluorobenzophenone and Boc-D-alanine Incomplete conversion due to the low reactivity of the aminobenzophenone and issues with the coupling reagent (DCC).Utilize the N-carboxyanhydride of D-alanine, which is activated in the presence of acid, to react with the non-basic aminobenzophenone.
Racemization of the chiral center Basic conditions used for the formation of the seven-membered 1,4-diazepine ring.Employ neutral conditions that are comparable to the pKa of the primary amine to facilitate the formation of the intramolecular imine without causing racemization. The improved protocol uses triethylamine (B128534) for neutralization.
Formation of an insoluble gel-like sodium salt during final hydrolysis Use of sodium hydroxide (B78521) in ethanol (B145695) as the hydrolysis condition on a large scale.To prevent the formation of the gel, use a biphasic solvent system of water and THF (1:4 ratio). Reduce the equivalents of sodium hydroxide from 8 to 4 and lower the reaction temperature from 78 °C to 50 °C.
Difficulty in purifying intermediates and the final product without column chromatography The need for a scalable purification method.Employ carefully designed workup procedures that utilize the divergent solubility of the synthetic intermediates in different solvents and solvent combinations to isolate pure compounds. For example, impurities can be dissolved by treating the crude product with t-butyl methyl ether at 55 °C.
Formation of the 6H isomer impurity A hydrogen shift can occur during the formation of the imidazobenzodiazepine ring.While challenging to completely eliminate, the improved synthesis and purification steps help to minimize this impurity to acceptable levels in the final product.

Experimental Protocols

Improved Four-Step Scale-Up Synthesis of this compound

An improved four-step synthesis has been developed to produce this compound in a 44% overall yield with a purity of 98.9% and an enantiomeric excess greater than 99.0%. This process avoids the need for column chromatography.

Step 1 & 2: Formation of the 1,4-diazepine ring

The use of the N-carboxyanhydride of D-alanine, activated by acid, allows for a successful reaction with the non-basic 2-amino-5-bromo-2'-fluorobenzophenone. The subsequent neutralization with triethylamine facilitates the formation of the 1,4-diazepine ring.

Step 3: Formation of the Imidazodiazepine Ring

To improve compatibility with large-scale reactors, a temperature-controlled slow addition of reagents is employed to generate the imidazodiazepine at -20 °C. The established procedure involves the formation of an iminophosphate in the presence of potassium t-butoxide, followed by the addition of diethylchlorophosphate. The subsequent reaction with the enolate of ethyl isocyanoacetate yields the desired imidazobenzodiazepine.

Step 4: Final Hydrolysis

To overcome the issue of forming an insoluble gel-like sodium salt, a 1:4 ratio of water and THF is used as a biphasic solution. The amount of sodium hydroxide is reduced to 4 equivalents, and the reaction temperature is lowered to 50 °C, which allows for full conversion of the starting material within 4 hours.

Quantitative Data Summary
Parameter Value Reference
Overall Yield 44%
Final Product Purity (after recrystallization) 98.9%
Enantiomeric Excess >99.0%
Purity of Intermediates >97%

Visualizations

MIDD0301_Synthesis_Workflow cluster_step1 Step 1 & 2: Diazepine Formation cluster_step2 Step 3: Imidazo Ring Formation cluster_step3 Step 4: Hydrolysis & Purification Start 2-amino-5-bromo-2'-fluorobenzophenone + D-alanine N-carboxyanhydride AcidActivation Acid Activation Start->AcidActivation 1. TFA Neutralization Neutralization with Triethylamine AcidActivation->Neutralization 2. Et3N Diazepine 1,4-Diazepine Intermediate Neutralization->Diazepine ImidazoReaction Iminophosphate formation (-20 °C) Diazepine->ImidazoReaction 1. t-BuOK 2. Diethylchlorophosphate 3. Ethyl isocyanoacetate Imidazodiazepine Imidazodiazepine Intermediate ImidazoReaction->Imidazodiazepine Hydrolysis Hydrolysis (50 °C) Imidazodiazepine->Hydrolysis NaOH, H2O/THF Purification Recrystallization Hydrolysis->Purification This compound This compound Purification->this compound

Caption: Improved four-step scale-up synthesis workflow for this compound.

Troubleshooting_Logic Problem Encountering Synthesis Issue LowYield Low Yield in Step 1/2? Problem->LowYield Check Yield Racemization Racemization Detected? Problem->Racemization Check Purity GelFormation Gel Formation in Hydrolysis? Problem->GelFormation Check Physical State Solution_Yield Use D-alanine N-carboxyanhydride with acid activation. LowYield->Solution_Yield Yes Solution_Racemization Use neutral conditions (Et3N) for cyclization. Racemization->Solution_Racemization Yes Solution_Gel Use H2O/THF (1:4) solvent system, 4 eq. NaOH, 50 °C. GelFormation->Solution_Gel Yes

Caption: Troubleshooting decision tree for this compound synthesis.

GABAA_Signaling GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds This compound This compound This compound->GABAAR Positive Allosteric Modulation IonChannel Cl- Channel Opening GABAAR->IonChannel Activates Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Leads to CellularResponse Reduced Neuronal Excitability & Muscle Relaxation Hyperpolarization->CellularResponse Results in

References

Potential off-target effects of MIDD0301 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of MIDD0301 observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It is being developed as a novel oral asthma drug candidate that targets GABA-A receptors on airway smooth muscle and immune cells.[1][2]

Q2: What are the known off-target effects of this compound in preclinical models?

A2: Preclinical studies have shown that this compound has a favorable safety profile with minimal off-target effects. Specifically, it has been demonstrated that this compound does not inhibit the hERG channel, which is a common cause of cardiovascular side effects with new drugs. Additionally, it has not been found to cause adverse cardiovascular effects at high doses.

Q3: Has this compound shown any central nervous system (CNS) off-target effects?

A3: Due to its chemical properties, this compound has limited brain distribution. Consequently, no adverse CNS effects, such as sensorimotor deficits, were observed even at very high single or repeated doses in preclinical models.

Q4: Does this compound have any immunotoxicological off-target effects?

A4: Extensive immunotoxicity evaluations in mice have shown that repeated high-dose administration of this compound is not associated with adverse immunotoxicological effects. It does not cause systemic immune suppression and does not affect systemic humoral immune function.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in a Preclinical Model

If you observe an unexpected phenotype in your preclinical model when using this compound, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: Ensure that the observed effect is not an exaggerated or unexpected consequence of GABA-A receptor modulation in your specific model system.

  • Evaluate Compound Stability and Metabolism: Assess the stability of this compound under your experimental conditions. While it is generally stable in liver and kidney microsomes, its metabolism can lead to the formation of metabolites such as this compound glucuronide and glucoside. It is important to consider whether these metabolites could have biological activity in your model.

  • Perform a Broad Off-Target Screen: If the phenotype persists and cannot be explained by on-target activity, a broad off-target screening panel is recommended. This can help identify potential interactions with other receptors, ion channels, or enzymes.

Quantitative Data Summary

ParameterSpeciesDose/ConcentrationOutcomeReference
CNS Safety Mouse1000 mg/kg (single dose)No adverse CNS effects observed.
Mouse100 mg/kg (twice daily for 28 days)No adverse CNS effects observed.
Cardiovascular Safety In vitroNot specifiedNo inhibition of hERG channel.
Mouse100 mg/kg (i.p.)No adverse cardiovascular effects.
Immunotoxicity Mouse100 mg/kg (twice daily for 28 days)No signs of general toxicity, no changes in organ weight (spleen, thymus), and no alteration in circulating lymphocyte, monocyte, and granulocyte numbers.
Mouse100 mg/kg (twice daily for 28 days)Did not alter IgG antibody responses to dinitrophenyl following immunization, indicating no effect on systemic humoral immune function.
Pharmacokinetics Mouse25 mg/kg (oral)tmax of 20 min. Blood and lung concentrations exceeded the EC50 (72 nM).
Mouse25 mg/kg (oral)After 24h, lung and brain concentrations were less than 3 nM.

Experimental Protocols

Protocol 1: In Vivo Immunotoxicity Assessment

Objective: To evaluate the potential for this compound to cause immunotoxicity in a 28-day repeat-dose study in mice.

Methodology:

  • Animal Model: Male and female mice.

  • Dosing: Administer 100 mg/kg of this compound mixed in a palatable vehicle (e.g., peanut butter) orally twice daily for 28 days. A vehicle control group and a positive control group (e.g., prednisone (B1679067) at 5 mg/kg/day) should be included.

  • General Health Monitoring: Monitor animal weight and general health daily.

  • Organ Weight and Histology: At the end of the study, collect and weigh key immune organs (spleen and thymus). Perform histological analysis on these organs.

  • Hematology: Collect blood samples for complete blood counts, including differential counts of lymphocytes, monocytes, and granulocytes.

  • Humoral Immune Function Assay (T-cell dependent antibody response):

    • On a designated day during the study (e.g., day 21), immunize mice with a T-cell dependent antigen such as dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH).

    • Collect blood samples at a later time point (e.g., day 28) to measure the levels of DNP-specific IgG antibodies using an ELISA.

Protocol 2: Cardiovascular Safety Assessment (hERG Assay)

Objective: To determine if this compound has an inhibitory effect on the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Use the whole-cell patch-clamp technique to measure hERG channel currents.

  • Compound Application: Perfuse the cells with a solution containing this compound at a range of concentrations. A vehicle control and a known hERG inhibitor (e.g., E-4031) should be included.

  • Data Analysis: Measure the effect of this compound on the tail current of the hERG channel and calculate the IC50 value.

Visualizations

MIDD0301_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Primary Target) This compound->GABA_A_Receptor Positive Allosteric Modulation Off_Target Potential Off-Targets (Receptors, Ion Channels, Enzymes) This compound->Off_Target Minimal Interaction Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Neuronal_Hyperpolarization Neuronal/Cellular Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Therapeutic_Effect Therapeutic Effect (e.g., Bronchodilation) Neuronal_Hyperpolarization->Therapeutic_Effect Adverse_Effect Adverse Effects (Preclinically Minimal) Off_Target->Adverse_Effect

Caption: this compound primary signaling pathway and potential for off-target effects.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment hERG_Assay hERG Assay (Patch Clamp) Metabolic_Stability Metabolic Stability (Microsomes, S9 Fractions) Immunotoxicity 28-Day Immunotoxicity Study (Mice) CNS_Safety Sensorimotor Studies (Mice) Cardiovascular_Safety Cardiovascular Monitoring (Mice) This compound This compound This compound->hERG_Assay This compound->Metabolic_Stability This compound->Immunotoxicity This compound->CNS_Safety This compound->Cardiovascular_Safety

Caption: Experimental workflow for assessing potential off-target effects of this compound.

References

Optimizing MIDD0301 dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing MIDD0301 Dosage for Maximum Therapeutic Effect

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of this compound for maximum therapeutic effect in experimental settings. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, orally available drug candidate that functions as an allosteric agonist of the gamma-aminobutyric acid type A receptor (GABA-A R).[1][2] It targets GABA-A receptors located on airway smooth muscle (ASM) and inflammatory cells in the lungs.[1][3] This interaction leads to relaxation of constricted ASM and a reduction in airway inflammation, making it a promising therapeutic for asthma.[1] Unlike many asthma medications, this compound was designed to have limited penetration of the blood-brain barrier, thereby minimizing the risk of central nervous system (CNS) side effects like sedation.

Q2: What are the key signaling pathways activated by this compound?

A2: As a positive allosteric modulator of the GABA-A receptor, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter. The GABA-A receptor is a ligand-gated chloride ion channel. When activated, it increases chloride influx into the cell, leading to hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization counteracts contractile stimuli, resulting in muscle relaxation. In inflammatory cells such as CD4+ T-lymphocytes, this compound has been shown to potentiate transmembrane currents, which is hypothesized to contribute to its anti-inflammatory effects.

MIDD0301_Signaling_Pathway This compound This compound GABAAR GABA-A Receptor (on ASM and Immune Cells) This compound->GABAAR Binds to Cl_ion Cl- Influx GABAAR->Cl_ion Increases Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Relaxation Airway Smooth Muscle Relaxation Hyperpolarization->Relaxation Inflammation Reduced Airway Inflammation Hyperpolarization->Inflammation

This compound acts on GABA-A receptors to induce therapeutic effects.
Q3: What are appropriate starting concentrations for in vitro and in vivo experiments?

A3: Based on published studies, the following tables provide a summary of dosages and concentrations that have been used. These should be considered as starting points for your own dose-response experiments to determine the optimal concentration for your specific model and experimental conditions.

Table 1: In Vitro Concentrations of this compound

Assay TypeModel SystemConcentration RangeObserved EffectCitation(s)
Tracheal Ring RelaxationGuinea PigMicromolar concentrationsRelaxation of pre-contracted tissue
Airway Smooth Muscle RelaxationHuman100 µMSignificant decrease in contractile force
Precision-Cut Lung Slices (PCLS)Mouse100 nM (MCh) then this compoundRelaxation of MCh-contracted airways
CD4+ T-cell CurrentMouseEC50 = 17 nMChange in transmembrane current

Table 2: In Vivo Dosages of this compound

AdministrationModel SystemDosage RangeObserved EffectCitation(s)
Oral (p.o.)Asthmatic Mice20 mg/kgReduction in CD4+ T-cell numbers
Oral (p.o.)Asthmatic Mice100 mg/kgReduction in eosinophils and macrophages
NebulizedAsthmatic Mice3 - 10 mg/kgReduction of airway hyperresponsiveness
NebulizedA/J Mice5 mM (10s nebulization)Alleviation of bronchoconstriction
Intraperitoneal (i.p.)Mice100 mg/kgNo adverse cardiovascular effects
Q4: How should I prepare this compound for administration?

A4: this compound is a carboxylic acid with high aqueous solubility at neutral pH. For in vivo oral administration, it has been formulated in a 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol solution or mixed in peanut butter. For nebulization, a solution of 5 mM this compound in 25% ethanol (B145695) in PBS has been used. For in vitro experiments, it is often dissolved in DMSO, with the final concentration of DMSO in the assay kept low (e.g., 0.01% - 0.1%). Stock solutions can be stored at -20°C for one month or -80°C for up to six months.

Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
Potential Cause Troubleshooting Step
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques to improve accuracy.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Incubation Times Standardize all incubation times precisely. For time-course experiments, stagger the addition of reagents to ensure accurate timing for each well.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure complete dissolution, using sonication if necessary.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments to ensure consistency.
Issue 2: No significant therapeutic effect observed in vivo.
Potential Cause Troubleshooting Step
Suboptimal Dosage Perform a dose-response study to identify the optimal dose for your specific animal model and disease severity. The effective dose can vary between different models of asthma (e.g., ovalbumin-induced vs. steroid-resistant).
Pharmacokinetics Consider the route of administration and its impact on bioavailability and half-life. Oral administration of this compound results in a longer half-life in the lung compared to inhaled delivery. For acute models, nebulized delivery provides rapid onset of action.
Timing of Administration Optimize the timing of this compound administration relative to the disease challenge. For prophylactic effects, administer the compound before the challenge. To assess rescue effects, administer it after the onset of symptoms.
Formulation and Stability Ensure the formulation is appropriate for the route of administration and that this compound is stable in the vehicle. This compound has been shown to be stable in microsomal preparations, suggesting good metabolic stability.
Experimental Protocols
Protocol 1: Ex Vivo Airway Smooth Muscle Relaxation Assay

This protocol is adapted from studies on guinea pig and human tracheal tissues.

  • Tissue Preparation: Isolate tracheal rings (guinea pig) or smooth muscle strips (human) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

  • Contraction: Induce a stable contraction using a contractile agonist such as histamine (B1213489) (10 µM) or methacholine (B1211447).

  • Treatment: Once a stable plateau of contraction is achieved, add this compound at various concentrations (e.g., 1 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) to the bath.

  • Measurement: Record the isometric tension continuously for a set period (e.g., 45-60 minutes).

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot a concentration-response curve to determine the EC50 value.

Protocol 2: In Vivo Murine Model of Airway Hyperresponsiveness (AHR)

This protocol is a general guideline based on ovalbumin-sensitized mouse models.

  • Sensitization and Challenge: Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) and alum adjuvant, followed by subsequent challenges with nebulized OVA to induce an asthmatic phenotype.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage at 20-100 mg/kg) for a specified number of days (e.g., 5 days).

  • AHR Measurement: 24 hours after the final this compound dose, assess AHR using a whole-body plethysmograph or the forced oscillation technique.

  • Methacholine Challenge: Expose the mice to increasing concentrations of nebulized methacholine and measure airway resistance.

  • Data Analysis: Compare the changes in airway resistance between the this compound-treated and vehicle-treated groups to determine the effect on AHR.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Optimization a1 Dose-Response Curve (e.g., ASM Relaxation) a2 Determine EC50 a1->a2 b3 Dose-Ranging Study (AHR Measurement) a2->b3 Inform In Vivo Starting Doses b1 Select Animal Model (e.g., OVA-induced Asthma) b1->b3 b2 Pharmacokinetic Study (Optional) b2->b3 b4 Determine Optimal Dose & Route b3->b4 c1 Definitive Therapeutic Efficacy Studies b4->c1 Proceed to Efficacy Studies

Workflow for determining the optimal dosage of this compound.

References

Technical Support Center: MIDD0301 Nebulized Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nebulized form of MIDD0301.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It binds to the receptor at a site distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the cell membrane. This modulation of GABAA receptors on airway smooth muscle and inflammatory cells is the basis for its therapeutic effects in bronchoconstrictive diseases like asthma.[1][2]

Q2: What are the expected effects of nebulized this compound in preclinical models?

A2: In murine models of asthma, nebulized this compound has been shown to rapidly reduce airway hyperresponsiveness to methacholine (B1211447) challenge.[3] It relaxes constricted airway smooth muscle and reduces the number of inflammatory cells, such as eosinophils and CD4+ T cells, in the lungs.[1][2]

Q3: Is this compound soluble in aqueous solutions for nebulization?

A3: Yes, this compound has high aqueous solubility at a neutral pH. For nebulization, it can be dissolved in phosphate-buffered saline (PBS) and the pH should be adjusted to 7.2.

Q4: How stable is this compound in solution?

A4: Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Once prepared for nebulization in PBS, it is recommended to use the solution promptly for experiments.

Troubleshooting Guides

Issues with Nebulizer Performance
Problem Possible Cause Troubleshooting Steps
Inconsistent aerosol output or sputtering Clogged nebulizer mesh/nozzle: this compound solution may have precipitated if not prepared correctly.- Ensure the this compound solution is fully dissolved and the pH is adjusted to 7.2. - Clean the nebulizer according to the manufacturer's instructions before and after each use. - Filter the this compound solution through a 0.22 µm syringe filter before adding it to the nebulizer reservoir.
Incorrect nebulizer type: The viscosity or surface tension of the this compound solution may not be compatible with the nebulizer.- Vibrating mesh nebulizers are generally more efficient and produce a smaller particle size than jet nebulizers. Consider testing both types to determine the best fit for your experimental setup. - For jet nebulizers, ensure the driving flow rate of compressed air is optimized to achieve the desired particle size.
Larger than expected particle size Nebulizer settings: Incorrect operation of the nebulizer.- For jet nebulizers, increasing the driving gas flow rate can decrease the mass median aerodynamic diameter (MMAD). - For vibrating mesh nebulizers, the aperture size of the mesh is a key determinant of droplet size. Ensure you are using a mesh suitable for respiratory drug delivery (typically <5 µm MMAD).
Solution properties: The formulation of the this compound solution can affect droplet size.- While this compound is soluble in PBS, ensure no other excipients are added that might increase the viscosity or surface tension of the solution.
Inconsistent or Unexpected Experimental Results
Problem Possible Cause Troubleshooting Steps
Low efficacy in reducing airway hyperresponsiveness (in vivo) Insufficient lung deposition: The amount of this compound reaching the lungs may be too low.- Confirm the nebulizer is generating an aerosol with a particle size distribution appropriate for deep lung deposition (MMAD < 5 µm). - In murine models, only a small fraction of the nebulized drug may be deposited in the lungs. Consider increasing the nebulization time or the concentration of the this compound solution.
Timing of administration: The therapeutic effect of nebulized this compound has a specific onset and duration.- Administer nebulized this compound shortly before the bronchoconstrictive challenge, as its half-life in the lung is relatively short.
No or weak response in in vitro cell-based assays Incorrect this compound concentration: The concentration of this compound may be outside the effective range for the specific cell type and assay.- For airway smooth muscle relaxation assays, concentrations in the single-digit micromolar range have been shown to be effective. - For electrophysiological studies on CD4+ T cells, an EC50 of 17 nM has been reported for the potentiation of GABA-induced currents. Perform a dose-response curve to determine the optimal concentration for your specific experiment.
Cell health and density: Poor cell viability or inappropriate cell density can affect the results.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Optimize cell seeding density for your specific assay format (e.g., 96-well plate vs. patch-clamp setup).
Assay conditions: The experimental conditions may not be optimal for observing the effect of this compound.- For electrophysiology, ensure the patch-clamp setup is stable and the recording solutions are correctly prepared. - For calcium imaging, ensure proper loading of the calcium indicator dye and establish a stable baseline before adding this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Parameter Value Assay Reference
EC50 (CD4+ T cell transmembrane current potentiation) 17 nMAutomated patch clamp
Effective Concentration (Guinea Pig Tracheal Ring Relaxation) 1 - 100 µMEx vivo organ bath
Effective Concentration (Human Tracheal Smooth Muscle Relaxation) 100 µMEx vivo organ bath
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
Parameter Blood Lung Brain Reference
Cmax (µg/g) 8.244.390.48
t1/2 (min) 836234-

Note: Data for nebulized administration pharmacokinetics is limited, but lung concentrations are known to be transient.

Experimental Protocols

Preparation of this compound Solution for Nebulization

Objective: To prepare a sterile, pH-adjusted solution of this compound suitable for nebulization.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), sterile

  • 1 M Sodium hydroxide (B78521) (NaOH), sterile

  • Sterile water

  • 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Prepare a stock solution of this compound in sterile water or PBS. For example, a 3 mg/mL solution can be prepared.

  • Adjust the pH of the solution to 7.2 using sterile 1 M NaOH.

  • Bring the final volume to the desired concentration with sterile PBS.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Store the solution on ice and use it for nebulization experiments on the same day.

In Vitro Airway Smooth Muscle Relaxation Assay

Objective: To assess the ability of this compound to relax pre-contracted airway smooth muscle.

Methodology:

  • Isolate tracheal rings from guinea pigs or human donor tissue.

  • Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Induce contraction with a contractile agonist such as histamine (B1213489) (10 µM) or Substance P (1 µM).

  • Once a stable contraction plateau is reached, add this compound at various concentrations (e.g., 1 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) to the organ bath.

  • Record the changes in muscle tension over time. Relaxation is expressed as the percentage reversal of the agonist-induced contraction.

Automated Patch-Clamp Electrophysiology on T-cells

Objective: To measure the potentiation of GABA-induced currents by this compound in CD4+ T-cells.

Methodology:

  • Isolate CD4+ T-lymphocytes from the spleens of mice.

  • Use an automated patch-clamp system for whole-cell recordings.

  • Use an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, pH 7.4.

  • Use an intracellular solution containing (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, and 10 HEPES, pH 7.2.

  • Hold the cells at a membrane potential of -60 mV.

  • Apply GABA (e.g., 600 nM) to elicit a baseline current.

  • Co-apply GABA with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the potentiation of the GABA-induced current.

  • Analyze the data to determine the EC50 of this compound.

Visualizations

MIDD0301_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR Binds to orthosteric site This compound This compound This compound->GABAAR Binds to allosteric site Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Relaxation Airway Smooth Muscle Relaxation Hyperpolarization->Relaxation Reduced_Inflammation Reduced Inflammation Hyperpolarization->Reduced_Inflammation

Caption: Signaling pathway of this compound action.

Nebulization_Workflow prep 1. Prepare this compound Solution (in PBS, pH 7.2) nebulize 2. Nebulize Solution (Vibrating Mesh or Jet Nebulizer) prep->nebulize delivery 3. Aerosol Delivery to In Vivo or In Vitro Model nebulize->delivery troubleshoot Troubleshooting nebulize->troubleshoot Inconsistent Output? measurement 4. Measure Outcome (e.g., Airway Resistance, Cell Response) delivery->measurement measurement->troubleshoot Unexpected Results?

Caption: Experimental workflow for nebulized this compound.

References

Addressing variability in animal responses to MIDD0301

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIDD0301. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in animal responses and other common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and offers guidance on troubleshooting experimental variability.

Q1: We are observing significant variability in the anti-inflammatory or bronchodilatory response to this compound in our mouse model of asthma. What are the potential causes?

A1: Variability in animal responses to this compound can arise from several factors. Consider the following:

  • Animal Strain: Different mouse strains can exhibit varied inflammatory responses and metabolic rates. For instance, studies have utilized BALB/cJ, A/J, C57/BL6J, and Swiss Webster mice.[1] The choice of strain should align with the specific asthma phenotype being investigated (e.g., allergic vs. non-allergic).

  • Asthma Model Induction: The method of inducing the asthmatic phenotype is critical. Models sensitized with ovalbumin (OVA) or house dust mite (HDM) allergen may yield different results compared to non-allergic models induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[1][2] Ensure the induction protocol is consistent and robust.

  • Drug Formulation and Administration: Inconsistent formulation or administration can lead to variable drug exposure.

    • Oral Gavage: For oral gavage, this compound has been formulated in 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol.[3] Ensure the suspension is homogenous.

    • Oral Administration in Food: Mixing with peanut butter has been used for longer-term studies to avoid stress from repeated gavage.[3] Ensure complete consumption of the medicated food.

    • Nebulization: For inhalation studies, the pH of the this compound solution should be adjusted to 7.2. The efficiency of nebulization and aerosol delivery to the lungs can also be a source of variability.

  • Metabolism: this compound undergoes Phase II metabolism, primarily forming glucuronide and taurine (B1682933) conjugates. The metabolic rate can vary between animals and may influence the concentration of the active compound and its metabolites, some of which have weaker GABAA receptor affinity.

Q2: What is the mechanism of action of this compound, and how might this contribute to response variability?

A2: this compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. It targets GABA-A receptors on airway smooth muscle and immune cells, leading to bronchodilation and anti-inflammatory effects.

The signaling pathway is initiated by the binding of this compound to the GABA-A receptor, which enhances the effect of GABA, leading to an influx of chloride ions. This hyperpolarizes the cell membrane, which in airway smooth muscle cells promotes relaxation, and in immune cells like T-cells, it can modulate their activity and reduce the release of pro-inflammatory cytokines.

Variability can be introduced by differences in the expression levels of GABA-A receptor subunits in the lung tissue of different animal strains or as a result of the inflammatory state induced by the asthma model.

MIDD0301_MoA This compound This compound GABAAR GABA-A Receptor (on Airway Smooth Muscle & Immune Cells) This compound->GABAAR Cl_influx Increased Cl- Influx GABAAR->Cl_influx enhances effect of GABA GABA GABA GABA->GABAAR Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization ASM_Relax Airway Smooth Muscle Relaxation (Bronchodilation) Hyperpolarization->ASM_Relax Immune_Mod Immune Cell Modulation Hyperpolarization->Immune_Mod Cytokine_Red Reduced Pro-inflammatory Cytokine Release Immune_Mod->Cytokine_Red Troubleshooting_Workflow Start High Variability in Response Observed Check_Animals Review Animal Strain and Model Induction Start->Check_Animals Check_Formulation Verify Drug Formulation (Vehicle, pH, Homogeneity) Start->Check_Formulation Check_Admin Assess Administration Technique (Gavage, Nebulization) Start->Check_Admin Check_Metabolism Consider Potential Metabolic Differences Start->Check_Metabolism Consistent_Strain Is the animal strain consistent and appropriate? Check_Animals->Consistent_Strain Correct_Formulation Is the formulation prepared correctly? Check_Formulation->Correct_Formulation Correct_Admin Is the administration technique consistent? Check_Admin->Correct_Admin Optimize_Protocol Optimize Protocol & Rerun Experiment Check_Metabolism->Optimize_Protocol Consistent_Induction Is the asthma model induction protocol robust? Consistent_Strain->Consistent_Induction Yes Consult_Lit Consult Literature for Strain-specific Responses Consistent_Strain->Consult_Lit No Consistent_Induction->Check_Formulation Yes Consistent_Induction->Optimize_Protocol No Correct_Formulation->Check_Admin Yes Correct_Formulation->Optimize_Protocol No Correct_Admin->Check_Metabolism Yes Correct_Admin->Optimize_Protocol No

References

Minimizing racemization during MIDD0301 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of MIDD0301.

Frequently Asked Questions (FAQs)

Q1: What is the primary step in the this compound synthesis that is prone to racemization?

A1: The critical step susceptible to racemization is the formation of the seven-membered 1,4-diazepine ring under basic conditions.[1][2][3] The use of strong bases can lead to the loss of stereochemical integrity at the chiral center.

Q2: What is the recommended method to avoid racemization during the synthesis of this compound?

A2: To prevent racemization, it is recommended to use the N-carboxyanhydride (NCA) of D-alanine. This method allows the formation of the 1,4-diazepine ring under neutral conditions, which preserves the stereochemistry of the chiral center.[1][3] This improved synthesis route has been shown to yield this compound with an enantiomeric excess greater than 99.0%.

Q3: What are the general factors that can contribute to racemization in similar chemical syntheses?

A3: Several factors can promote racemization during the synthesis of chiral molecules, including:

  • Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Use of strong bases: Bases can deprotonate the chiral center, leading to a loss of stereochemistry.

  • Polar solvents: Polar solvents can stabilize the transition state for racemization.

  • Choice of coupling reagents: Certain peptide coupling reagents are more prone to causing racemization than others.

Q4: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?

A4: The enantiomeric excess of your final product can be determined using several analytical techniques, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.

  • Polarimetry: This technique measures the optical rotation of the sample, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (<99%) in the Final this compound Product

This guide will help you troubleshoot and identify the potential sources of racemization in your synthesis.

DOT Script for Troubleshooting Workflow:

G start Low Enantiomeric Excess Detected check_conditions Review Reaction Conditions for Diazepine (B8756704) Ring Formation start->check_conditions check_base Was a strong base used? check_conditions->check_base use_nca Implement N-Carboxyanhydride (NCA) Method check_base->use_nca Yes check_temp Was the reaction temperature elevated? check_base->check_temp No end_good Achieved >99% e.e. use_nca->end_good lower_temp Lower reaction temperature (e.g., -20°C) check_temp->lower_temp Yes check_reagents Verify Purity of Starting Materials and Reagents check_temp->check_reagents No lower_temp->check_reagents purify_reagents Purify reagents if necessary check_reagents->purify_reagents Impure check_analysis Review Chiral Analysis Method check_reagents->check_analysis Pure purify_reagents->check_analysis optimize_hplc Optimize Chiral HPLC/GC Method check_analysis->optimize_hplc Suspect end_bad Continue Optimization check_analysis->end_bad OK optimize_hplc->end_bad

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Poor Resolution of Enantiomers in Chiral HPLC Analysis

This guide provides steps to optimize your chiral HPLC method for accurate determination of this compound's enantiomeric excess.

DOT Script for HPLC Troubleshooting:

G start Poor Peak Resolution in Chiral HPLC check_column Verify Correct Chiral Stationary Phase (CSP) start->check_column check_mobile_phase Optimize Mobile Phase Composition check_column->check_mobile_phase Correct end_bad Consult Column Manufacturer check_column->end_bad Incorrect adjust_modifier Adjust organic modifier and/or additive concentration check_mobile_phase->adjust_modifier check_flow_rate Optimize Flow Rate adjust_modifier->check_flow_rate adjust_modifier->end_bad No Improvement lower_flow Try a lower flow rate check_flow_rate->lower_flow check_temp Optimize Column Temperature lower_flow->check_temp lower_flow->end_bad No Improvement vary_temp Test higher and lower temperatures check_temp->vary_temp check_injection Check Injection Volume and Sample Concentration vary_temp->check_injection vary_temp->end_bad No Improvement reduce_load Reduce sample load check_injection->reduce_load end_good Resolution Achieved reduce_load->end_good reduce_load->end_bad No Improvement

Caption: Troubleshooting guide for chiral HPLC peak resolution.

Data Presentation

Table 1: Impact of Reaction Conditions on Racemization

ParameterConditionImpact on RacemizationRecommendationReference
Base Strong Base (e.g., Piperidine)High risk of racemizationAvoid strong bases for diazepine ring formation.
Triethylamine (B128534) (in NCA method)Minimal racemizationUse as a neutralizer after NCA reaction.
Temperature Elevated TemperatureIncreased rate of racemizationPerform reactions at lower temperatures (e.g., -20°C).
Room TemperatureModerate riskLower temperature is preferred.
Coupling Method Peptide Coupling ReagentsVaries depending on the reagentUse N-carboxyanhydride (NCA) of D-alanine.

Table 2: Comparison of Chiral Analysis Methods

MethodPrincipleAdvantagesDisadvantagesReference
Chiral HPLC Differential interaction with a chiral stationary phaseHigh accuracy and reproducibility, suitable for a wide range of compounds.Requires method development, can be expensive.
Chiral GC Separation on a chiral capillary columnHigh resolution, small sample size required.Compound must be volatile and thermally stable.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes leading to distinct signalsRapid analysis, no derivatization required.Lower sensitivity, may require isolation of the product.
Polarimetry Measurement of optical rotationSimple and fast.Requires a pure sample, concentration and solvent dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Carboxyanhydride (NCA) Method to Minimize Racemization

This protocol is adapted from the improved scale-up synthesis of this compound.

  • Activation of D-alanine N-carboxyanhydride: In an appropriate solvent, activate the D-alanine NCA in the presence of an acid.

  • Reaction with 2-amino-5-bromo-2'-fluorobenzophenone (B16372): Add the 2-amino-5-bromo-2'-fluorobenzophenone to the activated NCA solution.

  • Formation of the 1,4-diazepine ring: Neutralize the reaction mixture with triethylamine to facilitate the intramolecular cyclization and formation of the diazepine ring.

  • Generation of the imidazodiazepine: Perform a temperature-controlled slow addition of reagents at -20°C to form the imidazodiazepine intermediate.

  • Final Hydrolysis: Hydrolyze the intermediate to yield this compound.

  • Purification: Purify the final product by recrystallization to obtain this compound with high purity and enantiomeric excess.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of your synthesized this compound.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating similar chiral compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Run the analysis and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the area of each enantiomer peak.

    • Calculate the percentage of each enantiomer.

    • Use the following formula to determine the e.e.: e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|

G start Start Chiral HPLC Analysis select_column Select Appropriate Chiral Column start->select_column prepare_mobile_phase Prepare and Degas Mobile Phase select_column->prepare_mobile_phase equilibrate Equilibrate HPLC System prepare_mobile_phase->equilibrate prepare_sample Prepare Sample Solution equilibrate->prepare_sample inject Inject Sample prepare_sample->inject acquire_data Acquire Chromatogram inject->acquire_data integrate Integrate Enantiomer Peaks acquire_data->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee end_analysis Report Results calculate_ee->end_analysis

References

Navigating MIDD0301: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of MIDD0301. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory work.

Storage and Handling of this compound

Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.[1]
-20°CLong-term (months to years)Ideal for maintaining long-term stability.[1]
DMSO Stock Solution -20°C1 monthUse within one month for optimal performance.[2]
-80°C6 monthsRecommended for longer-term storage of stock solutions.[2]
Handling Guidelines
  • Weighing and Aliquoting: When preparing solutions, it is best to allow the solid compound to equilibrate to room temperature before opening the vial to avoid condensation. For repeated use, it is advisable to aliquot the solid or stock solutions to minimize freeze-thaw cycles.

  • Light Sensitivity: Protect both solid this compound and its solutions from light.[1] Use amber vials or cover containers with aluminum foil.

  • Shipping and Transportation: this compound is stable for several weeks during standard shipping conditions.

Experimental Protocols

Detailed methodologies are crucial for successful experimentation. Below are protocols for preparing this compound for both in vitro and in vivo studies.

Preparation of Stock Solutions

For most in vitro experiments, a stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Protocol: To prepare a 10 mM stock solution, dissolve 4.14 mg of this compound (MW: 414.23 g/mol ) in 1 mL of DMSO. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Formulations for In Vivo Administration

This compound can be administered orally through gavage or by formulating it in a palatable vehicle.

  • Oral Gavage Formulation:

  • In-Vivo Dissolution Protocols for a Clear Solution:

    • Protocol 1: Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of 2.5 mg/mL with the aid of ultrasonic treatment. It is advised to use this protocol for dosing periods not exceeding half a month.

    • Protocol 2: Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline). This can achieve a solubility of 2.5 mg/mL with ultrasonic treatment.

    • Protocol 3: Add solvents in the following order: 10% DMSO and 90% Corn Oil. This can achieve a solubility of 2.5 mg/mL with ultrasonic treatment.

Troubleshooting and FAQs

This section addresses common questions and issues that may be encountered during experiments with this compound.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur, especially with aqueous dilutions. If you observe this during the preparation of a stock solution in DMSO, gentle heating and/or sonication can help to fully dissolve the compound. For in vivo formulations, ensure thorough mixing and consider the solubility limits in your chosen vehicle. The provided in-vivo dissolution protocols can help achieve a clear solution.

Q2: I am seeing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors related to the handling of this compound:

  • Stock Solution Stability: Ensure that your stock solutions are stored correctly and used within the recommended time frame (1 month at -20°C or 6 months at -80°C for DMSO stocks).

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.

  • Purity: The purity of the synthesized this compound should be greater than 98%, as confirmed by HPLC.

Q3: What is the mechanism of action of this compound?

A3: this compound is a positive allosteric modulator of the GABAA receptor. It targets GABAA receptors on airway smooth muscle and inflammatory cells, which leads to bronchodilation and anti-inflammatory effects.

Q4: Is this compound expected to have central nervous system (CNS) side effects?

A4: this compound is designed to have limited penetration of the blood-brain barrier. Studies have shown very low levels of this compound in the brain after oral administration, and no significant CNS effects were observed in sensorimotor studies in mice even at high doses.

Visualizing Experimental Processes and Pathways

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

MIDD0301_Mechanism This compound Mechanism of Action This compound This compound GABAAR GABAA Receptor (on Airway Smooth Muscle & Immune Cells) This compound->GABAAR Binds to Chloride_Influx Increased Chloride Ion Influx GABAAR->Chloride_Influx Potentiates GABA-induced Hyperpolarization Cell Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Bronchodilation Airway Smooth Muscle Relaxation (Bronchodilation) Hyperpolarization->Bronchodilation Anti_inflammatory Reduced Inflammatory Cell Activity Hyperpolarization->Anti_inflammatory

Caption: Mechanism of action of this compound.

MIDD0301_Workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Weigh Weigh Solid this compound Formulate Formulate Suspension Weigh->Formulate Prepare_Vehicle Prepare Vehicle (e.g., 2% HPMC, 2.5% PEG) Prepare_Vehicle->Formulate Gavage Oral Gavage (e.g., 0.2 mL) Formulate->Gavage AHR Measure Airway Hyperresponsiveness Gavage->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) Gavage->BALF Cell_Count Analyze Inflammatory Cell Counts BALF->Cell_Count Cytokine Cytokine Analysis BALF->Cytokine

Caption: A typical in vivo experimental workflow for this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of MIDD0301

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of the asthma drug candidate, MIDD0301.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation in a question-and-answer format.

Q1: After oral administration of this compound in a simple suspension, I'm observing very low and variable plasma concentrations in my animal model. What are the likely causes and how can I troubleshoot this?

A1: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility and potential first-pass metabolism. Here are some steps to troubleshoot this issue:

  • Improve Solubilization: this compound is a lipophilic compound. Ensure your formulation is adequate to solubilize the drug in the gastrointestinal tract.

    • Vehicle Selection: Simple aqueous suspensions are often insufficient. Consider using co-solvents or vehicles designed for poorly soluble drugs. For instance, a formulation of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol has been used for oral gavage of this compound.[1][2]

    • Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area. Reducing the particle size through techniques like micronization or nanomilling can significantly improve dissolution and subsequent absorption.

  • Assess First-Pass Metabolism: this compound undergoes Phase II metabolism, primarily glucuronidation, which can significantly reduce the amount of active drug reaching systemic circulation.[3][4][5]

    • In Vitro Metabolism Assays: Conduct experiments using liver microsomes to quantify the extent of glucuronidation. This compound is reported to be stable in the presence of liver and kidney microsomes for at least two hours in the absence of conjugating cofactors, but in their presence, it is converted to its glucuronide and glucoside forms.

  • Enhance Permeability: While this compound's permeability is not explicitly described as a major issue, ensuring it can effectively cross the intestinal epithelium is crucial. The use of certain excipients can enhance permeability.

Q2: My in vitro dissolution studies show a good release profile, but this is not translating to good in vivo bioavailability. What could be the disconnect?

A2: This is a common challenge in drug development. The discrepancy often arises from in vivo factors not captured by in vitro dissolution tests.

  • Gastrointestinal Tract Stability: Assess the stability of this compound in simulated gastric and intestinal fluids to ensure it is not degrading before it has a chance to be absorbed.

  • Metabolism in the Gut Wall: The intestines also contain drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation. This pre-systemic metabolism in the gut wall can reduce bioavailability.

  • Food Effects: The presence of food can alter the absorption of benzodiazepines. For some, administration with food, particularly high-fat meals, can increase absorption, while for others it can delay it. Consider conducting food-effect studies in your animal models.

Q3: I am considering using a UGT inhibitor to co-administer with this compound to improve its bioavailability. What should I consider?

A3: Co-administration of a UGT inhibitor is a known strategy to increase the bioavailability of drugs that undergo extensive glucuronidation. However, there are several important considerations:

  • Specificity of the Inhibitor: Use an inhibitor that is as specific as possible to the UGT isoforms responsible for this compound metabolism to minimize off-target effects.

  • Potential for Drug-Drug Interactions: Inhibition of UGTs can affect the metabolism of other endogenous and exogenous compounds, potentially leading to toxicity.

  • Regulatory Hurdles: The use of a non-therapeutic agent to boost the bioavailability of a drug can create a more complex regulatory path.

  • Alternative Strategies: Before resorting to metabolic inhibitors, exhaust formulation-based strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions. These can protect the drug from metabolism and enhance absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound after oral administration?

A1: After oral administration, this compound does not undergo Phase I metabolism. Its primary metabolic pathway is Phase II conjugation, with glucuronidation being the main route, leading to the formation of this compound glucuronide. Less conjugation is observed following oral administration compared to intravenous (IV) or intraperitoneal (IP) routes.

Q2: What are the known pharmacokinetic parameters of this compound in preclinical models?

A2: Pharmacokinetic studies in mice have provided the following data:

ParameterValueAdministration RouteDoseReference
AUC (Serum) 84.0 µM/hOral25 mg/kg
t1/2 (Serum) 13.9 hOral25 mg/kg
t1/2 (Blood and Lung) 4-6 hOral and IPNot Specified
t1/2 (Blood and Lung) 1-2 hIVNot Specified
tmax (Blood) 20 minOral25 mg/kg
Metabolites This compound glucuronide (main), glucoside, taurineOral, IV, IPNot Specified

Q3: Are there any known formulation strategies that have been used for oral delivery of this compound?

A3: Yes, several formulations have been described in the literature for preclinical studies:

  • Suspension for Oral Gavage: A 2% solution of hydroxypropylmethylcellulose with 2.5% polyethylene glycol has been used.

  • Food-based Formulation: this compound has been mixed with peanut butter for oral administration in mice for longer-term studies.

Q4: Does this compound have any enantiomers with different oral bioavailability?

A4: Yes, the (S)-enantiomer of this compound, known as MIDD0301S, has been shown to have greater oral availability and higher blood concentrations compared to this compound (the R-enantiomer). The Cmax of MIDD0301S was found to be more than threefold higher than that of this compound.

Experimental Protocols

1. Preparation of this compound Suspension for Oral Gavage

  • Materials: this compound, polyethylene glycol (PEG), hydroxypropyl methylcellulose (B11928114) (HPMC), and purified water.

  • Procedure:

    • Prepare a 2% (w/v) aqueous solution of HPMC.

    • Suspend this compound in PEG.

    • Dilute the suspension with the 2% HPMC solution to achieve the final desired concentration of this compound. The final PEG concentration is typically 2.5%.

    • Ensure the suspension is homogenous before administration.

2. In Vivo Oral Administration via Gavage in Mice

  • Materials: Prepared this compound suspension, appropriate gauge gavage needles (e.g., 20G).

  • Procedure:

    • Accurately weigh the mouse to determine the correct volume of suspension to administer.

    • Gently restrain the mouse.

    • Insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.

    • Slowly dispense the desired volume of the this compound suspension. A typical volume is 0.2 ml.

    • Monitor the animal for any signs of distress post-administration.

3. In Vitro Metabolism Assay using Liver Microsomes

  • Materials: this compound, liver microsomes (e.g., human or mouse), UDPGA (uridine 5'-diphosphoglucuronic acid), alamethicin (B1591596), and an appropriate buffer system (e.g., phosphate (B84403) buffer).

  • Procedure:

    • Pre-incubate the liver microsomes with alamethicin (to permeabilize the microsomal membrane) in the buffer at 37°C.

    • Add this compound to the microsomal suspension and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the cofactor, UDPGA.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., up to 2 hours).

    • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the mixture to pellet the protein.

    • Analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS.

Visualizations

MIDD0301_Metabolism This compound This compound (Oral) Absorption GI Absorption This compound->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Unchanged this compound Glucuronide This compound Glucuronide Liver->Glucuronide UGT Enzymes Excretion Excretion (Urine/Feces) Systemic_Circulation->Excretion Glucuronide->Excretion

Caption: Metabolic pathway of orally administered this compound.

Bioavailability_Workflow Start Start: Low Oral Bioavailability of this compound Formulation Step 1: Formulation Optimization Start->Formulation Solubility Improve Solubility (e.g., co-solvents, surfactants) Formulation->Solubility ParticleSize Particle Size Reduction (e.g., micronization) Formulation->ParticleSize InVitro Step 2: In Vitro Characterization Solubility->InVitro ParticleSize->InVitro Dissolution Dissolution Testing InVitro->Dissolution PermeabilityAssay Caco-2 Permeability Assay InVitro->PermeabilityAssay InVivo Step 3: In Vivo Pharmacokinetic Study Dissolution->InVivo PermeabilityAssay->InVivo PK_Study Animal PK Study (measure plasma concentration) InVivo->PK_Study Analysis Step 4: Data Analysis and Iteration PK_Study->Analysis Evaluate Evaluate AUC, Cmax, t1/2 Analysis->Evaluate Decision Bioavailability Goal Met? Evaluate->Decision End End: Optimized Formulation Decision->End Yes Advanced Iterate or Proceed to Advanced Formulations (e.g., SEDDS, Solid Dispersions) Decision->Advanced No Advanced->Formulation

Caption: Experimental workflow for enhancing oral bioavailability.

Challenges_Solutions cluster_challenges Challenges for this compound Oral Delivery cluster_solutions Potential Solutions PoorSolubility Poor Aqueous Solubility ParticleReduction Particle Size Reduction PoorSolubility->ParticleReduction CoSolvents Use of Co-solvents/ Excipients PoorSolubility->CoSolvents LipidFormulations Lipid-Based Formulations (e.g., SEDDS) PoorSolubility->LipidFormulations FirstPass First-Pass Metabolism (Glucuronidation) FirstPass->LipidFormulations Inhibitors Co-administration of UGT Inhibitors FirstPass->Inhibitors Prodrugs Prodrug Approach FirstPass->Prodrugs

Caption: Relationship between challenges and solutions.

References

Validation & Comparative

A Comparative Guide: MIDD0301 vs. Albuterol for Bronchoconstriction Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel asthma therapeutic candidate, MIDD0301, and the widely used bronchodilator, albuterol, in reducing bronchoconstriction. The data presented is derived from preclinical studies in murine models of asthma, offering valuable insights for researchers, scientists, and drug development professionals in the respiratory field.

Executive Summary

This compound, a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors in the lung, has demonstrated comparable or superior efficacy in reducing airway hyperresponsiveness when compared to the β2-adrenergic receptor agonist, albuterol. In various murine asthma models, nebulized this compound has shown potent bronchodilatory effects, both in prophylactic and rescue applications. Notably, this compound exhibits a greater potency than albuterol in certain models and maintains its effectiveness in steroid-resistant scenarios.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and albuterol in reducing methacholine-induced bronchoconstriction.

Table 1: Prophylactic Efficacy in Ovalbumin (OVA)-Sensitized Murine Model
Treatment GroupDoseMean Specific Airway Resistance (sRaw in cmH₂O·s) at 5th Methacholine (B1211447) ChallengeStatistical Significance (p-value vs. Vehicle)
Vehicle-~2.4-
This compound3 mg/kg~1.8< 0.01
Albuterol7.2 mg/kg~2.0< 0.05

Data extracted from studies in OVA-sensitized C57BL/6J-129S6 hybrid mice. sRaw was measured using whole-body plethysmography.[1]

Table 2: Efficacy in a Normal Murine Model
Treatment GroupDoseOutcome in Reducing sRaw at 5th Methacholine Challenge
This compound1 mg/kgSimilarly effective to Albuterol
Albuterol7.2 mg/kgSimilarly effective to this compound

This data highlights the greater potency of this compound compared to albuterol in reducing methacholine-induced airway constriction in normal, spontaneously breathing mice without lung inflammation.[1][2]

Table 3: Rescue Efficacy in Reversing Bronchospasm
Treatment GroupDoseEfficacy in Reversing Methacholine-Induced BronchospasmOnset of Action
This compound7.2 mg/kgComparable to AlbuterolWithin 3 minutes
Albuterol7.2 mg/kgComparable to this compoundWithin 3 minutes

This study demonstrated that nebulized this compound is as effective as albuterol in reversing an existing bronchospasm.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Ovalbumin (OVA)-Induced Allergic Asthma Model
  • Sensitization: Female C57BL/6J-129S6 hybrid mice are sensitized by intranasal administration of 1 mg/kg ovalbumin for five consecutive days.[1]

  • Drug Administration (Prophylactic): Prior to bronchoconstriction assessment, mice are treated with a single nebulized dose of either vehicle, this compound (3 mg/kg), or albuterol (7.2 mg/kg).

  • Bronchoconstriction Challenge: Airway hyperresponsiveness is induced by challenging the mice with nebulized methacholine.

  • Measurement of Airway Resistance: Specific airway resistance (sRaw) is measured using a whole-body plethysmograph (e.g., Buxco). The measurement is typically taken after multiple methacholine challenges to assess the sustained effect of the prophylactic treatment.

House Dust Mite (HDM)-Induced Allergic Asthma Model
  • Sensitization: Male C57BL/6J mice are sensitized through daily intranasal challenge with house dust mite (HDM) extract for a period of three weeks.

  • Drug Administration: A single nebulized dose of vehicle or this compound is administered to the sensitized mice.

  • Bronchoconstriction Challenge: Similar to the OVA model, bronchoconstriction is induced using nebulized methacholine.

  • Measurement of Airway Resistance: In this model, airway resistance (Rn) is measured using a forced oscillation technique (e.g., flexiVent).

Methacholine Challenge and Airway Resistance Measurement
  • Acclimatization: Mice are placed in the measurement chamber (whole-body plethysmograph or connected to a forced oscillation system) and allowed to acclimatize.

  • Baseline Measurement: Baseline airway resistance is recorded.

  • Methacholine Nebulization: A nebulized solution of methacholine is delivered to the animal.

  • Post-Challenge Measurement: Airway resistance is recorded for a defined period following the methacholine challenge. This process can be repeated with increasing concentrations of methacholine to generate a dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Airway Smooth Muscle Relaxation

MIDD0301_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (on Airway Smooth Muscle) This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Relaxation Airway Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: this compound enhances GABA-A receptor function, leading to airway relaxation.

Signaling Pathway of Albuterol in Airway Smooth Muscle Relaxation

Albuterol_Pathway Albuterol Albuterol Beta2_AR β2-Adrenergic Receptor (on Airway Smooth Muscle) Albuterol->Beta2_AR Agonist Binding Gs_Protein Gs Protein Activation Beta2_AR->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation

Caption: Albuterol stimulates the β2-adrenergic pathway to induce bronchodilation.

Experimental Workflow for Comparing this compound and Albuterol

Experimental_Workflow cluster_model Asthma Model Induction cluster_treatment Treatment Groups OVA_Model OVA Sensitization Vehicle Vehicle Control OVA_Model->Vehicle This compound This compound OVA_Model->this compound Albuterol Albuterol OVA_Model->Albuterol HDM_Model HDM Sensitization HDM_Model->Vehicle HDM_Model->this compound HDM_Model->Albuterol Mch_Challenge Methacholine Challenge Vehicle->Mch_Challenge This compound->Mch_Challenge Albuterol->Mch_Challenge Measurement Airway Resistance Measurement (Plethysmography / Forced Oscillation) Mch_Challenge->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Caption: Workflow for evaluating this compound and albuterol efficacy in murine models.

References

Comparative analysis of MIDD0301 and fluticasone in steroid-resistant asthma

Author: BenchChem Technical Support Team. Date: December 2025

A new therapeutic avenue is emerging for patients with steroid-resistant asthma, a challenging form of the disease that does not respond to conventional corticosteroid treatments. The novel investigational drug, MIDD0301, a positive allosteric modulator of the GABA-A receptor, has shown promise in preclinical studies, positioning it as a potential alternative to high-dose inhaled corticosteroids like fluticasone (B1203827). This guide provides a comparative analysis of this compound and fluticasone, focusing on their performance in steroid-resistant asthma models, supported by experimental data and detailed methodologies.

Steroid-resistant asthma is a significant clinical challenge, often associated with poor symptom control and increased healthcare utilization. The ineffectiveness of corticosteroids in these patients is linked to various underlying mechanisms, including alterations in glucocorticoid receptor (GR) signaling and the activation of steroid-insensitive inflammatory pathways. This has spurred the development of novel non-steroidal anti-inflammatory therapies.

This compound represents a first-in-class approach, targeting the gamma-aminobutyric acid type A (GABA-A) receptors present on airway smooth muscle and inflammatory cells.[1] This mechanism is distinct from that of fluticasone, a potent synthetic corticosteroid that acts by binding to the glucocorticoid receptor to suppress inflammation.[2] Preclinical evidence suggests that this compound may overcome the limitations of corticosteroids in steroid-resistant settings.

Performance in Steroid-Resistant Asthma Models: A Quantitative Comparison

A key preclinical study directly compared the efficacy of nebulized this compound and fluticasone in a mouse model of steroid-resistant asthma induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This model mimics the neutrophilic airway inflammation often seen in steroid-resistant patients.

Treatment GroupAirway Hyperresponsiveness (AHR)Airway Inflammation (Neutrophils)Reference
VehicleSignificantly IncreasedMarkedly IncreasedZahn et al., 2020
Dexamethasone (oral)Ineffective in reducing AHRNo significant reductionZahn et al., 2020
This compound (nebulized) Comparable reduction to fluticasone Comparable reduction to fluticasone Zahn et al., 2020
Fluticasone (nebulized) Effective in reducing AHR Effective in reducing inflammation Zahn et al., 2020

Table 1: Comparative efficacy of this compound and fluticasone in a murine model of steroid-resistant asthma. While exact quantitative data from a direct head-to-head published table is not available, the study by Zahn et al. (2020) reported comparable efficacy between nebulized this compound and nebulized fluticasone in reducing airway hyperresponsiveness and inflammation in this model.

Mechanisms of Action: Two Distinct Pathways to Taming Airway Inflammation

The differential efficacy of this compound and fluticasone in steroid-resistant asthma stems from their fundamentally different mechanisms of action.

This compound: Targeting the GABA-A Receptor

This compound acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels. In the airways, these receptors are found on both smooth muscle cells and various immune cells.

MIDD0301_Mechanism This compound This compound GABAAR GABA-A Receptor (on Airway Smooth Muscle & Inflammatory Cells) This compound->GABAAR Binds and potentiates Cl_influx Increased Chloride (Cl-) Influx GABAAR->Cl_influx Opens channel Hyperpolarization Cell Membrane Hyperpolarization Cl_influx->Hyperpolarization Bronchodilation Bronchodilation Hyperpolarization->Bronchodilation Leads to AntiInflammatory Anti-inflammatory Effects (Reduced cytokine release, etc.) Hyperpolarization->AntiInflammatory Leads to Fluticasone_Mechanism Fluticasone Fluticasone GR Glucocorticoid Receptor (GR) (in cytoplasm) Fluticasone->GR Binds to Fluti_GR_complex Fluticasone-GR Complex GR->Fluti_GR_complex Nucleus Nucleus Fluti_GR_complex->Nucleus Translocates to Transactivation Transactivation: Increased synthesis of anti-inflammatory proteins (e.g., Annexin A1, MKP-1) Nucleus->Transactivation Initiates Transrepression Transrepression: Decreased synthesis of pro-inflammatory proteins (e.g., cytokines, chemokines) Nucleus->Transrepression Initiates Experimental_Workflow cluster_induction Induction of Steroid-Resistant Asthma cluster_treatment Treatment cluster_assessment Efficacy Assessment sensitization Sensitization (e.g., OVA i.p.) challenge Allergen Challenge (e.g., OVA aerosol) sensitization->challenge resistance Induction of Resistance (LPS + IFN-γ i.t.) challenge->resistance This compound This compound (nebulized) resistance->this compound fluticasone Fluticasone (nebulized) resistance->fluticasone vehicle Vehicle Control resistance->vehicle dexamethasone Dexamethasone (oral) resistance->dexamethasone ahr Airway Hyperresponsiveness (AHR) Measurement This compound->ahr fluticasone->ahr vehicle->ahr dexamethasone->ahr bal Bronchoalveolar Lavage (BAL) & Cell Counts ahr->bal cytokine Cytokine Analysis bal->cytokine

References

A Preclinical Showdown: MIDD0301 Versus Montelukast in the Fight Against Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, more effective treatments for allergic asthma is a continuous endeavor. This guide provides an objective, data-driven comparison of a first-in-class investigational drug, MIDD0301, and the established leukotriene receptor antagonist, montelukast (B128269). The following analysis is based on preclinical data from murine models of allergic asthma.

At a Glance: Key Performance Indicators

FeatureThis compoundMontelukast
Primary Mechanism Positive Allosteric Modulator of GABA-A ReceptorCysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist
Airway Hyperresponsiveness Significant reduction, comparable to montelukast[1]Significant reduction[1]
Airway Inflammation Reduces eosinophils, macrophages, and CD4+ T-cells[2]Reduces eosinophils and other inflammatory cells
Cytokine Modulation Decreases pro-inflammatory cytokines (IL-4, IL-17, TNFα)[2]Can decrease pro-inflammatory cytokines (e.g., IL-5, TNFα)
Administration Route (Preclinical) Oral & Nebulized[1]Oral

Mechanism of Action: Two Distinct Approaches to Taming Airway Inflammation

This compound and montelukast employ fundamentally different strategies to combat the underlying pathophysiology of allergic asthma.

This compound , an investigational drug, acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors, traditionally known for their role in the central nervous system, are also expressed on airway smooth muscle and various immune cells. By enhancing the activity of these receptors, this compound is believed to induce bronchodilation and exert anti-inflammatory effects directly within the lungs.

Montelukast , a well-established oral medication for asthma, functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes are potent inflammatory mediators released by mast cells and eosinophils. By blocking their action, montelukast effectively reduces bronchoconstriction, airway edema, and mucus secretion.

Signaling_Pathways cluster_0 This compound Pathway cluster_1 Montelukast Pathway This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Modulates Immune Cells Immune Cells GABA-A Receptor->Immune Cells Acts on Airway Smooth Muscle Airway Smooth Muscle GABA-A Receptor->Airway Smooth Muscle Acts on Reduced Inflammation Reduced Inflammation Immune Cells->Reduced Inflammation Bronchodilation Bronchodilation Airway Smooth Muscle->Bronchodilation Montelukast Montelukast CysLT1 Receptor CysLT1 Receptor Montelukast->CysLT1 Receptor Blocks Bronchoconstriction Bronchoconstriction CysLT1 Receptor->Bronchoconstriction Inflammation Inflammation CysLT1 Receptor->Inflammation Leukotrienes Leukotrienes Leukotrienes->CysLT1 Receptor Activates

Figure 1. Signaling pathways of this compound and montelukast.

Head-to-Head: Performance in Preclinical Models

Direct comparative studies in murine models of allergic asthma provide valuable insights into the relative efficacy of this compound and montelukast.

Airway Hyperresponsiveness (AHR)

A key feature of asthma is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli. In an ovalbumin-sensitized mouse model, both oral this compound and oral montelukast demonstrated a significant reduction in AHR when challenged with methacholine.

Treatment GroupDosageRouteOutcome on AHR
Vehicle-OralNo significant change
This compound 50 mg/kg (twice daily)OralSignificant reduction
Montelukast 20 mg/kg (once daily)OralSignificant reduction

Table 1: Comparison of the Effect of this compound and Montelukast on Airway Hyperresponsiveness in an Ovalbumin-Sensitized Mouse Model.

The study by Zahn et al. (2020) reported that the reduction in specific airway resistance (sRaw) was "similar" for both treatments, suggesting comparable efficacy in mitigating AHR in this preclinical model.

Airway Inflammation

Allergic asthma is characterized by the infiltration of inflammatory cells into the airways. Preclinical studies have evaluated the impact of both this compound and montelukast on this crucial aspect of the disease.

This compound has been shown to significantly reduce the influx of key inflammatory cells into the bronchoalveolar lavage fluid (BALF) of ovalbumin-sensitized mice.

Inflammatory CellEffect of this compound (100 mg/kg, oral)
Eosinophils Significant Reduction
Macrophages Significant Reduction
CD4+ T-cells Significant Reduction (at 20 mg/kg)

Table 2: Effect of Oral this compound on Inflammatory Cell Infiltration in a Murine Asthma Model.

Montelukast has also demonstrated a consistent ability to reduce eosinophilic inflammation in the airways in various preclinical models of allergic asthma.

Inflammatory CellEffect of Montelukast (oral)
Eosinophils Significant Reduction
Neutrophils Variable effects reported
Lymphocytes Variable effects reported

Table 3: General Effects of Oral Montelukast on Inflammatory Cell Infiltration in Murine Asthma Models.

Cytokine Profile Modulation

The inflammatory cascade in allergic asthma is orchestrated by a complex network of cytokines. Both this compound and montelukast have been shown to modulate the expression of these signaling molecules.

This compound treatment in asthmatic mice led to a significant reduction in the levels of pro-inflammatory Th2 and Th17 cytokines in lung homogenates.

CytokineEffect of this compound
IL-4 Significant Reduction
IL-17 Significant Reduction
TNFα Significant Reduction

Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in a Murine Asthma Model.

Montelukast has also been shown to impact cytokine levels, with studies reporting reductions in key inflammatory mediators such as IL-5 and TNF-α.

Experimental Protocols

The following provides a summary of the methodologies employed in the key preclinical studies cited.

Ovalbumin-Induced Allergic Asthma Model and AHR Measurement

AHR_Experimental_Workflow cluster_workflow Experimental Workflow for AHR Assessment Sensitization Sensitization: BALB/c mice sensitized with ovalbumin/alum i.p. on days 0 & 14 Challenge Challenge: Mice challenged with nebulized ovalbumin on days 21-23 Sensitization->Challenge Treatment Treatment: Oral administration of this compound, montelukast, or vehicle for 5 days Challenge->Treatment AHR_Measurement AHR Measurement: Airway resistance measured via whole-body plethysmography in response to increasing doses of nebulized methacholine Treatment->AHR_Measurement

References

A Comparative Analysis of the Immunotoxicity of MIDD0301 and Prednisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunotoxic profiles of the novel asthma drug candidate, MIDD0301, and the widely used corticosteroid, prednisone (B1679067). The information presented is supported by experimental data from preclinical studies, offering insights into the distinct immunological effects of these two compounds.

Executive Summary

This compound, a novel orally available asthma drug candidate, demonstrates a significantly safer immunotoxicity profile compared to prednisone.[1][2][3] Preclinical studies indicate that this compound effectively reduces airway inflammation without inducing the systemic immune suppression commonly associated with prednisone.[1][2] While prednisone shows broad immunosuppressive effects, leading to weight loss, reduced lymphoid organ weight, and decreased lymphocyte counts, this compound does not produce these adverse effects at therapeutically relevant doses. This suggests that this compound offers a more targeted approach to treating inflammatory conditions like asthma, potentially avoiding the systemic side effects of corticosteroids.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from a 28-day repeat-dose immunotoxicity study in mice, comparing the effects of this compound and prednisone.

Table 1: General Toxicity and Body Weight

Treatment GroupDosageChange in Body Weight
Vehicle (Peanut Butter)-No significant change
This compound100 mg/kg (twice daily)No significant change
Prednisone5 mg/kg (daily)Weight loss

Table 2: Effects on Lymphoid Organs

Treatment GroupSpleen WeightThymus WeightSpleen Histology
This compoundUnchangedUnchangedNo morphological changes
PrednisoneSignificantly reducedSignificantly reducedMorphological changes induced

Table 3: Effects on Circulating Immune Cells and Humoral Immunity

Treatment GroupCirculating Lymphocytes, Monocytes, GranulocytesT-Cell Dependent Antibody Response (IgG to DNP-KLH)
This compoundUnchangedNot altered
PrednisoneReduced lymphocyte numbersNot specified in the provided results

Experimental Protocols

The data presented above was generated from a 28-day repeat-dose immunotoxicity study following ICH S8 guidelines.

1. Animal Model and Dosing:

  • Species: Swiss Webster mice (male and female, 8 weeks of age).

  • This compound Administration: 100 mg/kg mixed in peanut butter, administered orally twice a day for 28 days.

  • Prednisone Administration: 5 mg/kg administered daily for 28 days.

  • Control Group: Received peanut butter vehicle.

  • General Health Monitoring: Animal weight was monitored throughout the study.

2. Organ and Histological Analysis:

  • At the end of the 28-day treatment period, spleen and thymus were excised and weighed.

  • Histological analysis of the spleen and thymus was performed to assess for any morphological changes.

  • The number of Peyer's patches in the small intestine was also evaluated.

3. Hematology:

  • Blood samples were collected after the 28-day treatment for differential white blood cell counts to determine the numbers of circulating lymphocytes, monocytes, and granulocytes.

4. T-Cell Dependent Antibody Response (TDAR) Assay:

  • To assess humoral immune function, mice were immunized with dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH).

  • IgG antibody responses to dinitrophenol were measured to determine the effect of the treatments on the T-cell dependent humoral immune response.

Mechanism of Action and Signaling Pathways

The distinct immunotoxicity profiles of this compound and prednisone stem from their different mechanisms of action.

This compound: This compound is a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors. These receptors are present on various immune cells, including T cells. By targeting GABA-A receptors on these cells, this compound can modulate their activity and reduce inflammation locally in the lungs without causing widespread immune suppression.

Prednisone: As a synthetic glucocorticoid, prednisone exerts its effects by binding to glucocorticoid receptors (GR) present in the cytoplasm of nearly all cells. The prednisone-GR complex translocates to the nucleus and alters the transcription of a wide range of genes. This leads to the suppression of pro-inflammatory genes (inhibiting NF-κB and AP-1) and the promotion of anti-inflammatory genes. This broad mechanism of action results in systemic immunosuppression.

MIDD0301_Signaling_Pathway This compound This compound GABA_A_R GABA-A Receptor (on Immune Cell) This compound->GABA_A_R Binds to Chloride_Influx Increased Chloride Ion Influx GABA_A_R->Chloride_Influx Activates Cell_Modulation Modulation of Immune Cell Activity Chloride_Influx->Cell_Modulation Reduced_Inflammation Reduced Local Inflammation Cell_Modulation->Reduced_Inflammation

Caption: this compound Signaling Pathway.

Prednisone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prednisone Prednisone GR Glucocorticoid Receptor (GR) Prednisone->GR Binds to Pred_GR_complex Prednisone-GR Complex GR->Pred_GR_complex DNA DNA Pred_GR_complex->DNA Translocates to Nucleus and binds to Gene_Transcription Altered Gene Transcription DNA->Gene_Transcription Immunosuppression Systemic Immunosuppression Gene_Transcription->Immunosuppression

Caption: Prednisone Signaling Pathway.

Experimental_Workflow start Start: 28-Day Study dosing Daily Dosing (this compound or Prednisone) start->dosing monitoring Monitor Body Weight dosing->monitoring immunization DNP-KLH Immunization dosing->immunization monitoring->dosing end End of Study (Day 28) immunization->end analysis Analysis end->analysis organ Organ Weight & Histology analysis->organ hematology Hematology analysis->hematology tdar TDAR Assay analysis->tdar

Caption: Immunotoxicity Study Workflow.

References

A Comparative Safety Profile Analysis: MIDD0301 Poised as a Novel, Safer Alternative in Asthma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Milwaukee, WI – December 1, 2025 – In the relentless pursuit of safer and more effective asthma treatments, the novel investigational drug MIDD0301 is demonstrating a promising safety profile that distinguishes it from currently prescribed asthma medications. Preclinical data suggest that this compound, a first-in-class gamma-aminobutyric acid type A (GABAa) receptor modulator, may offer a significant reduction in the systemic side effects commonly associated with beta-agonists, inhaled corticosteroids, and leukotriene modifiers. This comparison guide provides a detailed analysis of the safety data for this compound against these established therapies, offering valuable insights for researchers, scientists, and drug development professionals.

This compound's unique mechanism of action, targeting GABAa receptors in the lungs, presents a paradigm shift in asthma management.[1][2] This approach appears to circumvent the pathways that lead to the well-documented adverse effects of existing drugs, such as systemic immune suppression, cardiovascular issues, and neuropsychiatric disturbances.

Unveiling a Superior Safety Profile: this compound in Preclinical Trials

Preclinical investigations, primarily in murine models, have consistently highlighted the favorable safety of this compound. A comprehensive 28-day repeat-dose immunotoxicity study in mice revealed no signs of general toxicity, as determined by animal weight, organ weight, or hematology.[1] Crucially, and in stark contrast to corticosteroids, this compound did not induce systemic immune suppression.[1][3] Circulating numbers of key immune cells, including lymphocytes, monocytes, and granulocytes, remained unchanged with this compound treatment. Furthermore, the drug did not impact the humoral immune response, indicating that the body's ability to fight off infections is not compromised.

A key concern with many asthma medications is the potential for central nervous system (CNS) side effects. High-dose administration of this compound in mice, up to 1000 mg/kg, did not result in any observable adverse sensorimotor or respiratory depression effects. This is attributed to its limited penetration of the blood-brain barrier. Cardiovascular safety studies have also shown no adverse effects following high-dose administration.

A Tabular Comparison: this compound vs. Standard Asthma Therapies

To facilitate a clear and objective comparison, the following tables summarize the known safety profiles of this compound and existing classes of asthma drugs based on available preclinical and clinical data.

Safety Parameter This compound (Preclinical Data) Beta-Agonists (e.g., Albuterol, Salmeterol) Inhaled Corticosteroids (e.g., Fluticasone) Leukotriene Modifiers (e.g., Montelukast)
Systemic Immune Suppression No evidence of systemic immune suppression observed in preclinical studies.Not a primary side effect.Can cause systemic side effects with long-term, high-dose use, including immunosuppression.Generally not associated with immune suppression.
Cardiovascular Effects No adverse cardiovascular effects observed in preclinical studies.Increased heart rate, palpitations, and in some cases, arrhythmia, especially with short-acting beta-agonists.High doses may be associated with major adverse cardiac events and arrhythmia.Heart palpitations have been reported as a severe side effect.
Central Nervous System (CNS) Effects No adverse CNS effects observed, even at high doses, due to limited blood-brain barrier penetration.Tremors, nervousness, anxiety, and dizziness are common side effects.Generally minimal CNS effects with inhaled route, but systemic absorption can lead to mood changes.Neuropsychiatric events, including depression, aggression, and suicidal thoughts, have been reported.
Local Side Effects Not yet determined in humans.Throat irritation.Oral thrush (candidiasis), dysphonia (hoarseness).Generally well-tolerated orally.
Other Notable Side Effects None identified in preclinical studies.Muscle cramps.Decreased bone mineral density, skin thinning, and cataracts with long-term, high-dose use.Liver damage is a potential risk with some leukotriene modifiers. Flu-like symptoms, headache, and gastrointestinal issues are common.

Visualizing the Pathways to Safety and Side Effects

To better understand the mechanisms underlying the safety profiles of these drugs, the following diagrams illustrate their respective signaling pathways and a representative experimental workflow for safety assessment.

MIDD0301_Mechanism_of_Action This compound This compound GABAaR GABAa Receptor (on Airway Smooth Muscle & Immune Cells) This compound->GABAaR Allosteric Modulator Chloride_Influx Increased Chloride Ion Influx GABAaR->Chloride_Influx Opens Channel Hyperpolarization Cell Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Bronchodilation Bronchodilation Hyperpolarization->Bronchodilation Anti_inflammatory Anti-inflammatory Effects Hyperpolarization->Anti_inflammatory

Caption: Mechanism of action of this compound.

Beta_Agonist_Signaling_Pathway Beta_Agonist Beta-Agonist Beta2_AR Beta-2 Adrenergic Receptor Beta_Agonist->Beta2_AR Gs_Protein Gs Protein Activation Beta2_AR->Gs_Protein AC Adenylyl Cyclase Activation Gs_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Side_Effects Systemic Side Effects (e.g., Tachycardia, Tremor) PKA->Side_Effects

Caption: Signaling pathway of beta-agonists.

Corticosteroid_Signaling_Pathway Corticosteroid Inhaled Corticosteroid GR Glucocorticoid Receptor (Cytosolic) Corticosteroid->GR GR_Complex Corticosteroid-GR Complex GR->GR_Complex Nucleus Translocation to Nucleus GR_Complex->Nucleus Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory Side_Effects Systemic Side Effects (e.g., Immunosuppression) Gene_Transcription->Side_Effects

Caption: Signaling pathway of inhaled corticosteroids.

Leukotriene_Modifier_Signaling_Pathway Leukotriene_Modifier Leukotriene Modifier CysLT1R CysLT1 Receptor Leukotriene_Modifier->CysLT1R blocks Inhibition Inhibition of Leukotriene Effects Leukotriene_Modifier->Inhibition Side_Effects Neuropsychiatric & Other Side Effects Leukotriene_Modifier->Side_Effects Bronchoconstriction Bronchoconstriction & Inflammation CysLT1R->Bronchoconstriction activates Leukotrienes Leukotrienes Leukotrienes->CysLT1R binds to

Caption: Signaling pathway of leukotriene modifiers.

Experimental Protocols: A Foundation for Safety Validation

The safety assessment of this compound and comparator drugs relies on a battery of standardized preclinical studies designed to identify potential toxicities. The following outlines the general methodologies for key experiments.

28-Day Repeat-Dose Inhalation/Oral Toxicity Study
  • Objective: To evaluate the potential toxicity of a substance following repeated administration over 28 days.

  • Species: Typically conducted in a rodent species (e.g., rats) and a non-rodent species.

  • Procedure:

    • Animals are divided into multiple groups, including a control group and at least three dose groups (low, medium, and high).

    • The test substance is administered daily for 28 days via the intended clinical route (e.g., inhalation or oral gavage).

    • Daily clinical observations are made for signs of toxicity. Body weight and food consumption are monitored regularly.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and selected organs are weighed and examined macroscopically and microscopically for any pathological changes.

    • A satellite group may be included to assess the reversibility of any observed toxic effects.

Safety Pharmacology Core Battery

As per ICH S7A guidelines, a core battery of studies is conducted to assess the effects of a drug candidate on major physiological systems.

  • Central Nervous System (CNS) Assessment:

    • Objective: To evaluate the effects on behavior, motor activity, coordination, and body temperature.

    • Procedure: A functional observational battery (FOB) or a modified Irwin screen is typically used in rodents. This involves systematic observation of the animals for any changes in gait, posture, reflexes, and general behavior after drug administration.

  • Cardiovascular System Assessment:

    • Objective: To assess the effects on heart rate, blood pressure, and cardiac electrical activity (ECG).

    • Procedure: In vivo studies are often conducted in conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.

  • Respiratory System Assessment:

    • Objective: To evaluate the effects on respiratory rate and function.

    • Procedure: Whole-body plethysmography is a common method used in conscious rodents to measure respiratory parameters.

Immunotoxicity Assessment
  • Objective: To determine the potential for a drug to cause immunosuppression or immunostimulation.

  • Procedure:

    • A tiered approach is often used, starting with an evaluation of standard toxicology study parameters that can indicate immunotoxicity (e.g., changes in lymphoid organ weights, alterations in white blood cell counts).

    • If concerns arise, more specific functional assays are conducted, such as the T-cell dependent antibody response (TDAR) assay, which assesses the ability of the immune system to mount a response to a specific antigen.

Conclusion: A Promising Horizon for Asthma Patients

The preclinical safety data for this compound presents a compelling case for its continued development as a novel asthma therapeutic. Its targeted mechanism of action in the lungs, coupled with a lack of systemic immune suppression and CNS side effects in animal models, positions it as a potentially safer alternative to existing asthma medications. While clinical trials in humans are necessary to confirm these promising findings, the current body of evidence offers significant hope for a future where asthma can be managed effectively with minimal safety concerns. The detailed comparison and experimental protocols provided in this guide are intended to support the scientific community in the ongoing evaluation and development of this and other innovative respiratory therapies.

References

Comparative pharmacokinetics of MIDD0301 and its (S) enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Pharmacokinetics of MIDD0301 and its (S)-enantiomer

Introduction

This compound is a novel drug candidate under development for the treatment of asthma. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which is expressed on airway smooth muscle and inflammatory cells.[1] The molecule possesses a chiral center, with the (R)-enantiomer being designated as this compound. This guide provides a detailed comparative analysis of the pharmacokinetic properties of this compound and its corresponding (S)-enantiomer, MIDD0301S. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of these two compounds.

Comparative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its (S)-enantiomer, MIDD0301S.

ParameterThis compound ((R)-enantiomer)MIDD0301S ((S)-enantiomer)Reference
GABA-A Receptor Affinity (IC50) 26.3 nM25.1 nM[2]
ParameterThis compound ((R)-enantiomer)MIDD0301S ((S)-enantiomer)Reference
Maximum Blood Concentration (Cmax) Lower than MIDD0301S (more than threefold lower)Higher than this compound (more than threefold higher)[2]
Time to Cmax (Tmax) 20 minutes20 minutes[2]
Metabolism Undergoes glucuronidation and forms a taurine (B1682933) adduct. Also forms a glucoside in the presence of kidney microsomes.Undergoes glucuronidation but does not form a glucose adduct.[2]
Oral Availability Lower than MIDD0301SGreater than this compound
Phase I Metabolism Not observedNot observed
Major Metabolite GlucuronideGlucuronide

Experimental Protocols

Pharmacokinetic Analysis in Mice

A pharmacokinetic study was conducted in Swiss Webster mice to determine the blood concentrations of this compound and MIDD0301S over time.

  • Animal Model: Swiss Webster mice were used for the study.

  • Dosing: A single oral dose of 100 mg/kg of either this compound or MIDD0301S was administered to the mice.

  • Sample Collection: Blood samples were collected at various time points following administration.

  • Analysis: The concentrations of this compound and MIDD0301S in the blood samples were quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The resulting concentration-time data was fitted to a two-compartment pharmacokinetic model to calculate key parameters such as elimination half-life.

In Vitro Metabolism Studies
  • Microsomal Stability Assay: The metabolic stability of this compound and MIDD0301S was assessed using mouse liver S9 fractions. The rate of glucuronidation was determined for both enantiomers.

  • Glucosidation Assay: The formation of glucose adducts was investigated using mouse kidney S9 fractions.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor, the molecular target of this compound.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site GABA->GABA_A_Receptor:gaba Binds to This compound This compound This compound->GABA_A_Receptor:drug Binds to (Positive Allosteric Modulator) Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Opens Chloride Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the key steps in the experimental workflow for the comparative pharmacokinetic study.

Pharmacokinetic_Workflow Dosing Oral Administration of This compound or MIDD0301S (100 mg/kg in mice) Sampling Blood Sample Collection at Multiple Time Points Dosing->Sampling Analysis Quantification by LC-MS/MS Sampling->Analysis Modeling Pharmacokinetic Modeling (Two-Compartment Model) Analysis->Modeling Parameters Determination of Cmax, Tmax, Half-life Modeling->Parameters

Caption: Workflow for the in vivo pharmacokinetic analysis.

Conclusion

References

A Comparative Analysis of the Bronchodilator Potency of MIDD0301 and Salmeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilator potency of the novel asthma drug candidate MIDD0301 and the established long-acting β2-agonist (LABA) salmeterol (B1361061). The information is compiled from preclinical studies to assist in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound is an investigational drug that induces bronchodilation through a novel mechanism of action: positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This contrasts with salmeterol, a widely prescribed LABA that acts by stimulating β2-adrenergic receptors.[3][4] Preclinical data suggests that this compound possesses significant bronchodilator and anti-inflammatory properties. While direct comparative studies using clinically relevant inhaled routes for both compounds are limited, available data from oral administration studies in murine models of asthma, and comparisons of nebulized this compound with the short-acting β2-agonist albuterol, provide valuable insights into its relative potency.

Data Presentation

Table 1: In Vivo Bronchodilator Potency in a Murine Model of Airway Hyperresponsiveness (Oral Administration)
CompoundDose (Oral, b.i.d. for 5 days)Effect on Airway Hyperresponsiveness (AHR)Data Source
This compound 50 mg/kgSignificant reduction in AHR at 12.5 mg/mL methacholine (B1211447) challenge[5]
This compound 100 mg/kgSignificant reduction in AHR at 12.5 mg/mL methacholine challenge
Salmeterol 1 mg/kgNo significant effect on AHR

Note: Salmeterol is clinically administered via inhalation; oral administration is not a standard therapeutic route and may not be directly comparable.

Table 2: Comparative Efficacy of Nebulized this compound and Albuterol in a Murine Model of Airway Hyperresponsiveness
CompoundDose (Nebulized)Effect on Specific Airway Resistance (sRaw)Data Source
This compound 1 mg/kgSimilarly effective to 7.2 mg/kg albuterol in reducing sRaw during the fifth methacholine challenge in normal mice.
This compound 3 mg/kgMore effective than 7.2 mg/kg albuterol at the fourth and fifth methacholine challenges in normal mice.
Albuterol 7.2 mg/kgEffective in reducing sRaw.

Note: This table provides an indirect comparison to a short-acting β2-agonist, suggesting this compound has potent bronchodilator effects.

Signaling Pathways

The mechanisms by which this compound and salmeterol induce bronchodilation are distinct, targeting different receptor systems in airway smooth muscle cells.

MIDD0301_Signaling_Pathway This compound This compound GABAAR GABAA Receptor (Ligand-gated Cl- channel) This compound->GABAAR Binds to allosteric site Cl_influx Increased Cl- Influx GABAAR->Cl_influx Potentiates GABA-induced opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Ca_channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibition Ca_influx Decreased Ca2+ Influx Ca_channels->Ca_influx Relaxation Airway Smooth Muscle Relaxation Ca_influx->Relaxation

This compound Signaling Pathway

Salmeterol_Signaling_Pathway Salmeterol Salmeterol Beta2AR β2-Adrenergic Receptor Salmeterol->Beta2AR Binds and activates Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP Increased cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Phosphorylates and inhibits Relaxation Airway Smooth Muscle Relaxation Myosin_LCK->Relaxation Leads to

Salmeterol Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and salmeterol.

In Vivo Airway Hyperresponsiveness in a Murine Model

This protocol is used to assess the ability of a compound to reduce airway constriction in a live animal model of asthma.

AHR_Workflow Sensitization 1. Allergen Sensitization (e.g., Ovalbumin) Challenge 2. Allergen Challenge (Nebulized) Sensitization->Challenge Treatment 3. Drug Administration (e.g., Oral gavage or Nebulization) Challenge->Treatment Plethysmography 4. Whole-Body Plethysmography Treatment->Plethysmography Methacholine 5. Methacholine Challenge (Increasing concentrations) Plethysmography->Methacholine Measurement 6. Measurement of Airway Resistance (e.g., sRaw or Penh) Methacholine->Measurement Analysis 7. Data Analysis (Comparison of dose-response curves) Measurement->Analysis

In Vivo AHR Experimental Workflow

Detailed Steps:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Sensitization and Challenge: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections. Subsequently, they are challenged with nebulized OVA to induce an asthmatic phenotype, including airway hyperresponsiveness.

  • Drug Administration: this compound or salmeterol is administered to the mice. In the cited study, oral gavage was used for both drugs. For nebulized studies, the drug is delivered as an aerosol.

  • Airway Responsiveness Measurement: Airway responsiveness is measured using a whole-body plethysmograph. This non-invasive technique records respiratory parameters.

  • Methacholine Challenge: Mice are exposed to increasing concentrations of nebulized methacholine, a bronchoconstricting agent, to induce airway narrowing.

  • Data Acquisition: Key parameters such as specific airway resistance (sRaw) or enhanced pause (Penh) are recorded at each methacholine concentration.

  • Data Analysis: The dose-response curves to methacholine are plotted for treated and vehicle control groups to determine the effect of the drug on airway hyperresponsiveness.

Ex Vivo Airway Smooth Muscle Relaxation Assay

This in vitro assay directly measures the ability of a compound to relax pre-contracted airway smooth muscle tissue.

Detailed Steps:

  • Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or humans.

  • Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tissue is connected to a force transducer to measure isometric tension.

  • Contraction: The airway smooth muscle is contracted with an agonist such as histamine (B1213489) or substance P to induce a stable level of tension.

  • Drug Application: Once a stable contraction is achieved, this compound or salmeterol is added to the organ bath in a cumulative or single-dose manner.

  • Measurement of Relaxation: The change in muscle tension is continuously recorded. Relaxation is expressed as a percentage of the pre-contracted tension.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.

Conclusion

This compound demonstrates a novel mechanism of action for a bronchodilator, acting through the GABAA receptor. Preclinical evidence suggests it possesses potent bronchodilator and anti-inflammatory effects. While a direct comparison with inhaled salmeterol is lacking, the available data from oral administration studies and comparisons with albuterol indicate that this compound is a promising candidate for the treatment of asthma. Further studies employing clinically relevant routes of administration for both this compound and salmeterol are warranted to definitively establish their relative bronchodilator potency.

References

A Comparative Analysis of MIDD0301 and Corticosteroids for Long-Term Respiratory Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of respiratory disease therapeutics, particularly for chronic conditions like asthma, corticosteroids have long been the cornerstone of treatment, valued for their broad anti-inflammatory effects. However, the quest for more targeted therapies with improved safety profiles has led to the development of novel molecules. One such promising candidate is MIDD0301, a first-in-class GABAA receptor modulator. This guide provides a detailed comparison of the long-term efficacy, mechanism of action, and experimental validation of this compound versus corticosteroids, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy and Safety Profile

The following tables summarize the available quantitative data for this compound and corticosteroids, highlighting the differences in their current developmental stages and the nature of the supporting evidence.

Table 1: Efficacy in Preclinical Asthma Models (this compound) vs. Clinical Trials (Corticosteroids)

ParameterThis compound (Oral Administration, Murine Model)Inhaled Corticosteroids (Human Clinical Trials)
Airway Hyperresponsiveness (AHR) Significant reduction in methacholine-induced AHR at doses of 50 mg/kg and 100 mg/kg twice daily for 5 days[1]. Nebulized this compound also effectively reduced AHR in moderate and severe murine asthma models[2].Consistently reduce AHR in adults and children with asthma[3].
Lung Inflammation Significant reduction in bronchoalveolar lavage fluid (BALF) eosinophils and macrophages at 100 mg/kg twice daily for 5 days. Reduction in CD4+ T cells at 20 mg/kg[1][4].Effectively suppress airway inflammation by reducing eosinophils and other inflammatory cells in the airways.
Pro-inflammatory Cytokines Reduced expression of IL-17A, IL-4, and TNF-α in the lungs of treated mice.Inhibit the production of multiple pro-inflammatory cytokines.
Long-Term Lung Function Long-term data not yet available. Preclinical studies are of shorter duration (up to 28 days).Long-term use is associated with modest improvements in pre-bronchodilator FEV1 in individuals with mild asthma.

Table 2: Safety and Side Effect Profile

FeatureThis compound (Preclinical Data)Corticosteroids (Clinical Data)
Systemic Immune Suppression No signs of systemic immunotoxicity in a 28-day repeat-dose study in mice. Did not alter circulating lymphocyte, monocyte, and granulocyte numbers, unlike prednisone.Long-term use, especially oral corticosteroids, can lead to systemic side effects including immunosuppression.
Central Nervous System (CNS) Effects Designed for limited blood-brain barrier penetration, resulting in no observable adverse sensorimotor effects in mice at high doses.Mood changes and other CNS effects can occur, particularly with systemic use.
Local Side Effects (Inhaled) Not applicable for the oral formulation. Nebulized formulation safety data is emerging.Common local side effects of inhaled corticosteroids include oral candidiasis (thrush) and dysphonia (hoarseness).
Metabolic and Endocrine Effects Long-term data not available.Long-term systemic use can lead to osteoporosis, adrenal suppression, and metabolic changes.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the therapeutic action of this compound and corticosteroids lies in their distinct molecular targets and signaling pathways.

This compound: Targeting GABAA Receptors

This compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. These receptors, traditionally known for their role in the central nervous system, are also expressed on airway smooth muscle cells and various inflammatory cells. By enhancing the activity of GABAA receptors, this compound is believed to exert its dual therapeutic effects:

  • Bronchodilation: Activation of GABAA receptors on airway smooth muscle leads to muscle relaxation and subsequent bronchodilation.

  • Anti-inflammatory Effects: Modulation of GABAA receptors on inflammatory cells, such as T-lymphocytes and macrophages, reduces their activation and the release of pro-inflammatory cytokines.

MIDD0301_Pathway This compound This compound GABAAR GABAA Receptor This compound->GABAAR Binds to and positively modulates ASM Airway Smooth Muscle GABAAR->ASM Inflammatory_Cell Inflammatory Cell (e.g., T-cell, Macrophage) GABAAR->Inflammatory_Cell Relaxation Relaxation ASM->Relaxation Reduced_Activation Reduced Activation Inflammatory_Cell->Reduced_Activation Bronchodilation Bronchodilation Relaxation->Bronchodilation Reduced_Cytokines Decreased Pro-inflammatory Cytokine Release Reduced_Activation->Reduced_Cytokines

Mechanism of action of this compound.

Corticosteroids: Broad Anti-inflammatory Action

Corticosteroids exert their effects by binding to glucocorticoid receptors (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus where it acts as a transcription factor. The primary mechanisms include:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This broad suppression of inflammatory pathways accounts for their potent anti-inflammatory effects in asthma.

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GR_complex Activated GR Complex GR->GR_complex Activation Anti_inflammatory_genes Anti-inflammatory Genes GR_complex->Anti_inflammatory_genes Transactivation NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Transrepression (Inhibition) Nucleus Nucleus Increased_transcription Increased Transcription Anti_inflammatory_genes->Increased_transcription Pro_inflammatory_genes Pro-inflammatory Genes Decreased_transcription Decreased Transcription Pro_inflammatory_genes->Decreased_transcription Inhibition of NFkB_AP1->Pro_inflammatory_genes

Genomic mechanism of action of corticosteroids.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of both this compound and corticosteroids in preclinical asthma models.

1. Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This model is widely used to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on specific days (e.g., day 0 and day 14).

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on consecutive days (e.g., days 24, 25, and 26).

  • Treatment: The test compound (e.g., this compound) or a corticosteroid is typically administered before or during the challenge phase.

  • Endpoint Analysis: 24-48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness, and inflammatory cell infiltration in the bronchoalveolar lavage fluid.

OVA_Workflow Sensitization Sensitization (i.p. OVA/Alum) Challenge Challenge (Aerosolized OVA) Sensitization->Challenge Days 0 & 14 Endpoint Endpoint Analysis Challenge->Endpoint Days 24-26 Treatment Treatment (this compound or Corticosteroid) Treatment->Challenge Administered during challenge phase AHR Airway Hyperresponsiveness Endpoint->AHR BALF Bronchoalveolar Lavage Endpoint->BALF Histo Lung Histology Endpoint->Histo

Workflow for the OVA-induced asthma model.

2. Measurement of Airway Hyperresponsiveness (AHR) via Methacholine (B1211447) Challenge

AHR is a hallmark of asthma and is assessed by measuring the bronchoconstrictive response to a cholinergic agonist like methacholine.

  • Animal Preparation: Mice are anesthetized, tracheostomized, and connected to a ventilator.

  • Baseline Measurement: Baseline lung function parameters, such as airway resistance and elastance, are measured.

  • Methacholine Administration: Increasing concentrations of methacholine are delivered via a nebulizer connected to the ventilator's inspiratory line.

  • Data Acquisition: Lung mechanics are continuously recorded after each dose of methacholine.

  • Analysis: The dose-response curve to methacholine is plotted to determine the degree of AHR. A leftward shift in the curve indicates increased airway responsiveness.

3. Analysis of Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid

This procedure allows for the quantification and identification of inflammatory cells in the airways.

  • BAL Procedure: After euthanasia, the lungs are lavaged in situ by instilling and withdrawing a fixed volume of sterile saline or PBS through a tracheal cannula.

  • Cell Processing: The collected BAL fluid is centrifuged to pellet the cells. The supernatant can be stored for cytokine analysis.

  • Total Cell Count: The cell pellet is resuspended, and the total number of cells is determined using a hemocytometer or an automated cell counter.

  • Differential Cell Count: A portion of the cell suspension is used to prepare cytospin slides. The slides are stained (e.g., with Wright-Giemsa), and a differential count of macrophages, eosinophils, neutrophils, and lymphocytes is performed under a microscope. Alternatively, flow cytometry with specific cell surface markers can be used for more detailed analysis.

Conclusion

This compound and corticosteroids represent two distinct approaches to the management of respiratory inflammation. Corticosteroids are a well-established, potent, and broadly acting class of anti-inflammatory drugs with a significant body of long-term clinical data supporting their efficacy. However, their broad mechanism of action is also associated with a range of potential long-term side effects, particularly with systemic use.

This compound, in contrast, offers a novel and targeted mechanism of action by modulating GABAA receptors, with promising preclinical data demonstrating both bronchodilatory and anti-inflammatory effects without the systemic immune suppression seen with corticosteroids. While long-term clinical efficacy and safety data for this compound are not yet available, its unique profile suggests it could be a valuable alternative or complementary therapy in the future, particularly for patients who experience significant side effects from or are refractory to corticosteroid treatment. Further clinical investigation is warranted to fully elucidate the long-term therapeutic potential of this compound in respiratory diseases.

References

Safety Operating Guide

Proper Disposal Procedures for MIDD0301: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of the investigational compound MIDD0301. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

As a novel small molecule inhibitor, this compound should be handled with care, and all waste materials containing this compound must be treated as hazardous chemical waste. The following step-by-step guidance is based on established best practices for laboratory chemical waste management and is intended for researchers, scientists, and drug development professionals.

Immediate Actions and Core Principles

All personnel handling this compound must be familiar with their institution's specific Environmental Health and Safety (EHS) protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it be treated as a hazardous substance.

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution.

  • Designated Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation: Never mix this compound waste with non-hazardous trash or other waste streams.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. The following procedures ensure safe and compliant disposal.

1. Identification and Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label should include the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.

  • Use your institution's official hazardous waste tags.

2. Waste Collection:

  • Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound, including stock solutions, working solutions, and the first rinse of any container, in a separate, compatible, and leak-proof liquid hazardous waste container.[1][2] Do not fill containers beyond 90% capacity to allow for expansion.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Storage of Waste:

  • Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.[3][4]

  • Ensure that waste containers are kept closed at all times, except when adding waste.[4]

  • Store incompatible waste types separately to prevent accidental reactions.

4. Arranging for Disposal:

  • Once a waste container is full, or if waste has been stored for a period approaching your institution's limit (often 12 months), arrange for pickup by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Quantitative Data Summary for Experimental Solutions

For common experimental preparations of this compound, refer to the following table for information relevant to waste disposal.

ParameterValueNotes
Typical Solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol, Hydroxypropylmethylcellulose solutionThe specific solvent must be indicated on the hazardous waste label.
Common Stock Solution Concentration 10 mMPrepare only the amount of stock solution needed to minimize waste.
Working Solution Concentrations Varies by experiment (e.g., µM to nM range)All dilutions should be treated as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined above are informed by general principles of laboratory safety and chemical handling. While specific experimental protocols for this compound focus on its application, the resulting waste products fall under general hazardous waste guidelines.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

MIDD0301_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid this compound Waste D Labeled Solid Hazardous Waste Container A->D B Liquid this compound Waste E Labeled Liquid Hazardous Waste Container B->E C Contaminated Sharps F Sharps Container C->F G Designated Satellite Accumulation Area D->G E->G F->G H EHS Waste Pickup G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for MIDD0301

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for MIDD0301, a novel oral asthma drug candidate. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: This guide is for informational purposes and should be supplemented by a thorough institutional risk assessment before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.

PPE CategoryRecommended Equipment
Hand Protection Wear protective gloves. Be aware that the liquid may penetrate the gloves.[1]
Eye/Face Protection Wear safety glasses with side shields.[1]
Skin and Body Protection Wear appropriate clothing to prevent repeated or prolonged skin contact.[1]
Respiratory Protection No special precautions are necessary under normal conditions of use.[1] In case of insufficient ventilation, wear suitable respiratory equipment.

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures:

Exposure RouteFirst-Aid Instructions
Inhalation If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell.
Skin Contact Remove contaminated clothing. Wash skin with soap and water. Get medical attention if irritation develops or persists.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids. Get medical attention if irritation develops or persists.
Ingestion Rinse mouth thoroughly. Get medical attention if any discomfort occurs.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling: Avoid contact with eyes and prolonged skin contact. Wash hands after handling. Observe good industrial hygiene practices.

  • Storage: Keep the container tightly closed. Store away from incompatible materials.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Avoid inhalation of mist and contact with skin and eyes.

  • Absorb spillage with a suitable absorbent material.

  • After removal, flush the contaminated area thoroughly with water.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local regulations. Do not discharge into drains, water courses, or onto the ground.

Experimental Protocols

Pharmacokinetic Studies of this compound

Pharmacokinetic analyses of this compound have been conducted in mice using various administration routes to determine its distribution and metabolism.

  • Oral Administration:

    • Vehicle: 2% polyethylene (B3416737) glycol and 98% of a 2% aqueous hydroxypropyl-methyl cellulose (B213188) solution.

    • Dosage: 7.5 mg/mL.

    • Observations: After oral administration, unconjugated this compound was primarily found in feces (54.3%), with a small amount in urine (0.1%). The main metabolite was this compound glucuronide, which was excreted exclusively in the urine.

  • Intraperitoneal (IP) Administration:

    • Vehicle: 50% propylene (B89431) glycol and 50% phosphate-buffered saline pH 7.2.

    • Dosage: 3.25 mg/mL.

  • Intravenous (IV) Administration:

    • Vehicle: Phosphate buffered saline pH 7.2.

    • Dosage: 5 mg/mL.

    • Observations: Following IV injection, 30.4% of unconjugated this compound was recovered in feces and 0.4% in urine within the first 24 hours. The major metabolite was this compound glucoside.

Immunotoxicity Studies of this compound

A 28-day repeat dose immunotoxicity study was conducted in mice to evaluate the safety of this compound.

  • Administration: Mice were orally administered 100 mg/kg of this compound mixed in peanut butter twice daily.

  • Results: The study showed that repeated daily administration of this compound is safe and not associated with adverse immunotoxicological effects in mice. No signs of general toxicity were observed, and systemic humoral immune function was not affected.

Visualizations

MIDD0301_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Post-Handling Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Work_Area Prepare Well-Ventilated Work Area Wear_PPE->Prepare_Work_Area Weighing Weighing Solid this compound Prepare_Work_Area->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Administration Administration to Animals Solution_Prep->Administration Decontamination Decontaminate Work Surfaces Administration->Decontamination Waste_Disposal Dispose of Waste (per institutional guidelines) Decontamination->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE

Caption: Workflow for handling this compound in a laboratory setting.

MIDD0301_Spill_Response Spill_Identified Spill Identified Assess_Risk Assess Risk (Size & Location) Spill_Identified->Assess_Risk Minor_Spill Minor Spill Assess_Risk->Minor_Spill Minor Major_Spill Major Spill Assess_Risk->Major_Spill Major Wear_PPE Wear Appropriate PPE Minor_Spill->Wear_PPE Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Alert_Supervisor Alert Supervisor/Safety Officer Evacuate_Area->Alert_Supervisor Contain_Spill Contain Spill with Absorbent Material Wear_PPE->Contain_Spill Clean_Up Clean Spill Area Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Materials Properly Clean_Up->Dispose_Waste

Caption: Logical steps for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MIDD0301
Reactant of Route 2
MIDD0301

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.